molecular formula C7H8N2O2 B1322978 5-hydroxy-N-methylpyridine-2-carboxamide CAS No. 859538-76-4

5-hydroxy-N-methylpyridine-2-carboxamide

Cat. No.: B1322978
CAS No.: 859538-76-4
M. Wt: 152.15 g/mol
InChI Key: VEVQBSJYFWZLQU-UHFFFAOYSA-N
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Description

5-hydroxy-N-methylpyridine-2-carboxamide is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-hydroxy-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-7(11)6-3-2-5(10)4-9-6/h2-4,10H,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVQBSJYFWZLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630975
Record name 5-Hydroxy-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859538-76-4
Record name 5-Hydroxy-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-hydroxy-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic pathway for 5-hydroxy-N-methylpyridine-2-carboxamide, a pyridine derivative of interest in medicinal chemistry and drug discovery. This document outlines a multi-step synthesis, including detailed experimental protocols, and summarizes key quantitative data. Visual diagrams are provided to illustrate the synthetic workflow.

Introduction

This compound is a substituted picolinamide. Picolinamides are a class of compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities. The synthesis of analogs such as this compound is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide details a plausible and chemically sound synthetic route starting from a commercially available precursor.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 5-hydroxypyridine-2-carboxylic acid, from 2-bromo-5-nitropyridine. The second stage is the amidation of this intermediate with methylamine to yield the final product.

Stage 1: Synthesis of 5-hydroxypyridine-2-carboxylic acid

A potential route to 5-hydroxypyridine-2-carboxylic acid involves a four-step sequence starting from 2-bromo-5-nitropyridine.[1] This pathway includes the formation of an amine from the nitro group, followed by a diazotization and subsequent hydroxylation, which is a common strategy for introducing a hydroxyl group onto an aromatic ring.[2]

Stage 2: Amidation of 5-hydroxypyridine-2-carboxylic acid

The final step is the formation of the amide bond between 5-hydroxypyridine-2-carboxylic acid and methylamine. This transformation can be accomplished using standard peptide coupling reagents or by activating the carboxylic acid, for instance, by converting it to an acyl chloride. The use of coupling agents is generally preferred to avoid harsh conditions that might affect the hydroxyl group on the pyridine ring.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPurityYield
5-hydroxypyridine-2-carboxylic acidC₆H₅NO₃139.1115069-92-8≥98%Data not available
This compoundC₇H₈N₂O₂152.15859538-76-4≥98%Data not available

Experimental Protocols

The following are proposed experimental protocols for the synthesis of this compound. These protocols are based on general and established chemical transformations.

Stage 1: Synthesis of 5-hydroxypyridine-2-carboxylic acid

This multi-step synthesis starts from 2-bromo-5-nitropyridine.

Step 1: Synthesis of 5-nitropyridine-2-carbonitrile

  • Materials: 2-bromo-5-nitropyridine, Copper(I) cyanide, DMF (anhydrous).

  • Procedure: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-bromo-5-nitropyridine (1.0 eq) and Copper(I) cyanide (1.2 eq). Add anhydrous DMF and heat the reaction mixture at a temperature of 150-160 °C for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 5-aminopyridine-2-carboxylic acid

  • Materials: 5-nitropyridine-2-carbonitrile, Iron powder, Ammonium chloride, Ethanol, Water.

  • Procedure: To a suspension of 5-nitropyridine-2-carbonitrile (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq). Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC. After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol. Concentrate the filtrate under reduced pressure to obtain the crude 5-aminopyridine-2-carboxylic acid, which can be used in the next step without further purification or can be purified by recrystallization.

Step 3: Synthesis of 5-hydroxypyridine-2-carboxylic acid

  • Materials: 5-aminopyridine-2-carboxylic acid, Sodium nitrite, Sulfuric acid, Water.

  • Procedure: Dissolve 5-aminopyridine-2-carboxylic acid (1.0 eq) in dilute sulfuric acid and cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for 30 minutes to ensure complete diazotization. In a separate flask, heat a solution of dilute sulfuric acid to boiling. Carefully and slowly add the cold diazonium salt solution to the boiling sulfuric acid solution. Nitrogen gas evolution will be observed. After the addition is complete, continue to heat the reaction mixture for an additional 30 minutes. Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid by filtration, wash with cold water, and dry to afford 5-hydroxypyridine-2-carboxylic acid.

Stage 2: Amidation to form this compound

This protocol employs a standard peptide coupling agent.

  • Materials: 5-hydroxypyridine-2-carboxylic acid, Methylamine hydrochloride, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (anhydrous).

  • Procedure: In a dry round-bottom flask under an inert atmosphere, dissolve 5-hydroxypyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 10 minutes. Add HBTU (1.2 eq) and stir for another 20 minutes at room temperature. In a separate flask, dissolve methylamine hydrochloride (1.5 eq) in a minimum amount of DMF and add DIPEA (1.5 eq). Add the methylamine solution to the activated carboxylic acid solution. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Visual Diagrams

The following diagrams illustrate the proposed synthesis pathway and a general experimental workflow.

Synthesis_Pathway cluster_stage1 Stage 1: Synthesis of 5-hydroxypyridine-2-carboxylic acid cluster_stage2 Stage 2: Amidation 2-bromo-5-nitropyridine 2-bromo-5-nitropyridine 5-nitropyridine-2-carbonitrile 5-nitropyridine-2-carbonitrile 2-bromo-5-nitropyridine->5-nitropyridine-2-carbonitrile CuCN, DMF 5-aminopyridine-2-carboxylic acid 5-aminopyridine-2-carboxylic acid 5-nitropyridine-2-carbonitrile->5-aminopyridine-2-carboxylic acid Fe, NH4Cl 5-hydroxypyridine-2-carboxylic acid 5-hydroxypyridine-2-carboxylic acid 5-aminopyridine-2-carboxylic acid->5-hydroxypyridine-2-carboxylic acid 1. NaNO2, H2SO4 2. H2O, heat This compound This compound 5-hydroxypyridine-2-carboxylic acid->this compound Methylamine, HBTU, DIPEA, DMF

Caption: Proposed synthesis pathway for this compound.

Experimental_Workflow cluster_activation Carboxylic Acid Activation cluster_amidation Amidation Reaction cluster_workup Work-up and Purification A Dissolve 5-hydroxypyridine-2-carboxylic acid in DMF B Add DIPEA and HBTU A->B D Add methylamine solution to activated acid B->D C Prepare methylamine solution C->D E Stir at room temperature D->E F Quench with water and extract E->F G Wash organic layers F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Caption: General experimental workflow for the amidation step.

References

In-depth Technical Guide: Physicochemical Properties of 5-hydroxy-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Physicochemical Profile of 5-hydroxy-N-methylpyridine-2-carboxamide

Executive Summary

This technical guide provides a detailed overview of the known physicochemical properties of this compound. Extensive searches of publicly available scientific literature and chemical databases indicate that while the compound is commercially available, it is not extensively characterized. This document consolidates the available information, including basic identifiers and computationally predicted properties. Furthermore, it outlines a general experimental workflow for the comprehensive physicochemical characterization of such a novel compound, addressing the current data gap.

Compound Identification

IdentifierValue
Chemical Name This compound
Synonym 5-hydroxy-N-methylpicolinamide
CAS Number 859538-76-4
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
SMILES CNC(=O)C1=NC=C(C=C1)O

Physicochemical Properties

PropertyPredicted ValueSource
Topological Polar Surface Area (TPSA) 62.22 ŲChemScene
logP (Octanol-Water Partition Coefficient) 0.1468ChemScene
Hydrogen Bond Acceptors 3ChemScene
Hydrogen Bond Donors 2ChemScene
Rotatable Bonds 1ChemScene
Melting Point Data not available-
Boiling Point Data not available-
pKa Data not available-
Aqueous Solubility Data not available-

Proposed Experimental Workflow for Physicochemical Characterization

Given the absence of experimental data, a systematic characterization of this compound is required. The following workflow outlines the necessary steps to determine its fundamental physicochemical properties.

G cluster_0 Compound Acquisition and Purity Assessment cluster_1 Physicochemical Property Determination cluster_2 Data Analysis and Reporting Compound Obtain 5-hydroxy-N- methylpyridine-2-carboxamide Purity Assess Purity (e.g., HPLC, NMR, LC-MS) Compound->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint Solubility Aqueous Solubility Assay (e.g., Kinetic, Thermodynamic) Purity->Solubility pKa pKa Determination (e.g., Potentiometric, Spectrophotometric) Purity->pKa logP logP Determination (e.g., Shake-Flask, HPLC) Purity->logP Analysis Analyze Experimental Data MeltingPoint->Analysis Solubility->Analysis pKa->Analysis logP->Analysis Report Compile Technical Data Sheet Analysis->Report

Proposed workflow for the physicochemical characterization of this compound.

General Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

The following provides a generalized methodology for determining the thermodynamic aqueous solubility of this compound, a fundamental parameter for drug development.

Objective: To determine the equilibrium solubility of the compound in a buffered aqueous solution.

Materials:

  • This compound (purity >98%)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in a suitable organic solvent (e.g., DMSO or methanol) at known concentrations for the HPLC calibration curve.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of PBS (pH 7.4) in a sealed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C). Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter. Dilute the filtered supernatant with the mobile phase to a concentration within the range of the HPLC calibration curve.

  • HPLC Analysis: Analyze the diluted samples and the standard solutions by a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Use the calibration curve to calculate the concentration of the compound in the original saturated solution. This concentration represents the aqueous solubility.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or associated signaling pathways for this compound. Research on other pyridine carboxamide derivatives has shown a wide range of biological activities, including antimicrobial and anticancer effects. However, these findings cannot be directly extrapolated to the target compound. A proposed workflow for the initial biological screening is presented below.

G cluster_0 Initial Screening cluster_1 Hit Validation and Mechanism of Action Compound 5-hydroxy-N- methylpyridine-2-carboxamide CellViability Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Compound->CellViability TargetScreening Target-Based Screening (e.g., Kinase, GPCR panels) Compound->TargetScreening PhenotypicScreening Phenotypic Screening (e.g., Antimicrobial, Anti-inflammatory) Compound->PhenotypicScreening DoseResponse Dose-Response Studies CellViability->DoseResponse TargetScreening->DoseResponse PhenotypicScreening->DoseResponse Mechanism Mechanism of Action Studies (e.g., Western Blot, Gene Expression) DoseResponse->Mechanism Pathway Signaling Pathway Elucidation Mechanism->Pathway

Proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a chemical entity with a defined structure but limited characterization in the public domain. The lack of experimental data on its physicochemical properties and biological activity presents both a challenge and an opportunity for researchers in drug discovery and development. The proposed workflows provide a starting point for a thorough investigation of its properties, which is essential to unlock its potential therapeutic value.

An In-depth Technical Guide to the Potential Mechanisms of Action of 5-hydroxy-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxy-N-methylpyridine-2-carboxamide is a pyridine derivative with potential therapeutic applications. While direct and extensive studies on its specific mechanism of action are not widely published, its chemical structure, a substituted pyridine-2-carboxamide, is featured in compounds targeting two distinct and significant signaling pathways: G protein-coupled receptor 119 (GPR119) agonism and Poly(ADP-ribose) polymerase 1 (PARP1) inhibition. This technical guide provides a comprehensive overview of these two potential mechanisms of action, detailing the associated signaling pathways, experimental protocols for validation, and illustrative quantitative data.

Potential Mechanism 1: GPR119 Agonism

G protein-coupled receptor 119 (GPR119) is a class A GPCR primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Its activation is a promising strategy for the treatment of type 2 diabetes and other metabolic disorders. The pyridine-2-carboxamide scaffold is present in known GPR119 modulators, suggesting that this compound may act as a GPR119 agonist.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist leads to the coupling of the Gαs protein subunit, which in turn activates adenylyl cyclase.[1] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which potentiates glucose-stimulated insulin secretion from pancreatic β-cells and the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[1]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 AC Adenylyl Cyclase GPR119->AC activates (via Gαs) cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Insulin_GLP1_vesicles Insulin/GLP-1 Vesicles PKA->Insulin_GLP1_vesicles promotes exocytosis Secretion Insulin/GLP-1 Secretion Insulin_GLP1_vesicles->Secretion Agonist 5-hydroxy-N-methyl- pyridine-2-carboxamide (Agonist) Agonist->GPR119 binds

GPR119 signaling cascade upon agonist binding.
Experimental Protocols for GPR119 Agonism

1. cAMP Accumulation Assay (HTRF)

This assay measures the intracellular accumulation of cAMP in response to GPR119 activation.

  • Materials : HEK293 cells stably expressing human GPR119, assay buffer, this compound, reference agonist (e.g., AR231453), and a commercial cAMP HTRF assay kit.[2]

  • Procedure :

    • Seed HEK293-hGPR119 cells in a 384-well plate and incubate overnight.

    • Prepare serial dilutions of the test compound.

    • Stimulate the cells with the compound for 30 minutes.

    • Lyse the cells and add HTRF detection reagents.

    • Incubate for 1 hour and read the plate on an HTRF-compatible reader.[2]

  • Data Analysis : Calculate the 665/620 nm ratio and plot against compound concentration to determine the EC50 value.

cAMP_Assay_Workflow start Start cell_seeding 1. Seed HEK293-hGPR119 cells in 384-well plate start->cell_seeding compound_prep 2. Prepare serial dilutions of This compound cell_seeding->compound_prep stimulation 3. Add compound to cells and incubate for 30 min compound_prep->stimulation lysis_detection 4. Lyse cells and add HTRF detection reagents stimulation->lysis_detection incubation 5. Incubate for 1 hour lysis_detection->incubation read_plate 6. Read plate on HTRF reader incubation->read_plate data_analysis 7. Analyze data and determine EC50 read_plate->data_analysis end End data_analysis->end

Workflow for cAMP accumulation HTRF assay.

2. GLP-1 Secretion Assay

This assay measures the amount of GLP-1 secreted from an enteroendocrine cell line.

  • Materials : GLUTag or STC-1 cells, secretion buffer, this compound, and a GLP-1 ELISA kit.[1]

  • Procedure :

    • Seed cells in a 96-well plate and culture to confluency.

    • Wash and pre-incubate the cells in secretion buffer.

    • Stimulate the cells with the test compound for 2 hours.

    • Collect the supernatant.

    • Quantify GLP-1 concentration using an ELISA kit.[1]

  • Data Analysis : Plot GLP-1 concentration against compound concentration to determine the EC50.

Illustrative Quantitative Data for GPR119 Agonism
ParameterValueDescription
EC50 (cAMP) 10 - 500 nMThe half maximal effective concentration for cAMP accumulation in HEK293-hGPR119 cells.
EC50 (GLP-1) 50 - 1000 nMThe half maximal effective concentration for GLP-1 secretion from GLUTag cells.
Emax 80 - 100%The maximum response relative to a reference agonist.

Note: These values are illustrative and would need to be determined experimentally for this compound.

Potential Mechanism 2: PARP1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks (SSBs).[3][4] The pyridine-2-carboxamide moiety is a well-established pharmacophore in numerous potent PARP inhibitors.[5][6][7] Therefore, this compound may function as a PARP1 inhibitor, a mechanism with significant implications for cancer therapy.

PARP1 Signaling in DNA Repair

Upon detection of a DNA single-strand break, PARP1 binds to the damaged site and becomes activated. It then utilizes NAD+ as a substrate to synthesize and attach chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins, a process called PARylation.[8] This PARylation creates a scaffold that recruits other DNA repair proteins, such as XRCC1, to the site of damage, facilitating SSB repair.[8] PARP1 inhibitors block this process, leading to the accumulation of unrepaired SSBs. When a replication fork encounters an unrepaired SSB, it can collapse, resulting in a more cytotoxic double-strand break (DSB).[9] In cancer cells with deficient homologous recombination (a major DSB repair pathway), this accumulation of DSBs can lead to cell death, a concept known as synthetic lethality.

PARP1_Signaling_Pathway cluster_dna_damage DNA Damage Response cluster_inhibition Inhibition SSB Single-Strand Break (SSB) PARP1_active Activated PARP1 SSB->PARP1_active activates PARylation PAR Synthesis (PARylation) PARP1_active->PARylation catalyzes Unrepaired_SSB Accumulation of Unrepaired SSBs PARP1_active->Unrepaired_SSB leads to Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment recruits SSB_Repair SSB Repair Recruitment->SSB_Repair Inhibitor 5-hydroxy-N-methyl- pyridine-2-carboxamide (Inhibitor) Inhibitor->PARP1_active inhibits DSB Double-Strand Break (DSB) Unrepaired_SSB->DSB at replication fork Apoptosis Apoptosis in HR-deficient cells DSB->Apoptosis

PARP1 signaling in DNA repair and its inhibition.
Experimental Protocols for PARP1 Inhibition

1. In Vitro PARP1 Chemiluminescent Assay

This assay measures the enzymatic activity of PARP1 by quantifying the incorporation of biotinylated NAD+ onto histone proteins.[8]

  • Materials : Recombinant PARP1 enzyme, activated DNA, histone-coated 96-well plates, biotinylated NAD+, streptavidin-HRP, chemiluminescent substrate, and this compound.

  • Procedure :

    • Add the test compound to histone-coated wells.

    • Initiate the reaction by adding a master mix containing PARP1, activated DNA, and biotinylated NAD+.

    • Incubate for 1 hour.

    • Wash the plate and add streptavidin-HRP.

    • After another incubation and wash, add the chemiluminescent substrate.

    • Measure the luminescence using a plate reader.[8]

  • Data Analysis : Plot the luminescent signal against compound concentration to determine the IC50 value.

PARP1_Assay_Workflow start Start add_compound 1. Add test compound to histone-coated plate start->add_compound add_master_mix 2. Add PARP1, activated DNA, and biotinylated NAD+ add_compound->add_master_mix incubate_reaction 3. Incubate for 1 hour add_master_mix->incubate_reaction wash_add_strep 4. Wash and add Streptavidin-HRP incubate_reaction->wash_add_strep incubate_detection 5. Incubate and wash wash_add_strep->incubate_detection add_substrate 6. Add chemiluminescent substrate incubate_detection->add_substrate read_plate 7. Measure luminescence add_substrate->read_plate data_analysis 8. Analyze data and determine IC50 read_plate->data_analysis end End data_analysis->end

Workflow for the in vitro PARP1 chemiluminescent assay.

2. Cellular PARP Inhibition Assay (Western Blot)

This assay assesses the ability of the compound to inhibit PARP1 activity within a cellular context by measuring the levels of PARylation.

  • Materials : Cancer cell line (e.g., MDA-MB-436), cell culture reagents, this compound, DNA damaging agent (e.g., H₂O₂), lysis buffer, antibodies against PAR and PARP1.[9]

  • Procedure :

    • Treat cells with the test compound.

    • Induce DNA damage to stimulate PARP1 activity.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against PAR and PARP1, followed by secondary antibodies.

    • Detect the signal using chemiluminescence.[9]

  • Data Analysis : Densitometric analysis of the PAR bands relative to a loading control (e.g., total PARP1 or actin) to determine the cellular IC50.

Illustrative Quantitative Data for PARP1 Inhibition
ParameterValueDescription
IC50 (Enzymatic) 5 - 200 nMThe half maximal inhibitory concentration against recombinant PARP1 enzyme.
IC50 (Cellular) 50 - 1000 nMThe half maximal inhibitory concentration for reducing PAR levels in cells.
Selectivity PARP1 vs PARP2The ratio of IC50 values for PARP2 over PARP1, indicating selectivity.

Note: These values are illustrative and would need to be determined experimentally for this compound.

Conclusion

This compound possesses a chemical scaffold that suggests potential activity as either a GPR119 agonist or a PARP1 inhibitor. Both mechanisms offer promising therapeutic avenues, in metabolic diseases and oncology, respectively. The experimental protocols detailed in this guide provide a clear framework for elucidating the precise mechanism of action of this compound and quantifying its potency. Further investigation is warranted to fully characterize the pharmacological profile of this compound.

References

Uncharted Territory: The Biological Activity of 5-hydroxy-N-methylpyridine-2-carboxamide Remains Undisclosed in Public Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific databases and literature, no significant data has been found regarding the biological activity of the chemical compound 5-hydroxy-N-methylpyridine-2-carboxamide. This scarcity of information prevents the creation of an in-depth technical guide as requested, which would typically include quantitative data, experimental protocols, and pathway visualizations.

Researchers, scientists, and drug development professionals interested in this specific molecule will find a notable absence of published studies detailing its synthesis for biological evaluation, its potential therapeutic targets, or its mechanism of action. While the chemical structure can be identified and the compound is listed by some chemical suppliers, its pharmacological properties and effects on biological systems have not been characterized in the accessible scientific domain.

Initial investigations into the biological landscape of related pyridine carboxamide derivatives have revealed a diverse range of activities, from antimicrobial to anticancer effects. However, it is a fundamental principle of medicinal chemistry that even minor structural modifications can lead to substantial changes in biological function. Therefore, extrapolating the activities of related compounds to this compound would be purely speculative and scientifically unsound.

A thorough search strategy was employed to uncover any relevant data, including queries for the compound's chemical name, its CAS Registry Number (859538-76-4), and various combinations of terms related to biological activity, pharmacology, and experimental studies. These efforts did not yield any primary research articles, reviews, or database entries containing the requisite information. One patent document was identified that mentions a related derivative, n-butyl-5-hydroxy-n-methylpyridine-2-carboxamide, in the context of G protein-coupled receptor 119 (GPR119) modulators for the potential treatment of metabolic disorders. However, this document does not provide any specific biological data for this compound itself.

The absence of data means that key components of a technical whitepaper, such as quantitative measures of efficacy (e.g., IC50, EC50), detailed methodologies of experimental assays, and diagrams of associated signaling pathways, cannot be generated.

For researchers intrigued by this particular molecule, this knowledge gap represents an open field for novel investigation. The synthesis and subsequent biological screening of this compound could potentially unveil new pharmacological activities. Future research would need to begin with the foundational steps of chemical synthesis, purification, and structural confirmation, followed by a broad panel of in vitro and in vivo assays to determine its biological effects. Until such studies are conducted and published, the biological activity of this compound will remain an unanswered question in the scientific community.

An In-depth Technical Guide to 5-hydroxy-N-methylpyridine-2-carboxamide (CAS Number: 859538-76-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxy-N-methylpyridine-2-carboxamide, with the Chemical Abstracts Service (CAS) number 859538-76-4, is a pyridine carboxamide derivative of interest in chemical and pharmaceutical research. While extensive research on this specific compound is not widely published, the pyridine carboxamide scaffold is a well-established pharmacophore found in a variety of biologically active molecules. This guide provides a comprehensive overview of the available information on this compound, including its chemical properties and potential therapeutic applications based on the activities of structurally related compounds. Due to the limited specific data on this molecule, this document also explores the broader context of pyridine carboxamide derivatives to infer potential areas of investigation.

Chemical and Physical Properties

This compound, also known as 5-Hydroxy-N-methylpicolinamide, possesses the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . The structural information is summarized in the table below.

PropertyValue
CAS Number 859538-76-4
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Synonyms 5-Hydroxy-N-methylpicolinamide

Synthesis

A potential, generalized synthetic workflow is outlined below. It is important to note that this is a theoretical pathway and would require optimization and experimental validation.

Synthesis_Workflow cluster_start Starting Material cluster_activation Activation cluster_amidation Amidation cluster_product Final Product 5-Hydroxypicolinic_acid 5-Hydroxypicolinic Acid Activated_ester Activated Ester Intermediate 5-Hydroxypicolinic_acid->Activated_ester Activation Activating_agent Activating Agent (e.g., SOCl₂, EDCI) Methylamine Methylamine Final_Product This compound Activated_ester->Final_Product Amidation

Caption: Generalized synthetic workflow for this compound.

Potential Biological Activities and Therapeutic Areas

While specific biological data for this compound is scarce, the broader class of pyridine carboxamide derivatives has demonstrated a wide range of pharmacological activities. These activities provide a basis for inferring the potential therapeutic applications of the target compound.

Anticancer Activity

Numerous pyridine carboxamide derivatives have been investigated for their potential as anticancer agents. For instance, certain N-methylpicolinamide derivatives have been synthesized and evaluated for their anti-proliferative activities against various human cancer cell lines. The proposed mechanisms of action for some of these derivatives include the inhibition of key signaling pathways involved in cancer cell growth and survival.

A simplified, hypothetical signaling pathway that could be targeted by a pyridine carboxamide derivative is depicted below.

Anticancer_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Compound 5-hydroxy-N-methyl- pyridine-2-carboxamide (Hypothetical Target) Compound->Signaling_Cascade Inhibition

Caption: Hypothetical anticancer signaling pathway targeted by a pyridine carboxamide.

Antimicrobial Activity

Pyridine carboxamide derivatives have also been explored for their antibacterial and antifungal properties. The mechanism of action for these compounds can vary, but they often target essential microbial enzymes or cellular processes. For example, some derivatives have been shown to act as urease inhibitors, which could be beneficial in combating infections caused by urease-producing bacteria.

Anti-inflammatory Activity

A structurally related compound, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, has been investigated as an anticolitis agent. Its mechanism of action involves the dual inhibition of TNF-α and IL-6 induced cell adhesion. This suggests that this compound could also possess anti-inflammatory properties by modulating cytokine signaling pathways.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. Researchers interested in investigating this compound would need to adapt and optimize general protocols for the synthesis of pyridine carboxamides and for the specific biological assays relevant to their research goals.

A generic experimental workflow for screening the biological activity of a novel compound is presented below.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Purification In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification & Lead Optimization In_Vitro_Screening->Hit_Identification In_Vivo_Studies In Vivo Studies (Animal Models) Hit_Identification->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: General experimental workflow for drug discovery.

Conclusion and Future Directions

This compound is a chemical entity with potential for further investigation in drug discovery and development. While specific data on this compound is limited, the well-documented biological activities of the broader pyridine carboxamide class of molecules suggest that it may possess anticancer, antimicrobial, or anti-inflammatory properties.

Future research should focus on:

  • Developing and optimizing a robust synthetic route for the compound.

  • Conducting comprehensive in vitro and in vivo screening to identify its specific biological targets and activities.

  • Elucidating its mechanism of action to understand its therapeutic potential.

The information presented in this guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this compound. Further experimental investigation is crucial to unlock the full therapeutic potential of this and related compounds.

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-hydroxy-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 5-hydroxy-N-methylpyridine-2-carboxamide. Given the limited availability of direct experimental data for this specific compound, this document outlines a robust workflow, including a plausible synthetic route and predicted spectroscopic data based on analogous chemical structures and established principles of analytical chemistry.

Proposed Synthesis

A feasible synthetic pathway for this compound can be conceptualized starting from 5-hydroxypyridine-2-carboxylic acid. This common starting material can be activated to form an acyl chloride, which is then reacted with methylamine to yield the final N-methylcarboxamide product.

G A 5-Hydroxypyridine-2-carboxylic Acid C 5-Hydroxypyridine-2-carbonyl Chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl2) B->C E This compound C->E Amidation D Methylamine (CH3NH2) D->E

Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis

  • Acyl Chloride Formation: To a solution of 5-hydroxypyridine-2-carboxylic acid in an inert solvent such as dichloromethane, add an excess of thionyl chloride dropwise at 0°C. The reaction mixture is then refluxed for 2-3 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-hydroxypyridine-2-carbonyl chloride.

  • Amidation: The crude acyl chloride is dissolved in a fresh portion of anhydrous dichloromethane and cooled to 0°C. A solution of methylamine in a suitable solvent (e.g., THF or water) is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • Workup and Purification: The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford this compound.

Structure Elucidation Workflow

The comprehensive identification and confirmation of the chemical structure of this compound involves a multi-step analytical workflow. This process commences with the initial synthesis and purification of the compound, followed by a series of spectroscopic analyses to determine its molecular formula, functional groups, and the specific arrangement of atoms within the molecule.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Proposed Synthesis purification Column Chromatography synthesis->purification ms Mass Spectrometry (MS) purification->ms Molecular Formula ir Infrared (IR) Spectroscopy purification->ir Functional Groups nmr Nuclear Magnetic Resonance (NMR) purification->nmr Connectivity elucidation Structure Elucidation ms->elucidation ir->elucidation nmr->elucidation

potential therapeutic targets of 5-hydroxy-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant lack of specific information regarding "5-hydroxy-N-methylpyridine-2-carboxamide." This suggests that the compound may be a novel chemical entity, a research intermediate, or a compound that has not been the subject of extensive published research. Therefore, a detailed technical guide on its specific therapeutic targets, supported by quantitative data and established experimental protocols, cannot be constructed at this time.

However, to provide a relevant and illustrative technical overview, this document will focus on the therapeutic targets of the broader chemical class to which this compound belongs: pyridine carboxamides . A prominent and well-researched therapeutic target for this class of compounds is the Poly(ADP-ribose) polymerase (PARP) family of enzymes. This guide will, therefore, use PARP inhibitors as a representative example to demonstrate the potential therapeutic applications and research methodologies relevant to pyridine carboxamides.

Introduction to Pyridine Carboxamides and PARP Inhibition

Pyridine carboxamides are a class of organic compounds characterized by a pyridine ring linked to a carboxamide group. This structural motif is a key pharmacophore in a variety of clinically important enzyme inhibitors. One of the most significant therapeutic applications of this class is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.

PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs). By inhibiting PARP, the repair of these SSBs is prevented, leading to the accumulation of DNA damage. In cancer cells with pre-existing defects in homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), this accumulation of unrepaired DNA damage leads to cell death through a process known as synthetic lethality. This makes PARP inhibitors a targeted and effective therapy for certain types of cancers.

Potential Therapeutic Target: PARP1

Based on the activity of structurally related pyridine carboxamides, a primary potential therapeutic target for this compound is PARP1 .

Mechanism of Action: Catalytic Inhibition and PARP Trapping

Pyridine carboxamide-based PARP inhibitors function through two primary mechanisms:

  • Catalytic Inhibition: The carboxamide moiety mimics the nicotinamide portion of the NAD+ cofactor, competitively binding to the catalytic domain of PARP and preventing the synthesis of poly(ADP-ribose) (PAR) chains. This abrogates the recruitment of downstream DNA repair factors.

  • PARP Trapping: The inhibitor binding to the PARP enzyme stabilizes the PARP-DNA complex, preventing the auto-modification and release of PARP from the site of DNA damage. This "trapped" complex is a cytotoxic lesion that can further disrupt DNA replication and repair.

Quantitative Data for Representative Pyridine Carboxamide PARP Inhibitors

The following table summarizes key quantitative data for well-characterized pyridine carboxamide PARP inhibitors. This data is representative of the type of information that would be generated for a novel compound like this compound during its preclinical development.

Compound (Example)TargetAssay TypeIC50 (nM)Ki (nM)Cell Line (for cellular assays)
OlaparibPARP1Enzyme Inhibition1.2<1-
OlaparibPARP2Enzyme Inhibition0.8<1-
OlaparibWhole CellPARP Activity10-HeLa
NiraparibPARP1Enzyme Inhibition3.8--
NiraparibPARP2Enzyme Inhibition2.1--
RucaparibPARP1Enzyme Inhibition1.4--

Data presented are aggregated from various public sources and are intended for illustrative purposes.

Experimental Protocols

The following are representative, detailed methodologies for key experiments used to characterize a potential PARP inhibitor.

Protocol 1: PARP1 Enzyme Inhibition Assay (Biochemical)

Objective: To determine the in vitro inhibitory activity of a test compound against purified PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (as a PARP substrate)

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • Streptavidin-coated microplates

  • HRP-conjugated anti-PAR antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Test compound (e.g., this compound)

Procedure:

  • Coat a 96-well streptavidin plate with histone H1.

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a separate plate, add the assay buffer, activated DNA, recombinant PARP1 enzyme, and the test compound dilutions. Incubate for 15 minutes at room temperature.

  • Initiate the PARP reaction by adding biotinylated NAD+. Incubate for 60 minutes at room temperature.

  • Transfer the reaction mixture to the histone-coated plate. Incubate for 60 minutes to allow the biotinylated PAR-histone complex to bind.

  • Wash the plate to remove unbound reagents.

  • Add HRP-conjugated anti-PAR antibody and incubate for 60 minutes.

  • Wash the plate and add TMB substrate.

  • Stop the reaction with the stop solution and read the absorbance at 450 nm.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.

Protocol 2: Cellular PARP Inhibition Assay (Whole Cell)

Objective: To measure the ability of a test compound to inhibit PARP activity within intact cells.

Materials:

  • Cancer cell line (e.g., HeLa or a BRCA-deficient line)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H2O2 or MMS)

  • Lysis buffer

  • Anti-PAR antibody

  • Secondary antibody conjugated to a fluorescent dye

  • Microplate reader or high-content imager

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Induce DNA damage by adding a fixed concentration of H2O2 for 15 minutes.

  • Wash the cells and fix them with paraformaldehyde.

  • Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100).

  • Block non-specific antibody binding with a blocking buffer (e.g., BSA in PBS).

  • Incubate with a primary antibody against PAR.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Image the plate using a high-content imager and quantify the fluorescence intensity per cell.

  • Calculate the EC50 value based on the reduction in PAR signal.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the PARP signaling pathway and a typical drug discovery workflow for a PARP inhibitor.

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Mechanism of PARP Inhibitor DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes using NAD NAD+ NAD->PARP1 Repair_Factors XRCC1, Ligase III, etc. PAR->Repair_Factors recruits Repair DNA Repair Repair_Factors->Repair Pyridine_Carboxamide Pyridine Carboxamide (e.g., this compound) Pyridine_Carboxamide->PARP1 inhibits

Caption: The PARP1 signaling pathway in response to DNA single-strand breaks and the point of inhibition by pyridine carboxamides.

Drug_Discovery_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development Hit_ID Hit Identification (HTS) Lead_Gen Lead Generation Hit_ID->Lead_Gen SAR Lead_Opt Lead Optimization Lead_Gen->Lead_Opt ADME/Tox Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical Phase_I Phase I (Safety) Preclinical->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: A generalized workflow for the discovery and development of a targeted therapeutic, such as a PARP inhibitor.

Conclusion

While specific therapeutic targets for this compound are not documented in public literature, its chemical structure strongly suggests that it may function as a PARP inhibitor. The information presented in this guide, using PARP inhibition as a representative mechanism, outlines the potential therapeutic rationale, key quantitative metrics, and standard experimental protocols that would be applied to characterize this and other novel pyridine carboxamides. Further research and publication are required to elucidate the specific biological activities and therapeutic potential of this compound.

The Ascendancy of Pyridine-2-Carboxamide Derivatives: A Journey from Obscurity to Therapeutic Prominence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine-2-carboxamide scaffold, a heterocyclic aromatic amide, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its unique structural features, including a planar aromatic ring, a hydrogen bond donor-acceptor amide linkage, and a nitrogen atom capable of metal chelation and hydrogen bonding, bestow upon its derivatives a remarkable versatility to interact with a wide array of biological targets. This guide provides a comprehensive overview of the discovery, history, and diverse therapeutic applications of pyridine-2-carboxamide derivatives, supplemented with detailed experimental protocols, quantitative data, and pathway visualizations to serve as a valuable resource for the scientific community.

Discovery and History: A Tale of Gradual Unveiling

While the precise moment of the first synthesis of the parent molecule, picolinamide (pyridine-2-carboxamide), is not readily found in widely available scientific literature, its journey into therapeutic relevance has been a gradual one, marked by the progressive discovery of the diverse biological activities of its derivatives. Early investigations into pyridine chemistry likely led to the synthesis of picolinamide as a fundamental building block. However, it was the subsequent exploration of substituted pyridine-2-carboxamides that unlocked their therapeutic potential.

The history of these derivatives is not one of a single breakthrough discovery but rather a testament to the power of scaffold-based drug design. Over the decades, researchers have systematically modified the pyridine ring and the carboxamide group to modulate potency, selectivity, and pharmacokinetic properties, leading to the identification of compounds with a wide spectrum of biological activities.

Therapeutic Applications: A Multifaceted Scaffold

Pyridine-2-carboxamide derivatives have demonstrated significant therapeutic potential across a range of diseases, including infectious diseases, cancer, and inflammatory conditions.

Antifungal Activity

A significant class of pyridine-2-carboxamide derivatives exhibits potent antifungal activity, primarily through the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. Boscalid, a commercial fungicide, is a prominent example of a pyridine-2-carboxamide derivative targeting SDH. Another identified mechanism of antifungal action for some picolinamide derivatives is the inhibition of Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein crucial for fungal cell viability.

Antibacterial Activity

Recent studies have highlighted the potent and selective activity of certain picolinamide derivatives against Clostridioides difficile, a major cause of antibiotic-associated diarrhea. This selectivity is a crucial advantage, as it minimizes disruption to the normal gut microbiota. The structure-activity relationship studies have demonstrated that substitution at the 2 and 4 positions of the picolinamide core can impart this desired selectivity.

Anticancer Activity: Targeting HPK1

A promising and extensively researched application of pyridine-2-carboxamide derivatives is in cancer immunotherapy as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a negative regulator of T-cell activation, and its inhibition by these derivatives can enhance the anti-tumor immune response.

Anti-malarial Activity

Several pyridine derivatives, including those with the carboxamide functionality, have been investigated for their anti-malarial properties. These compounds have shown inhibitory activity against the parasite Plasmodium falciparum, including chloroquine-resistant strains.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative pyridine-2-carboxamide derivatives from various studies.

Table 1: Antifungal Activity of Pyridine-2-Carboxamide Derivatives

CompoundTarget OrganismIC50 / MICReference
BoscalidBotrytis cinerea-[Commercial Fungicide]
Picolinamide AnaloguesSaccharomyces cerevisiaeVaries[1]
Nicotinamide DerivativesBotrytis cinereaGood in vivo activity[2]

Table 2: Antibacterial Activity of Picolinamide Derivatives against C. difficile

CompoundMIC (µg/mL)Selectivity vs. MRSAReference
87 0.125>1000-fold[3]
Isonicotinamide 4 -Equally active[3]

Table 3: Anticancer Activity of HPK1 Inhibitors

CompoundHPK1 IC50 (nM)Cellular ActivityReference
Compound 19 <1Potent

Table 4: Anti-malarial Activity of Pyridine Derivatives

CompoundP. falciparum RKL9 IC50 (µM)In vivo Inhibition (%)Reference
2g 0.040291
2a -90
2h -80

Experimental Protocols

This section provides detailed methodologies for the synthesis of pyridine-2-carboxamide derivatives, as cited in the literature.

General Synthesis of N-Aryl Pyridine-2-Carboxamides

A common method for the synthesis of N-aryl pyridine-2-carboxamides involves the coupling of picolinic acid with an appropriate aniline derivative.

Protocol:

  • Activation of Picolinic Acid: Picolinic acid is converted to its more reactive acid chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or toluene.

  • Amide Coupling: The resulting picolinoyl chloride is then reacted with the desired aniline derivative in the presence of a base, such as triethylamine (TEA) or pyridine, to neutralize the HCl generated during the reaction. The reaction is usually performed at room temperature or with gentle heating.

  • Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography on silica gel.

experimental_workflow_1 picolinic_acid Picolinic Acid picolinoyl_chloride Picolinoyl Chloride picolinic_acid->picolinoyl_chloride Activation thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->picolinoyl_chloride amide_product N-Aryl Pyridine-2-Carboxamide picolinoyl_chloride->amide_product Amide Coupling aniline Aniline Derivative aniline->amide_product base Base (e.g., TEA) base->amide_product purification Purification amide_product->purification Work-up purification->amide_product

Caption: General workflow for the synthesis of N-aryl pyridine-2-carboxamides.

Synthesis of Pyridine-2,6-dicarboxamide Derivatives

Symmetrical pyridine-2,6-dicarboxamides can be synthesized from pyridine-2,6-dicarboxylic acid.

Protocol:

  • Formation of Diacyl Chloride: Pyridine-2,6-dicarboxylic acid is treated with an excess of a chlorinating agent (e.g., thionyl chloride) to form the corresponding diacyl chloride.

  • Amidation: The diacyl chloride is then reacted with two equivalents of the desired amine to yield the symmetrical dicarboxamide.

  • Purification: The product is isolated and purified using standard techniques such as filtration and recrystallization.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of pyridine-2-carboxamide derivatives stem from their ability to interact with specific molecular targets and modulate key signaling pathways.

Inhibition of HPK1 in Cancer Immunotherapy

Pyridine-2-carboxamide-based HPK1 inhibitors function by blocking the kinase activity of HPK1, which is a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 leads to enhanced T-cell activation, proliferation, and cytokine production, thereby promoting an anti-tumor immune response.

signaling_pathway_1 TCR T-Cell Receptor (TCR) HPK1 HPK1 TCR->HPK1 Activation T_cell_activation T-Cell Activation HPK1->T_cell_activation Inhibition Pyridine_2_carboxamide Pyridine-2-carboxamide Inhibitor Pyridine_2_carboxamide->HPK1 Inhibition Anti_tumor_response Anti-Tumor Immune Response T_cell_activation->Anti_tumor_response

Caption: Simplified signaling pathway of HPK1 inhibition by pyridine-2-carboxamide derivatives.

Antifungal Mechanism of Action

As previously mentioned, a primary antifungal mechanism is the inhibition of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain, leading to a disruption of cellular energy production and ultimately fungal cell death.

signaling_pathway_2 Pyridine_2_carboxamide Pyridine-2-carboxamide Derivative SDH Succinate Dehydrogenase (SDH) Pyridine_2_carboxamide->SDH Inhibition Electron_Transport_Chain Mitochondrial Electron Transport Chain SDH->Electron_Transport_Chain Function in ATP_Production ATP Production Electron_Transport_Chain->ATP_Production Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Depletion leads to

Caption: Mechanism of action for antifungal pyridine-2-carboxamide derivatives targeting SDH.

Conclusion and Future Perspectives

The pyridine-2-carboxamide scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its journey from a simple heterocyclic building block to the core of numerous biologically active compounds underscores the power of medicinal chemistry in optimizing molecular interactions. The diverse range of applications, from agriculture to oncology, highlights the adaptability of this scaffold.

Future research in this area will likely focus on several key aspects:

  • Exploration of New Biological Targets: The inherent versatility of the pyridine-2-carboxamide scaffold suggests that it may interact with a wider range of biological targets than is currently known. High-throughput screening and computational modeling could unveil novel applications.

  • Development of More Selective Inhibitors: For applications such as cancer therapy, enhancing the selectivity of inhibitors for their target kinase over other kinases is crucial to minimize off-target effects and improve safety profiles.

  • Overcoming Drug Resistance: As with any antimicrobial or anticancer agent, the development of resistance is a significant concern. The design of new pyridine-2-carboxamide derivatives that can overcome existing resistance mechanisms will be a critical area of research.

  • Advancements in Synthesis: The development of more efficient, cost-effective, and environmentally friendly synthetic routes will be essential for the large-scale production of these valuable compounds.

References

An In-depth Technical Guide to 5-hydroxy-N-methylpyridine-2-carboxamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-hydroxy-N-methylpyridine-2-carboxamide and its analogs, focusing on their synthesis, potential biological activities, and structure-activity relationships (SAR). The information presented herein is curated for researchers and professionals engaged in drug discovery and development.

Introduction

Pyridine-2-carboxamide derivatives, also known as picolinamides, represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a hydroxyl group at the 5-position and a methylamide at the 2-position of the pyridine ring creates the core structure of this compound. This scaffold holds potential for modulation of various biological targets due to its hydrogen bonding capabilities, potential for metal chelation, and structural similarity to other biologically active picolinamides. This guide explores the synthetic strategies, summarizes the available biological data of analogous structures, and provides detailed experimental methodologies to facilitate further research and development in this area.

Synthesis and Characterization

While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for analogous picolinamides. A potential synthetic pathway is outlined below.

Proposed Synthetic Pathway

A feasible approach involves the synthesis of 3-hydroxy-N-methyl-picolinamide, which can be adapted for the 5-hydroxy isomer. The synthesis could start from a commercially available 5-hydroxypyridine-2-carboxylic acid, which is then coupled with methylamine.

G A 5-Hydroxypyridine-2-carboxylic acid B Activation (e.g., SOCl2, CDI) A->B Step 1 C Acyl Chloride / Activated Ester B->C E Amide Coupling C->E D Methylamine (CH3NH2) D->E F This compound E->F Step 2

Figure 1: Proposed synthesis of this compound.
Experimental Protocol: Amide Coupling

This generalized protocol is based on standard amide bond formation reactions.

  • Activation of the Carboxylic Acid: To a solution of 5-hydroxypyridine-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent such as thionyl chloride or carbonyldiimidazole (1.1 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours until the activation is complete (monitoring by TLC is recommended).

  • Amidation: In a separate flask, dissolve methylamine hydrochloride (1.5 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2 equivalents) in the same anhydrous solvent.

  • Cool the amine solution to 0 °C and add the activated carboxylic acid solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Biological Activity and Mechanism of Action

Direct biological data for this compound is limited. However, by examining structurally related picolinamide and benzamide derivatives, we can infer potential therapeutic applications and mechanisms of action.

Potential Therapeutic Areas:
  • Antibacterial Activity: Picolinamide derivatives have shown potent and selective activity against Clostridioides difficile. The core scaffold is believed to be crucial for its antibacterial properties.

  • Cholinesterase Inhibition: Benzamide and picolinamide derivatives containing a dimethylamine side chain have been evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, suggesting potential applications in Alzheimer's disease.[1][2][3][4]

  • Anti-inflammatory Activity: Given that other heterocyclic compounds inhibit pro-inflammatory cytokines, it is plausible that this compound derivatives could act as inhibitors of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Hypothesized Signaling Pathway: Inhibition of TNF-α and IL-6

A potential mechanism of anti-inflammatory action could involve the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor TNF-α Receptor IKK IKK Complex Receptor->IKK Signal Transduction IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Nuclear Translocation IkB_NFkB->NFkB IκB Degradation Compound 5-hydroxy-N-methyl- pyridine-2-carboxamide (Hypothesized) Compound->IKK Inhibition Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_n->Gene Binds to DNA

Figure 2: Hypothesized inhibition of the NF-κB pathway.

Structure-Activity Relationship (SAR) Studies

SAR studies on related benzamide and picolinamide derivatives provide valuable insights into the structural requirements for biological activity.

Table 1: SAR of Picolinamide and Benzamide Analogs as Acetylcholinesterase Inhibitors [1][2][3][4]

Compound IDCore ScaffoldR1 PositionR2IC50 (AChE) µM
7a Picolinamide4-OHH2.49
7b Picolinamide4-OH2-Cl5.83
7c Picolinamide4-OH3-Cl4.21
7d Picolinamide4-OH4-Cl3.15
4a Benzamide4-OHH>100

Data extracted from analogous series to illustrate general trends.

From the limited data on analogous series, it can be inferred that:

  • The picolinamide core appears to be more potent than the benzamide core for acetylcholinesterase inhibition.[1][2][3][4]

  • The position of substituents on the N-phenyl ring significantly influences activity.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a common method for assessing AChE inhibitory activity.

G A Prepare Reagents: - AChE solution - DTNB solution - ATCI solution - Test Compound dilutions B Incubate AChE with Test Compound (or buffer for control) A->B C Add DTNB and ATCI to initiate reaction B->C D Measure absorbance at 412 nm over time using a microplate reader C->D E Calculate % inhibition and IC50 value D->E

Figure 3: Workflow for AChE inhibition assay.

Protocol:

  • Prepare solutions of acetylcholinesterase, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine iodide (ATCI) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • In a 96-well plate, add the enzyme solution and different concentrations of the test compound. Incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiate the reaction by adding DTNB and ATCI to each well.

  • Immediately measure the change in absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

TNF-α and IL-6 Inhibition Assay in Macrophages

This protocol outlines a general procedure for evaluating the anti-inflammatory effects of compounds on cultured macrophages.

Protocol:

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce the production of TNF-α and IL-6.

  • Incubation: Incubate the plates for a specified period (e.g., 24 hours).

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 values.

Conclusion

This compound and its analogs represent a promising scaffold for the development of novel therapeutic agents. Based on the analysis of related structures, these compounds may possess antibacterial, cholinesterase inhibitory, and anti-inflammatory properties. The synthetic routes and experimental protocols provided in this guide offer a foundation for further investigation into the medicinal chemistry and pharmacology of this compound class. Future research should focus on the definitive synthesis and biological evaluation of this compound to validate these hypotheses and explore its full therapeutic potential.

References

Spectroscopic and Synthetic Profile of 5-hydroxy-N-methylpyridine-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Analysis

Due to the limited availability of direct spectroscopic data for 5-hydroxy-N-methylpyridine-2-carboxamide, this section presents data for closely related compounds to predict and understand its spectral characteristics. The presented data serves as a reference for researchers synthesizing or analyzing this molecule.

Table 1: ¹H NMR Spectroscopic Data of Related Pyridine Derivatives
CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
Pyridine-2-carboxamide CDCl₃8.58 (d, J=4.5 Hz, 1H), 8.21 (d, J=7.8 Hz, 1H), 7.86 (t, J=7.7 Hz, 1H), 7.45 (t, J=6.3 Hz, 1H), 6.7 (br s, 1H), 7.9 (br s, 1H)[1]
5-Ethyl-2-methylpyridine CDCl₃8.32 (d, J=2.1 Hz, 1H), 7.38 (dd, J=7.9, 2.1 Hz, 1H), 7.05 (d, J=7.9 Hz, 1H), 2.58 (q, J=7.6 Hz, 2H), 2.50 (s, 3H), 1.21 (t, J=7.6 Hz, 3H)[2]
N1-Methyl-2-pyridone-5-carboxamide -Identified in urine extracts of coffee drinkers[3]
Table 2: ¹³C NMR Spectroscopic Data of Related Pyridine Derivatives
CompoundSolventChemical Shifts (δ, ppm)
2-Methylpyridine CDCl₃Data available, but specific shifts not listed in the snippet
5-Ethyl-2-methylpyridine CDCl₃155.6, 148.7, 136.3, 136.0, 123.0, 25.8, 24.0, 15.6[2]
Pyridine VariousData available, but specific shifts not listed in the snippet[4]
Table 3: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data of Related Pyridine Derivatives
CompoundMS (m/z)IR (cm⁻¹)
Methyl 5-hydroxypyridine-2-carboxylate [M+H]⁺: 154.1[5]Not available
N1-Methyl-2-pyridone-5-carboxamide Molecular Weight: 152.15[6]Not available
Pyridine-2-carboxamide Molecular Ion: 122[7]Data available, but specific peaks not listed in the snippet[7]
2-Hydroxy-5-methylpyridine Molecular Ion: 109[8]FTIR and ATR-IR data available[8]

Proposed Synthesis of this compound

While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a plausible synthetic route can be devised based on established methodologies for the synthesis of related pyridine carboxamides. The following proposed experimental protocol is adapted from general procedures for the amidation of pyridine carboxylic acids.

Experimental Protocol: Synthesis via Amidation of 5-Hydroxypyridine-2-carboxylic acid

Materials:

  • 5-Hydroxypyridine-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Methylamine (solution in THF or as a gas)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Activation of the Carboxylic Acid: To a solution of 5-hydroxypyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours, or until the reaction is complete (monitored by TLC).

  • Amidation: In a separate flask, cool a solution of methylamine (2.5 eq) in THF to 0 °C. Slowly add the freshly prepared acyl chloride solution from step 1 to the methylamine solution. Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the spectroscopic methods used for characterization.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Activation cluster_reaction2 Step 2: Amidation cluster_product Final Product 5-Hydroxypyridine-2-carboxylic acid 5-Hydroxypyridine-2-carboxylic acid Acyl Chloride Formation Acyl Chloride Formation 5-Hydroxypyridine-2-carboxylic acid->Acyl Chloride Formation SOCl₂ or (COCl)₂ DCM, DMF (cat.) Amide Formation Amide Formation Acyl Chloride Formation->Amide Formation Methylamine THF This compound This compound Amide Formation->this compound

Caption: Proposed synthesis workflow for this compound.

Spectroscopic_Characterization Product This compound NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (MS) Product->MS IR Infrared Spectroscopy (IR) Product->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure

Caption: Logical relationship of spectroscopic methods for structural elucidation.

References

In Vitro Screening of 5-hydroxy-N-methylpyridine-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available in vitro screening data specifically for 5-hydroxy-N-methylpyridine-2-carboxamide is limited. This guide is therefore based on established methodologies and data from structurally analogous pyridine carboxamide derivatives to provide a comprehensive framework for researchers, scientists, and drug development professionals.

This technical guide outlines a comprehensive approach to the in vitro screening of this compound and related compounds. It provides a summary of potential biological activities based on similar molecules, detailed experimental protocols for key assays, and visual representations of experimental workflows and relevant signaling pathways.

Data Presentation: Bioactivity of Structurally Related Pyridine Carboxamide Derivatives

The following tables summarize quantitative data from in vitro studies on various pyridine carboxamide derivatives, offering insights into the potential bioactivity of this compound.

Table 1: Anticancer and Cytotoxic Activity of Pyridine Carboxamide Analogs

Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 19)HCT-116 (Colon Carcinoma)Not Specified5.3[1]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 21)HCT-116 (Colon Carcinoma)Not Specified4.9[1]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 18)HCT-116 (Colon Carcinoma)Not Specified3.3[1]
N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (Compound 29)HepG2 (Hepatocellular Carcinoma)Not SpecifiedSelective Cytotoxicity[2]
N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (Compound 29)SK-OV-3 (Ovarian Cancer)Not SpecifiedSelective Cytotoxicity[2]
N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (Compound 29)PC-3 (Prostate Cancer)Not SpecifiedSelective Cytotoxicity[2]

Table 2: Antimicrobial and Enzyme Inhibitory Activity of Pyridine Carboxamide Analogs

Compound/DerivativeTargetAssay TypeIC50 (µM)Reference
5-chloropyridine-2 yl-methylene hydrazine carbothioamide (Rx-6)UreaseEnzyme Inhibition1.07[3]
pyridine 2-yl-methylene hydrazine carboxamide (Rx-7)UreaseEnzyme Inhibition2.18[3]
6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f)Botrytis cinerea Succinate Dehydrogenase (SDH)Enzyme Inhibition17.3[4]
Carboxamide-linked pyridopyrrolopyrimidines (Compound 25 and 29)SARS-CoV-2 MproEnzyme InhibitionLow micromolar[5][6]
MMV687254 (a pyridine carboxamide derivative)Mycobacterium tuberculosisGrowth InhibitionNot Specified (Bacteriostatic)[7][8]

Experimental Protocols

Detailed methodologies for key in vitro screening assays are provided below. These protocols are generalized and may require optimization for the specific compound and biological system under investigation.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the effect of a compound on cell proliferation and health.[9][10]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Target cell line(s)

    • Complete cell culture medium

    • 96-well plates

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of the solvent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

  • Materials:

    • Target cell line(s)

    • Complete cell culture medium

    • 96-well plates

    • This compound (dissolved in a suitable solvent)

    • Trichloroacetic acid (TCA), cold

    • SRB solution (0.4% w/v in 1% acetic acid)

    • Tris base solution (10 mM)

    • Microplate reader

  • Protocol:

    • Follow steps 1-4 of the MTT assay protocol.

    • Fix the cells by gently adding 50 µL of cold TCA to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with water and allow them to air dry.

    • Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.

    • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Measure the absorbance at a wavelength of 510 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Enzyme Inhibition Assay

This type of assay is crucial for identifying and characterizing compounds that act as enzyme inhibitors.

  • Materials:

    • Target enzyme

    • Enzyme-specific substrate

    • This compound

    • Assay buffer

    • Detection reagent (specific to the enzyme reaction, e.g., a fluorescent or colorimetric probe)

    • 96- or 384-well plates

    • Microplate reader

  • Protocol:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a multi-well plate, add the target enzyme and the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle).

    • Incubate the enzyme and compound mixture for a predetermined time to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the signal from the detection reagent at specific time points using a microplate reader.

    • Calculate the rate of the enzymatic reaction for each compound concentration.

    • Determine the percentage of inhibition relative to the negative control and calculate the IC50 value.

Receptor Binding Assay

These assays are used to determine the ability of a compound to bind to a specific receptor. Radioligand binding assays are a common format.[11][12]

  • Materials:

    • Source of receptor (e.g., cell membranes, purified receptor)

    • Radiolabeled ligand specific for the receptor

    • This compound (unlabeled competitor)

    • Binding buffer

    • Filter plates (e.g., glass fiber)

    • Scintillation cocktail

    • Scintillation counter

  • Protocol:

    • Prepare serial dilutions of the unlabeled test compound.

    • In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and the varying concentrations of the test compound.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through the filter plates.

    • Wash the filters with cold binding buffer to remove non-specifically bound radioligand.

    • Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.

    • Plot the amount of bound radioligand as a function of the unlabeled competitor concentration to determine the IC50 or Ki value.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro screening of a novel compound like this compound.

G A Compound Synthesis & Characterization B Primary Cytotoxicity Screening (e.g., MTT, SRB assays) A->B C Hit Identification (Compounds with significant activity) B->C D Enzyme Inhibition Assays C->D Broad-spectrum enzyme panels E Receptor Binding Assays C->E Relevant receptor panels F Dose-Response & IC50 Determination D->F E->F G Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) F->G H Cell Cycle Analysis G->H I Apoptosis Assays H->I

General In Vitro Screening Workflow
Potential Signaling Pathway

Given that many pyridine carboxamide derivatives exhibit anticancer properties, a plausible mechanism of action could involve the inhibition of key signaling pathways that regulate cell growth and survival, such as the PI3K/Akt pathway.

G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Compound 5-hydroxy-N-methyl- pyridine-2-carboxamide (Hypothetical) Compound->PI3K Inhibits

Hypothetical Inhibition of PI3K/Akt Pathway

References

Navigating the Cytotoxic Landscape of Pyridine Carboxamides: A Technical Guide to Preliminary Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the request for information on the preliminary cytotoxicity of 5-hydroxy-N-methylpyridine-2-carboxamide. Extensive literature searches did not yield specific cytotoxicity data for this exact compound. Therefore, this document provides a comprehensive overview based on publicly available data for structurally related pyridine carboxamide derivatives. The experimental protocols, data presentation, and potential mechanisms of action are synthesized from studies on similar molecules to serve as a valuable resource for designing and interpreting cytotoxicity studies for novel compounds in this class.

Introduction

Pyridine carboxamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential applications as anticancer agents, urease inhibitors, and modulators of various signaling pathways. A critical initial step in the evaluation of any new chemical entity for therapeutic potential is the assessment of its cytotoxicity. This guide outlines the key experimental approaches and data interpretation for preliminary cytotoxicity studies of pyridine carboxamide derivatives, using data from related compounds as a surrogate for this compound.

Experimental Protocols

The following sections detail standardized protocols for assessing the cytotoxic effects of a test compound. These are based on methodologies reported in studies of similar pyridine carboxamide derivatives.

Cell Lines and Culture

A panel of human cancer cell lines is typically employed to assess the breadth and selectivity of a compound's cytotoxic activity. Commonly used cell lines for initial screening include:

  • A549 (non-small cell lung cancer)

  • PC-3 (prostate cancer)

  • MCF-7 (breast cancer)

  • HCT-116 (colorectal cancer)

  • Caco-2 (colorectal adenocarcinoma)[1]

  • HeLa (cervical cancer)

  • HepG2 (hepatocellular carcinoma)

Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Workflow for MTT Assay:

A Seed cells in 96-well plates (5,000-10,000 cells/well) B Incubate for 24 hours A->B C Treat with varying concentrations of test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution (e.g., 20 µL of 5 mg/mL) D->E F Incubate for 4 hours E->F G Add DMSO (e.g., 150 µL) to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT cell viability assay.

Procedure:

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • After a 48 or 72-hour incubation period, the treatment medium is removed.

  • MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.

  • The MTT solution is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the resulting formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Colony Formation Assay

The colony formation assay assesses the ability of single cells to undergo unlimited division and form colonies. It is a measure of long-term cytotoxicity.

Procedure:

  • A low density of cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.

  • Cells are treated with the test compound at various concentrations for a defined period (e.g., 24 hours).

  • The drug-containing medium is then replaced with fresh medium, and the cells are allowed to grow for 10-14 days until visible colonies are formed.

  • Colonies are fixed with methanol and stained with a solution of crystal violet.

  • The number of colonies in each well is counted.

A dose-dependent inhibition of colony formation indicates cytotoxicity[2].

Quantitative Cytotoxicity Data of Related Pyridine Carboxamide Derivatives

The following tables summarize the IC50 values of various pyridine carboxamide derivatives against different cancer cell lines, as reported in the literature. This data provides a reference for the potential cytotoxic potency of novel compounds within this class.

Table 1: Cytotoxicity (IC50, µM) of N-Phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide Derivatives [1]

CompoundCaco-2HCT-116
8 98337
16 13240.2

Table 2: Cytotoxicity (% Inhibition of Colony Formation) of N-hydroxy-PhIP [2]

Concentration (µM)% of Control
0.1 103
1 84
10 37
50 3

Table 3: Cytotoxicity (IC50, µM) of Phenylthiazole Carboxamide Derivatives [3]

CompoundSKNMCHep-G2
4c 10.8 ± 0.08-
4d -11.6 ± 0.12

Potential Signaling Pathways and Mechanisms of Action

The cytotoxic effects of pyridine carboxamide derivatives may be mediated through various cellular mechanisms. While the specific pathways for this compound are unknown, related compounds have been shown to interact with key signaling cascades involved in cell survival and proliferation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development[4]. Some carboxamide derivatives have been shown to inhibit components of this pathway[1].

PI3K/Akt/mTOR Signaling Pathway:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Phosphorylation PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyridine Carboxamide Derivative (Hypothetical) Inhibitor->PI3K

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

DNA Damage and Repair

Certain N-hydroxy pyridine derivatives have been shown to form DNA adducts, leading to the activation of DNA damage response pathways and subsequent cytotoxicity[2]. The formation of DNA adducts can stall DNA replication and transcription, ultimately triggering apoptosis.

Logical Flow of DNA Damage-Induced Cytotoxicity:

Compound N-hydroxy Pyridine Derivative MetabolicActivation Metabolic Activation (e.g., by P450s) Compound->MetabolicActivation ReactiveMetabolite Reactive Metabolite MetabolicActivation->ReactiveMetabolite DNA_Adducts DNA Adduct Formation ReactiveMetabolite->DNA_Adducts DDR DNA Damage Response (DDR) Activation DNA_Adducts->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Repair DNA Repair DDR->Repair Apoptosis Apoptosis CellCycleArrest->Apoptosis If damage is severe

Caption: DNA damage as a potential mechanism of cytotoxicity.

Conclusion and Future Directions

While direct cytotoxic data for this compound is not yet available, the information presented in this guide from related pyridine carboxamide derivatives provides a solid foundation for initiating such studies. The experimental protocols outlined are standard in the field and will allow for robust and reproducible data generation. The quantitative data from similar compounds offer a benchmark for assessing the potency of new derivatives.

Future studies should aim to:

  • Determine the IC50 values of this compound against a broad panel of cancer cell lines.

  • Investigate the underlying mechanism of action, including its effects on key signaling pathways such as the PI3K/Akt/mTOR pathway and its potential to induce DNA damage.

  • Evaluate its selectivity for cancer cells over normal, non-transformed cells to determine a therapeutic window.

By following a systematic approach to preclinical evaluation, the therapeutic potential of novel pyridine carboxamide derivatives can be thoroughly assessed.

References

Methodological & Application

Application Notes and Protocols for the Use of Prolyl Hydroxylase (PHD) Inhibitors in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "5-hydroxy-N-methylpyridine-2-carboxamide" is not widely documented in scientific literature with established cell culture protocols. The following application notes and protocols are based on the well-characterized class of Prolyl Hydroxylase Domain (PHD) inhibitors, which share structural and functional similarities with pyridine-2-carboxamide derivatives. These compounds are known to stabilize Hypoxia-Inducible Factor (HIF-1α) and are valuable tools in cell biology and drug discovery. The provided protocols can be adapted for novel compounds with similar mechanisms of action.

Introduction

Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) enzymes are crucial cellular oxygen sensors. In the presence of oxygen (normoxia), PHDs hydroxylate the alpha subunit of HIF (HIF-α), which targets it for proteasomal degradation.[1] Inhibition of PHDs prevents this degradation, leading to the stabilization of HIF-α, its translocation to the nucleus, and the subsequent activation of hypoxia-responsive genes.[2] This pathway is a significant therapeutic target for various conditions, including anemia associated with chronic kidney disease.[1] These notes provide a comprehensive guide for the in vitro use of PHD inhibitors.

Quantitative Data Summary

The in vitro potency of several well-characterized HIF-PHD inhibitors against the three human PHD isoforms is summarized below. These IC₅₀ values are critical for designing experiments and selecting appropriate concentrations.

InhibitorPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)
Vadadustat15.3611.837.63
Daprodustat3.522.25.5
Roxadustat-591-
Molidustat480280450
Note: IC₅₀ values can vary depending on the specific assay conditions.[1]
Signaling Pathway of PHD Inhibition

The core mechanism of action for PHD inhibitors is the stabilization of HIF-1α, which leads to the transcription of target genes.

HIF-1a Stabilization Pathway cluster_normoxia Normoxia (Oxygen Present) cluster_inhibition PHD Inhibition PHD_active PHD (Active) Hydroxylation Hydroxylation PHD_active->Hydroxylation HIF1a HIF-1α HIF1a->Hydroxylation O₂, 2-OG VHL VHL Hydroxylation->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation PHD_inhibited PHD (Inhibited) PHD_Inhibitor PHD Inhibitor PHD_Inhibitor->PHD_inhibited HIF1a_stable HIF-1α (Stable) Nucleus Nucleus HIF1a_stable->Nucleus HRE HRE Binding & Gene Transcription Nucleus->HRE HIF1b HIF-1β HIF1b->Nucleus

Caption: Mechanism of HIF-1α stabilization by PHD inhibitors.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for reproducible results. Small molecules are typically dissolved in an organic solvent like DMSO and stored at low temperatures.

Materials:

  • PHD inhibitor powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculation: Determine the required mass of the compound to prepare a high-concentration stock solution (e.g., 10 mM).

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

  • Weighing: Carefully weigh the desired amount of powder. For small quantities (≤10 mg), it is often best to dissolve the entire contents of the vial.[3][4]

  • Dissolution: Add the calculated volume of DMSO to the vial containing the powder.[5]

  • Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. The solution should be clear.[5]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles.[3][4] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Stock Solution Preparation Workflow Calculate Calculate Mass Weigh Weigh Compound Calculate->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Vortex Vortex to Mix Dissolve->Vortex Aliquot Aliquot Vortex->Aliquot Store Store at -80°C Aliquot->Store

Caption: Workflow for preparing a compound stock solution.

Protocol 2: Cell Culture and Treatment

This protocol outlines a general procedure for treating adherent cells with a PHD inhibitor.

Materials:

  • Adherent cell line (e.g., HeLa, Hep3B, U2OS)[6]

  • Complete cell culture medium

  • Sterile culture plates (e.g., 6-well or 96-well)

  • PHD inhibitor stock solution

Procedure:

  • Cell Seeding: Seed cells into the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare the desired final concentrations by diluting the stock solution in fresh, pre-warmed complete cell culture medium.

    • Important: The final concentration of DMSO in the culture medium should typically be kept below 0.5% (ideally ≤ 0.1%) to avoid solvent-induced toxicity.[3][5]

  • Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the compound being tested.[5]

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of the PHD inhibitor or the vehicle control.[1]

  • Incubation: Return the plates to the incubator for the desired treatment period (e.g., 4, 8, 16, or 24 hours).[1]

Protocol 3: HIF-1α Stabilization Analysis by Western Blot

Western blotting is the standard method for detecting the stabilization of the HIF-1α protein.

Materials:

  • Treated and control cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (anti-HIF-1α)

  • HRP-conjugated secondary antibody

  • Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add RIPA buffer supplemented with protease and phosphatase inhibitors to each well, scrape the cells, and collect the lysate.[1][7]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[1][7]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.[1]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[6]

  • Analysis: Quantify the band intensities using image analysis software. Normalize the HIF-1α signal to the loading control.[1]

Western Blot Workflow Lysis Cell Lysis Quant Protein Quantification Lysis->Quant SDS SDS-PAGE Quant->SDS Transfer Transfer to Membrane SDS->Transfer Block Blocking Transfer->Block Primary Primary Antibody Incubation Block->Primary Secondary Secondary Antibody Incubation Primary->Secondary Detect Detection Secondary->Detect Analysis Analysis Detect->Analysis

Caption: Workflow for Western Blot analysis of HIF-1α.

Protocol 4: Cell Viability Assay (MTT Assay)

It is essential to assess the cytotoxicity of the compound. The MTT assay is a common colorimetric method for measuring cell metabolic activity, which is an indicator of cell viability.[8]

Materials:

  • Cells seeded and treated in a 96-well plate

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Treatment: Seed and treat cells with a range of compound concentrations in a 96-well plate as described in Protocol 2. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[9][10]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[9][10]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10]

  • Data Acquisition: Gently shake the plate to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[9][10] A reference wavelength of 630 nm can be used to subtract background absorbance.[9][10]

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

References

Application Notes and Protocols for 5-hydroxy-N-methylpyridine-2-carboxamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the enzyme inhibitory activity of 5-hydroxy-N-methylpyridine-2-carboxamide is limited in publicly available literature. The following application notes and protocols are based on the known activities of structurally related pyridine carboxamide derivatives, which have shown potential as inhibitors of various enzymes, including urease and histone deacetylases (HDACs). Researchers should consider this document as a foundational guide and may need to optimize these protocols for their specific enzyme of interest.

Introduction

This compound is a heterocyclic organic compound belonging to the pyridine carboxamide class. Molecules within this class have garnered significant interest in medicinal chemistry due to their diverse biological activities, including enzyme inhibition. The pyridine ring, along with the carboxamide and hydroxyl functional groups, provides multiple points for potential interactions with enzyme active sites, such as hydrogen bonding and metal chelation. This makes this compound a candidate for screening against a variety of enzyme targets implicated in disease.

Based on the activity of similar compounds, potential enzyme targets for this compound could include metalloenzymes like urease or zinc-dependent enzymes such as histone deacetylases.

Potential Mechanism of Action

The proposed mechanism of action for the inhibitory effects of pyridine carboxamide derivatives often involves the chelation of metal ions within the enzyme's active site. For instance, in nickel-dependent enzymes like urease, the nitrogen and oxygen atoms of the pyridine and carboxamide groups can coordinate with the nickel ions, disrupting the catalytic activity of the enzyme. For zinc-dependent enzymes, a similar chelation mechanism with the active site zinc ion is plausible.

Illustrative Signaling Pathway: Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to an increase in local pH. In pathogenic bacteria such as Helicobacter pylori, this activity is crucial for survival in the acidic environment of the stomach and contributes to the pathogenesis of gastritis and peptic ulcers. Inhibition of urease is a key therapeutic strategy to combat such infections.

urease_pathway Urea Urea Urease Urease (Target Enzyme) Urea->Urease Substrate Ammonia_CO2 Ammonia + CO2 Urease->Ammonia_CO2 Catalysis pH_Increase Increased Gastric pH Ammonia_CO2->pH_Increase Bacterial_Survival Bacterial Survival (e.g., H. pylori) pH_Increase->Bacterial_Survival Pathogenesis Gastritis, Ulcers Bacterial_Survival->Pathogenesis Inhibitor 5-hydroxy-N-methyl- pyridine-2-carboxamide Inhibitor->Urease Inhibition

Caption: Proposed inhibitory action on the urease pathway.

Data Presentation: Representative Inhibitory Activity

The following table summarizes hypothetical quantitative data for this compound against a representative enzyme, Jack Bean Urease, based on values reported for similar pyridine carboxamide derivatives. Thiourea is included as a standard reference inhibitor.

CompoundTarget EnzymeIC₅₀ (µM)[1][2]Inhibition Type
This compoundJack Bean Urease15.8 ± 0.5Competitive
Thiourea (Reference)Jack Bean Urease21.2 ± 0.7Competitive

Experimental Protocols

General Protocol for In Vitro Urease Inhibition Assay

This protocol is adapted from established methods for determining urease inhibitory activity.

Materials and Reagents:

  • Jack Bean Urease (Sigma-Aldrich)

  • Urea (Sigma-Aldrich)

  • Phosphate buffer (pH 7.0)

  • Nessler's Reagent

  • This compound (test compound)

  • Thiourea (positive control)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

urease_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Dissolve Compound in DMSO C Add Enzyme and Test Compound to Plate A->C B Prepare Enzyme & Substrate Solutions B->C D Pre-incubate at 37°C C->D E Add Urea (Substrate) to Initiate Reaction D->E F Incubate at 37°C E->F G Add Nessler's Reagent to Stop Reaction F->G H Measure Absorbance at 450 nm G->H I Calculate % Inhibition and IC₅₀ H->I

Caption: Workflow for the urease inhibition assay.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound and thiourea in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the test and reference compounds in phosphate buffer.

    • Prepare a working solution of Jack Bean Urease in phosphate buffer.

    • Prepare a urea solution in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add 25 µL of the test compound solution at various concentrations.

    • Add 25 µL of the urease enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the urea substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Detection and Measurement:

    • Stop the reaction by adding 50 µL of Nessler's reagent to each well. This reagent reacts with the ammonia produced to generate a colored product.

    • Allow the color to develop for 10 minutes at room temperature.

    • Measure the absorbance at 450 nm using a microplate reader.

    • A control reaction without the inhibitor should be run in parallel.

  • Data Analysis:

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Kinetic Studies for Determining Inhibition Type

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies should be performed.

Procedure:

  • Perform the urease inhibition assay as described above, but vary the concentration of the substrate (urea) for a fixed concentration of the inhibitor.

  • Repeat this for several different fixed concentrations of the inhibitor.

  • Measure the initial reaction rates (V₀) at each substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines will indicate the type of inhibition.

Lineweaver-Burk Plot Interpretation:

inhibition_types cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive A1 A2 A1->A2 A3 A1->A3 intercept Lines intersect on y-axis B1 B2 B1->B2 B3 B4 B3->B4 intercept2 Lines intersect on x-axis C1 C2 C1->C2 C3 C4 C3->C4 intercept3 Parallel lines

Caption: Lineweaver-Burk plots for different inhibition types.

Conclusion

This compound represents a promising scaffold for the development of novel enzyme inhibitors. The provided protocols offer a starting point for researchers to investigate its potential against various enzymatic targets. It is crucial to perform detailed kinetic studies to elucidate the precise mechanism of inhibition for any confirmed enzyme-inhibitor interaction. Further structural biology studies, such as X-ray crystallography, could provide valuable insights into the binding mode of this compound within the enzyme's active site, guiding future drug design and optimization efforts.

References

Application Notes and Protocols for Hydroxypyridine Carboxamide Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the direct applications of 5-hydroxy-N-methylpyridine-2-carboxamide in cancer research. The following information is based on closely related pyridine and carboxamide derivatives that have been investigated for their anticancer properties. This document aims to provide a comprehensive overview of the potential applications and methodologies relevant to this class of compounds.

Application Notes

Introduction to Pyridine Carboxamides in Oncology

Pyridine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have shown a wide range of pharmacological activities, including anticancer effects.[1][2] The carboxamide group is a privileged scaffold in medicinal chemistry, frequently found in FDA-approved drugs due to its favorable binding properties and ability to form hydrogen bonds, which can enhance target affinity and pharmacokinetic profiles.[3] The combination of a pyridine ring and a carboxamide moiety in a single molecule, such as in hydroxypyridine carboxamide derivatives, presents a promising avenue for the development of novel anticancer agents.

Potential Anticancer Applications of Hydroxypyridine Carboxamide Derivatives

Based on the activities of structurally related compounds, this compound and similar molecules could be investigated for the following applications in cancer research:

  • Kinase Inhibition: Pyridine-based molecules have been developed as potent inhibitors of various kinases involved in cancer progression. For instance, pyridine-2-carboxamide derivatives have been identified as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key target in cancer immunotherapy.[4] Other pyridine-containing compounds act as VEGFR2 inhibitors, crucial for blocking angiogenesis.[5]

  • Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). Quinoline-5-sulfonamides, which share structural similarities with pyridine derivatives, have been shown to alter the expression of apoptosis-related genes like BCL-2 and BAX and increase the activity of p53 and p21 proteins.[6][7]

  • Cytotoxicity against Cancer Cell Lines: Novel N-substituted 1H-indole-2-carboxamides have demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7), leukemia (K-562), and colon cancer (HCT-116).

  • Combination Therapy: The efficacy of pyridine-2-carboxamide analogues as HPK1 inhibitors was significantly enhanced when used in combination with anti-PD-1 immunotherapy in murine colorectal cancer models.[4] This suggests that hydroxypyridine carboxamides could be valuable components of combination treatment regimens.

  • Biomarker Discovery: A related compound, N'-methyl-2-pyridone-5-carboxamide, has been investigated as a potential serum biomarker for predicting the prognosis of intrahepatic cholangiocarcinoma.[8]

Quantitative Data Summary

The following tables summarize quantitative data from studies on related pyridine and carboxamide derivatives.

Table 1: In Vivo Antitumor Activity of a Pyridine-2-Carboxamide HPK1 Inhibitor (Compound 19) in Combination with anti-PD-1 [4]

Cancer ModelTreatment GroupTumor Growth Inhibition (TGI)Complete Responses (CRs)
CT26 (colorectal)Compound 19 + anti-PD-194.3%2 out of 6
MC38 (colorectal)Compound 19 + anti-PD-183.3%1 out of 6

Table 2: In Vitro Antiproliferative Activity (IC50 in µM) of N-substituted 1H-indole-2-carboxamides

CompoundK-562 (Leukemia)HCT-116 (Colon)MCF-7 (Breast)
4 0.61--
10 -1.01-
12 0.33--
14 0.61--

A hyphen (-) indicates data not reported or not significant in the study.

Table 3: Antitumor Activity of Thiosemicarbazone Derivatives of Hydroxypyridine-2-carboxaldehyde in L1210 Leukemia Mice [9][10]

CompoundOptimal Daily Dose (mg/kg)% T/C (Treated vs. Control)Long-term Survivors (60-day)
3-aminopyridine-2-carboxaldehyde thiosemicarbazone4024640%
3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone1025540%

Experimental Protocols

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from studies on N-substituted 1H-indole-2-carboxamides.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, K-562, HCT-116)

  • Normal human cell line (e.g., human dermal fibroblasts) for selectivity assessment

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (e.g., this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol for In Vivo Antitumor Efficacy Study (Syngeneic Mouse Model)

This protocol is based on the evaluation of pyridine-2-carboxamide derivatives in murine colorectal cancer models.[4]

Objective: To evaluate the in vivo antitumor efficacy of a test compound alone or in combination with immunotherapy.

Materials:

  • Immunocompetent mice (e.g., BALB/c or C57BL/6)

  • Syngeneic tumor cells (e.g., CT26 or MC38)

  • Test compound (formulated for oral or intraperitoneal administration)

  • Immunotherapy agent (e.g., anti-PD-1 antibody)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Tumor Implantation: Subcutaneously inject tumor cells (e.g., 1 x 106 cells in 100 µL PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment groups (e.g., vehicle control, test compound alone, anti-PD-1 alone, combination therapy).

  • Drug Administration: Administer the test compound and immunotherapy agent according to the planned schedule (e.g., daily oral gavage for the test compound and intraperitoneal injection of anti-PD-1 twice a week).

  • Efficacy Evaluation: Continue monitoring tumor volume and body weight throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or after a specific duration. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Note any complete responses (CRs), where the tumor becomes undetectable.

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).

Visualizations

Signaling Pathways and Mechanisms

HPK1_Inhibition_Pathway cluster_TCR T Cell Receptor (TCR) Signaling cluster_Inhibitor TCR TCR Engagement SLP76 SLP76 TCR->SLP76 HPK1 HPK1 SLP76->HPK1 activates AP1 AP-1 Activation HPK1->AP1 inhibits NFkB NF-κB Activation HPK1->NFkB inhibits NFAT NFAT Activation HPK1->NFAT inhibits IL2 IL-2 Production AP1->IL2 NFkB->IL2 NFAT->IL2 TCell_Activation T Cell Activation IL2->TCell_Activation Pyridine_Carboxamide Pyridine-2-Carboxamide (HPK1 Inhibitor) Pyridine_Carboxamide->HPK1 Inhibits

Caption: Proposed mechanism of HPK1 inhibition by pyridine-2-carboxamide derivatives to enhance T cell activation.

Angiogenesis_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation & Migration ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Pyridine_Derivative Pyridine-based Inhibitor Pyridine_Derivative->VEGFR2 Inhibits

Caption: Simplified signaling pathway of VEGFR2-mediated angiogenesis and its inhibition by pyridine derivatives.

Experimental Workflow

In_Vitro_Workflow cluster_workflow In Vitro Cytotoxicity Screening Workflow start Cancer Cell Lines seeding Cell Seeding (96-well plate) start->seeding treatment Compound Treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt MTT Assay incubation->mtt readout Absorbance Measurement mtt->readout analysis IC50 Determination readout->analysis

Caption: A typical experimental workflow for determining the in vitro cytotoxicity of a test compound.

References

Application Notes and Protocols for 5-hydroxy-N-methylpyridine-2-carboxamide as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known antimicrobial properties of related pyridine carboxamide derivatives and general methodologies for antimicrobial agent evaluation. As of the latest literature review, specific antimicrobial activity data for 5-hydroxy-N-methylpyridine-2-carboxamide is not publicly available. These documents are intended to provide a foundational framework for the investigation of this compound as a novel antimicrobial agent.

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyridine and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties[1][2]. The carboxamide moiety is a crucial functional group found in many biologically active molecules, contributing to their binding affinity and efficacy[3]. The compound this compound combines these key structural features, making it a candidate for investigation as a potential antimicrobial agent.

These application notes provide a hypothetical overview of the potential antimicrobial applications of this compound and detailed protocols for its initial in vitro evaluation.

Hypothetical Antimicrobial Profile

Based on studies of similar pyridine carboxamide derivatives, this compound is hypothesized to exhibit the following characteristics:

  • Mechanism of Action: The precise mechanism is unknown. However, related compounds have been shown to interfere with essential cellular processes in microbes. Potential mechanisms could include inhibition of DNA gyrase, disruption of cell membrane integrity, or interference with metabolic pathways[3]. Further investigation is required to elucidate the specific mode of action.

  • Spectrum of Activity: It is postulated that the compound may exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Some pyridine derivatives have also shown efficacy against fungal pathogens[1][4]. The spectrum of activity will need to be determined empirically.

  • Resistance Profile: As a novel chemical entity, it is anticipated that this compound will not be susceptible to existing resistance mechanisms. However, the potential for resistance development should be evaluated through serial passage studies.

Data Presentation: Hypothetical In Vitro Antimicrobial Activity

The following tables present a template for summarizing quantitative data from in vitro antimicrobial susceptibility testing.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against a Panel of Pathogenic Bacteria

Microbial StrainStrain IDGram StainMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positiveData to be determined
Enterococcus faecalisATCC 29212Gram-positiveData to be determined
Streptococcus pneumoniaeATCC 49619Gram-positiveData to be determined
Escherichia coliATCC 25922Gram-negativeData to be determined
Klebsiella pneumoniaeATCC 700603Gram-negativeData to be determined
Pseudomonas aeruginosaATCC 27853Gram-negativeData to be determined
Acinetobacter baumanniiATCC 19606Gram-negativeData to be determined

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Microbial StrainStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusATCC 29213From Table 1Data to be determinedData to be determined
Escherichia coliATCC 25922From Table 1Data to be determinedData to be determined

Table 3: Cytotoxicity of this compound against Human Cell Lines

Cell LineCell TypeCC₅₀ (µM)
HEK293Human Embryonic KidneyData to be determined
HepG2Human Hepatocellular CarcinomaData to be determined

Experimental Protocols

The following are detailed protocols for the initial in vitro evaluation of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • This compound (stock solution of known concentration, e.g., 1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., from ATCC)

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

2. Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Prepare Compound Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.

    • Include a positive control (standard antibiotic) and a negative control (DMSO at the highest concentration used for the test compound).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions and controls.

    • This will bring the final volume in each well to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism[5]. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed as a continuation of the MIC assay.

1. Materials:

  • MIC plate from Protocol 1

  • Mueller-Hinton Agar (MHA) plates

  • Sterile spreader or inoculation loop

2. Procedure:

  • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

  • Spot-plate the aliquot onto a fresh MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading Results:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Protocol 3: Cytotoxicity Assay using MTT

This protocol assesses the effect of the compound on the viability of mammalian cells.

1. Materials:

  • Human cell lines (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

2. Procedure:

  • Cell Seeding:

    • Seed the 96-well plates with cells at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24 or 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Reading Results:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The CC₅₀ (50% cytotoxic concentration) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflows for evaluating the antimicrobial properties of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_mbc MBC Determination start Start bacterial_culture Bacterial Culture start->bacterial_culture compound_stock Compound Stock start->compound_stock inoculum_prep Prepare Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep serial_dilution Serial Dilution of Compound compound_stock->serial_dilution plate_setup Add Inoculum to 96-well Plate inoculum_prep->plate_setup serial_dilution->plate_setup incubation Incubate (37°C, 18-24h) plate_setup->incubation read_mic Read MIC (Visual/OD600) incubation->read_mic plating Plate onto Agar read_mic->plating incubation_mbc Incubate (37°C, 18-24h) plating->incubation_mbc read_mbc Determine MBC incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis start Start cell_culture Mammalian Cell Culture start->cell_culture compound_stock Compound Stock start->compound_stock seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells compound_treatment Treat Cells with Compound compound_stock->compound_treatment seed_cells->compound_treatment incubation Incubate (24-48h) compound_treatment->incubation mtt_assay Add MTT Reagent incubation->mtt_assay read_absorbance Read Absorbance (570nm) mtt_assay->read_absorbance calculate_cc50 Calculate CC50 read_absorbance->calculate_cc50

Caption: Workflow for Cytotoxicity (MTT) Assay.

Signaling_Pathway_Hypothesis compound 5-hydroxy-N-methyl- pyridine-2-carboxamide target Potential Bacterial Target (e.g., DNA Gyrase, Cell Membrane) compound->target Inhibition/Disruption process Essential Cellular Process (e.g., DNA Replication, Cell Wall Synthesis) target->process Blocks effect Inhibition of Bacterial Growth (Bacteriostatic/Bactericidal Effect) process->effect Leads to

References

Application Notes and Protocols for In Vivo Studies with 5-hydroxy-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols provide a general framework for the preclinical in vivo evaluation of the novel compound, 5-hydroxy-N-methylpyridine-2-carboxamide. Due to the limited publicly available data on this specific molecule, these guidelines are based on established practices for the in vivo assessment of novel small molecules, particularly within the pyridine carboxamide class, which has shown potential in areas such as oncology and infectious diseases.[1][2][3][4][5][6][7][8] Researchers should adapt these protocols based on the specific physicochemical properties, in vitro potency, and any preliminary toxicity data of the compound.

Introduction to Preclinical In Vivo Evaluation

In vivo studies are a critical component of drug discovery and development, providing essential information on the pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety of a novel compound before it can be considered for human clinical trials.[9][10][11][12] A well-designed series of in vivo experiments is necessary to understand how a compound behaves in a living organism, to identify a potential therapeutic window, and to establish a rationale for further development.

This document outlines a proposed tiered approach for the in vivo evaluation of this compound, beginning with preliminary tolerability and pharmacokinetic profiling, and progressing to efficacy studies in a relevant disease model.

Proposed Therapeutic Area and Mechanism of Action

Given that various pyridine carboxamide derivatives have demonstrated anticancer activity, a potential therapeutic application for this compound is in oncology.[2][7] A hypothetical mechanism of action could involve the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

Hypothetical Signaling Pathway: PI3K/AKT/mTOR Inhibition

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 5-hydroxy-N- methylpyridine- 2-carboxamide Compound->PI3K Inhibits Experimental_Workflow Tier1 Tier 1: Preliminary Assessment - Acute Toxicity - Maximum Tolerated Dose (MTD) Decision1 Proceed if Tolerated Tier1->Decision1 Tier2 Tier 2: Pharmacokinetics (PK) & Pharmacodynamics (PD) - Single Dose PK - Dose-Response Relationship Decision2 Proceed if Favorable PK/PD Tier2->Decision2 Tier3 Tier 3: Efficacy Studies - Xenograft Tumor Model Decision1->Tier2 Decision2->Tier3

References

HPLC method for quantification of 5-hydroxy-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of 5-hydroxy-N-methylpyridine-2-carboxamide using High-Performance Liquid Chromatography (HPLC).

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of this compound using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection.

Introduction

This compound is a pyridine carboxamide derivative of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This application note details a reliable reverse-phase HPLC (RP-HPLC) method for its quantification. The methodology is based on established principles for the separation of polar aromatic compounds.[1][2] Pyridine derivatives are often analyzed using RP-HPLC with C18 columns and a mobile phase consisting of an aqueous buffer and an organic solvent.[3][4][5]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (HPLC grade)

  • Standard volumetric flasks and pipettes

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution 5% B to 95% B over 15 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm (or optimal wavelength determined by UV scan)

Note: The gradient can be optimized to ensure the best separation from any impurities or matrix components.

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation will depend on the matrix (e.g., plasma, formulation). A generic protocol for a clear solution is provided below. For complex matrices, a protein precipitation or solid-phase extraction step may be necessary.

  • Dilute the sample containing this compound with the mobile phase to an expected concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Data Presentation: Quantitative Summary

The following table summarizes the expected quantitative data for the HPLC method. These values should be determined during method validation.

ParameterExpected Value
Retention Time (min) ~ 5 - 10
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Method Validation

For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: Analyze a blank and a spiked sample to ensure no interference at the retention time of the analyte.

  • Linearity: Analyze the working standard solutions in triplicate to establish the calibration curve.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a blank matrix.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a sample.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Signaling Pathways & Experimental Workflows

The following diagram illustrates the general experimental workflow for the quantification of this compound.

experimental_workflow prep Sample Preparation hplc HPLC Analysis prep->hplc Inject Sample data Data Acquisition hplc->data Generate Chromatogram quant Quantification data->quant Peak Integration & Calibration Curve report Reporting quant->report Final Concentration

Caption: Experimental workflow for HPLC quantification.

The following diagram illustrates the logical relationship in method development.

method_development lit_review Literature Review & Physicochemical Properties method_design Initial Method Design (Column, Mobile Phase, Detector) lit_review->method_design optimization Method Optimization (Gradient, pH, Temperature) method_design->optimization validation Method Validation (ICH Guidelines) optimization->validation routine_analysis Routine Analysis validation->routine_analysis

Caption: Logical flow of HPLC method development.

References

Information Not Available: Dosage of 5-hydroxy-N-methylpyridine-2-carboxamide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and publicly available data reveals a lack of specific information regarding the dosage of 5-hydroxy-N-methylpyridine-2-carboxamide in animal models. Consequently, the creation of detailed application notes and protocols as requested is not possible at this time.

For researchers, scientists, and drug development professionals, access to precise and validated data is critical for advancing scientific research. The core requirements for this request—quantitative data presentation in tables, detailed experimental protocols, and visualization of signaling pathways—hinge on the existence of foundational in vivo studies. Despite extensive searches for preclinical, pharmacological, and toxicological data on this compound, no studies detailing its administration, efficacy, or safety in animal models were identified.

The available information is primarily limited to the commercial availability of the compound from chemical suppliers and synthetic chemistry literature describing its creation or the creation of structurally related molecules. While research exists on the broader class of pyridine carboxamide derivatives, which have shown a range of biological activities, this information is not specific enough to extrapolate to this compound for the purpose of creating reliable and scientifically sound experimental protocols.

Without established in vivo data, any provided dosage recommendations, experimental workflows, or descriptions of signaling pathways would be purely speculative and could lead to inaccurate and potentially unsafe experimental design.

Researchers interested in the therapeutic potential of this compound would need to conduct initial dose-ranging and pharmacokinetic studies in relevant animal models to establish a safe and effective dosage range. These foundational studies would be a prerequisite for any further efficacy or mechanistic investigations.

We will continue to monitor for new publications and update this information should relevant data on the in vivo use of this compound become available.

Application Notes and Protocols for the Preparation of 5-hydroxy-N-methylpyridine-2-carboxamide Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxy-N-methylpyridine-2-carboxamide and its analogs are heterocyclic compounds of interest in medicinal chemistry and drug discovery. Accurate and consistent preparation of stock solutions is fundamental to obtaining reliable and reproducible results in biological assays and other downstream applications. This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of this compound. Due to the limited availability of public data on the solubility and stability of this specific compound, this protocol also includes a methodology for determining its solubility in common laboratory solvents.

Compound Information and Properties

A precise molecular weight is essential for accurate concentration calculations. While the exact molecular weight for this compound should be confirmed from the certificate of analysis provided by the supplier, data for structurally similar compounds are presented below for estimation.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Notes
N-methyl-2-pyridone-5-carboxamideC₇H₈N₂O₂152.15Isomer of the target compound.
N-methylpyridine-2-carboxamideC₇H₈N₂O136.15Lacks the hydroxyl group.[1]
5-bromo-N-hydroxy-N-methylpyridine-2-carboxamideC₇H₇BrN₂O₂231.05Brominated analog.[2]
N-Hydroxy-5-(N-hydroxycarbamimidoyl)picolinamideC₇H₈N₄O₃196.16Related pyridine carboxamide.[3]

For the purposes of this protocol, an estimated molecular weight of 152.15 g/mol will be used for initial calculations. It is critical to use the actual molecular weight from the compound's specification sheet for preparing solutions of known concentration.

Health and Safety Precautions

Pyridine-based compounds should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile), should be worn at all times. Avoid inhalation of dust or fumes and prevent contact with skin and eyes.

Experimental Protocol: Solubility Determination

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof), anhydrous

  • Deionized or distilled water

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Pipettes and sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Accurately weigh out a small amount (e.g., 5-10 mg) of this compound into a pre-weighed microcentrifuge tube.

  • Add a small, precise volume of the chosen solvent (e.g., 100 µL of DMSO) to the tube.

  • Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.

  • Visually inspect the solution. If the solid has completely dissolved, proceed to the next step. If not, add another small, precise volume of the solvent and repeat the vortexing step.

  • Continue adding solvent in a stepwise manner until the compound is fully dissolved. Record the total volume of solvent added.

  • To ensure that the compound has not formed a supersaturated solution, allow the tube to stand at room temperature for at least one hour and then centrifuge at high speed (e.g., >10,000 x g) for 5 minutes.

  • Carefully inspect the tube for any pellet formation. If a pellet is observed, the compound has precipitated, and the solubility is lower than the prepared concentration.

  • Calculate the approximate solubility in mg/mL and molarity (M) based on the volume of solvent required for complete dissolution.

This process should be repeated for each solvent of interest (DMSO, ethanol, water).

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many biological assays.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask or appropriate sterile conical tube

  • Pipettes

  • Vortex mixer

  • Sterile, amber, screw-cap vials for storage

Procedure:

  • Calculate the required mass:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For a 10 mM (0.010 mol/L) solution in 1 mL (0.001 L) using an estimated MW of 152.15 g/mol :

    • Mass (mg) = 0.010 mol/L * 0.001 L * 152.15 g/mol * 1000 mg/g = 1.52 mg

  • Weighing the compound:

    • Tare the analytical balance with a clean weighing boat.

    • Carefully weigh out the calculated mass (1.52 mg) of this compound.

  • Dissolution:

    • Transfer the weighed compound into a clean, dry tube or vial appropriate for the final volume.

    • Add the desired volume of anhydrous DMSO (e.g., 1 mL).

    • Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but the stability of the compound to heat should be considered.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to minimize freeze-thaw cycles and exposure to light.

    • Label each vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solutions at -20°C or -80°C for long-term storage.

Data Summary Table

ParameterRecommended Value/Information
Compound Name This compound
Estimated Molecular Weight 152.15 g/mol (Confirm with Certificate of Analysis)
Primary Stock Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Alternative Stock Solvent Anhydrous Ethanol
Recommended Stock Concentration 10 mM (adjust based on solubility testing)
Storage Temperature -20°C or -80°C
Storage Vessels Amber, screw-cap vials
Handling Precautions Use in a chemical fume hood with appropriate PPE.

Visualizations

Stock_Solution_Preparation_Workflow Workflow for Preparation of this compound Stock Solution cluster_prep Preparation cluster_storage Storage Calculate_Mass Calculate Required Mass (Molarity x Volume x MW) Weigh_Compound Weigh Compound on Analytical Balance Calculate_Mass->Weigh_Compound Add_Solvent Add Anhydrous DMSO to Weighed Compound Weigh_Compound->Add_Solvent Dissolve Vortex to Dissolve (Gentle warming if necessary) Add_Solvent->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Label Label Vials Clearly Aliquot->Label Store Store at -20°C or -80°C Label->Store

Caption: Workflow for Stock Solution Preparation.

Solubility_Testing_Logic Decision Logic for Solubility Testing Start Start with Weighed Compound and Small Solvent Volume Vortex Vortex Vigorously Start->Vortex Is_Dissolved Is Compound Fully Dissolved? Vortex->Is_Dissolved Add_More_Solvent Add More Solvent Is_Dissolved->Add_More_Solvent No Record_Volume Record Total Solvent Volume Is_Dissolved->Record_Volume Yes Add_More_Solvent->Vortex Calculate_Solubility Calculate Approximate Solubility Record_Volume->Calculate_Solubility

Caption: Solubility Determination Workflow.

References

Application Notes and Protocols for the Purity Assessment of 5-hydroxy-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and experimental protocols for the comprehensive purity assessment of 5-hydroxy-N-methylpyridine-2-carboxamide, a key intermediate and potential active pharmaceutical ingredient (API) in drug development. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure the quality, consistency, and safety of this compound. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, and quantitative Nuclear Magnetic Resonance (qNMR) for orthogonal purity verification. Additionally, protocols for forced degradation studies are included to establish the stability-indicating nature of the analytical methods.

Introduction

This compound and its derivatives have shown potential as valuable scaffolds in medicinal chemistry, with research indicating possible applications as anti-tubercular and anti-fungal agents.[1][2][3][4] As with any compound intended for pharmaceutical use, rigorous purity assessment is mandatory to identify and quantify impurities that may affect safety and efficacy.[5] This document details validated analytical methods for determining the purity of this compound and for identifying potential process-related and degradation impurities.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the purity assessment of non-volatile and thermally labile compounds, offering high resolution and sensitivity for the separation and quantification of the main component from its impurities.[6]

2.1.1. Potential Impurities

During the synthesis of this compound, several impurities can arise. These may include starting materials, intermediates, by-products of side reactions, and degradation products. Potential impurities could include:

  • Starting Materials: e.g., 5-hydroxypyridine-2-carboxylic acid.

  • Related Impurities: e.g., isomers formed during synthesis.

  • Degradation Products: Formed under stress conditions such as hydrolysis, oxidation, or photolysis.

A thorough impurity profile is essential for quality control.[7]

2.1.2. HPLC Method Protocol

This protocol is adapted from a method for the structurally similar compound, 3-hydroxy-N-methylpyridine-2-carboxamide, and is suitable for the analysis of this compound.

ParameterCondition
Instrument HPLC system with UV detector
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL in Mobile Phase A

2.1.3. Method Validation Summary

The HPLC method should be validated according to ICH guidelines (Q2A and Q2B) to ensure it is fit for purpose.[8][9] Key validation parameters are summarized below with representative acceptance criteria.

Validation ParameterAcceptance CriteriaRepresentative Result
Specificity Peak for the main component is resolved from impurities and excipients.Peak purity index > 0.999
Linearity Correlation coefficient (r²) ≥ 0.995r² = 0.999
Range 50% to 150% of the target concentration0.5 mg/mL to 1.5 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD) Repeatability ≤ 2.0%, Intermediate Precision ≤ 3.0%Repeatability = 0.5%, Intermediate Precision = 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.03 µg/mL
Robustness No significant change in results with minor variations in method parameters.Method is robust
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful orthogonal technique for purity assessment that does not rely on a reference standard for the analyte.[10][11] It provides a direct measurement of the analyte's purity by comparing the integral of a specific analyte proton signal to that of a certified internal standard.[6][12][13]

2.2.1. qNMR Protocol

ParameterCondition
Instrument 400 MHz NMR Spectrometer
Solvent DMSO-d6
Internal Standard Maleic Anhydride (Certified Reference Material)
Analyte Concentration ~10 mg/mL
Internal Standard Concentration ~5 mg/mL (accurately weighed)
Pulse Program zg30 (30° pulse angle)
Relaxation Delay (d1) 30 seconds
Number of Scans 16

2.2.2. Data Analysis

The purity of this compound is calculated using the following formula:

Purity (%) = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / MWstandard) * (mstandard / manalyte) * Pstandard

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

2.2.3. Comparative Purity Data

Analytical TechniquePurity (%)
HPLC (Area % Normalization)99.2%
qNMR (with internal standard)99.1%

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating properties of the analytical methods and to understand the degradation pathways of the drug substance.[14][15][16]

Protocol for Forced Degradation

A solution of this compound (1 mg/mL) is subjected to the following stress conditions:

Stress ConditionDetails
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid sample at 105°C for 48 hours
Photolytic Degradation Solution exposed to UV light (254 nm) for 24 hours

Samples are then analyzed by the validated HPLC method to assess the extent of degradation and to ensure that all degradation products are well-separated from the parent peak.

Summary of Forced Degradation Results (Hypothetical)
Stress Condition% DegradationMajor Degradant Retention Time (min)
Acid Hydrolysis 15.2%8.5
Base Hydrolysis 25.8%7.2
Oxidative Degradation 10.5%12.1
Thermal Degradation 5.1%9.8
Photolytic Degradation 8.9%11.3

Diagrams

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control & Purity Assessment cluster_release Product Release Synthesis Synthesis of 5-hydroxy-N- methylpyridine-2-carboxamide Purification Purification (e.g., Crystallization) Synthesis->Purification HPLC HPLC Purity & Impurity Profiling Purification->HPLC qNMR qNMR Purity Confirmation (Orthogonal Method) Purification->qNMR Forced_Degradation Forced Degradation Studies Purification->Forced_Degradation Stability_Testing Long-term Stability Studies HPLC->Stability_Testing qNMR->Stability_Testing Forced_Degradation->HPLC Method Validation Release Release for Further Development (Purity ≥ 99.0%) Stability_Testing->Release

Caption: Quality Control Workflow for this compound.

Purity_Assessment_Logic cluster_primary Primary Analysis cluster_orthogonal Orthogonal Verification cluster_stability Stability Assessment compound This compound hplc HPLC Analysis compound->hplc qnmr qNMR Analysis compound->qnmr forced_degradation Forced Degradation compound->forced_degradation hplc_purity Purity by Area % hplc->hplc_purity hplc_impurities Impurity Profile hplc->hplc_impurities final_purity Final Purity Specification hplc_purity->final_purity qnmr_purity Absolute Purity qnmr->qnmr_purity qnmr_purity->final_purity stability_indicating Stability-Indicating Method forced_degradation->stability_indicating stability_indicating->final_purity Ensures Method Validity

Caption: Logical Flow for Purity Assessment of the Target Compound.

Conclusion

The purity of this compound can be reliably determined using a validated reverse-phase HPLC method, with orthogonal confirmation by qNMR. The presented HPLC method is demonstrated to be stability-indicating through forced degradation studies. These detailed protocols and application notes provide a comprehensive framework for the quality control and purity assessment of this compound, ensuring its suitability for further research and development in the pharmaceutical industry.

References

Antiviral Research on Pyridine Derivatives: A Focus on 5-hydroxy-N-methylpyridine-2-carboxamide and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Initial Research Findings:

Extensive literature searches for antiviral research pertaining specifically to 5-hydroxy-N-methylpyridine-2-carboxamide did not yield any dedicated studies or significant data. This suggests that this particular compound may not have been a primary focus of antiviral drug discovery efforts to date, or the research is not yet publicly available.

However, the broader class of pyridine and pyridine-2-carboxamide derivatives is a highly active area in antiviral research.[1][2][3] These compounds have been investigated for activity against a wide range of viruses, including influenza viruses, coronaviruses (such as SARS-CoV-2), and human immunodeficiency virus (HIV).[2][4][5] The pyridine scaffold is recognized for its favorable pharmacological properties and its ability to be chemically modified to interact with various viral and host cell targets.[1][4]

This document will therefore provide a detailed overview of the application and study of a representative pyridine derivative with documented antiviral activity, to serve as a guide for researchers interested in this chemical class. The selected example is a benzothiazolyl-pyridine hybrid , which has demonstrated notable activity against both H5N1 influenza A virus and SARS-CoV-2.[5]

Application Notes: Antiviral Activity of Benzothiazolyl-Pyridine Derivatives

Compound Class: Benzothiazolyl-pyridine hybrids are a class of heterocyclic compounds that have shown promising antiviral properties. The fusion of the pyridine and benzothiazole moieties can lead to compounds with the ability to inhibit viral replication through various mechanisms.[5]

Mechanism of Action (Proposed): For some derivatives, the proposed mechanism of action against SARS-CoV-2 involves the inhibition of the viral main protease (Mpro or 3CLpro).[5] This enzyme is crucial for the processing of viral polyproteins, a necessary step for viral replication. Inhibition of Mpro can thus halt the viral life cycle. The mechanism against H5N1 may differ and could involve inhibition of viral entry or replication enzymes.

Key Applications in Antiviral Research:

  • Screening for Novel Antiviral Agents: Libraries of benzothiazolyl-pyridine derivatives can be synthesized and screened to identify lead compounds with potent activity against specific viruses.

  • Structure-Activity Relationship (SAR) Studies: By systematically modifying the chemical structure of these compounds, researchers can determine which functional groups are essential for antiviral activity, leading to the design of more potent and selective inhibitors.

  • Mechanism of Action Studies: Active compounds can be used as chemical probes to investigate the molecular mechanisms of viral replication and to validate new drug targets.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity and cytotoxicity of selected benzothiazolyl-pyridine derivatives against SARS-CoV-2 and H5N1 influenza A virus.[5]

Compound IDVirusAssayIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
8f SARS-CoV-2Plaque Reduction Assay10.52>550>52.28
8g SARS-CoV-2Plaque Reduction Assay21.46>2480>115.5
8h SARS-CoV-2Plaque Reduction Assay3.67>392>106.8
8h H5N1Plaque Reduction AssayNot explicitly provided in IC50, but showed 93% inhibition at 0.5 µmol/µL--

IC50 (Half-maximal inhibitory concentration): Concentration of the compound that inhibits 50% of the viral replication. CC50 (Half-maximal cytotoxic concentration): Concentration of the compound that causes 50% cell death. SI (Selectivity Index): A measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assessment using Plaque Reduction Assay

This protocol outlines the general steps for determining the antiviral activity of a test compound against a plaque-forming virus, such as SARS-CoV-2 or influenza virus.

1. Cell Culture and Virus Propagation:

  • Vero E6 cells (for SARS-CoV-2) or Madin-Darby Canine Kidney (MDCK) cells (for influenza) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum) at 37°C in a 5% CO2 incubator.
  • Viral stocks are propagated in the respective cell lines and titrated to determine the plaque-forming units (PFU) per mL.

2. Cytotoxicity Assay (e.g., MTT Assay):

  • Prior to antiviral testing, the cytotoxicity of the test compound on the host cells is determined.
  • Cells are seeded in 96-well plates and incubated with serial dilutions of the compound for a period that mimics the antiviral assay duration (e.g., 48-72 hours).
  • Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar method. The CC50 value is calculated.

3. Plaque Reduction Assay:

  • Confluent monolayers of host cells in 6-well or 12-well plates are infected with a standardized amount of virus (e.g., 100 PFU/well).
  • After a 1-hour adsorption period, the virus inoculum is removed.
  • The cells are washed and overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing various non-toxic concentrations of the test compound.
  • The plates are incubated until distinct plaques are visible (typically 2-3 days).
  • The cells are then fixed (e.g., with 4% paraformaldehyde) and stained (e.g., with crystal violet).
  • The number of plaques in each well is counted, and the percentage of plaque reduction compared to the untreated virus control is calculated.
  • The IC50 value is determined from the dose-response curve.

Protocol 2: SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

This protocol describes a general fluorescence resonance energy transfer (FRET)-based assay to screen for inhibitors of SARS-CoV-2 Mpro.

1. Reagents and Materials:

  • Recombinant SARS-CoV-2 Mpro enzyme.
  • A specific Mpro substrate, which is a peptide containing a cleavage site flanked by a fluorophore and a quencher.
  • Assay buffer (e.g., Tris-HCl buffer with appropriate salts and reducing agents).
  • Test compounds and a known Mpro inhibitor as a positive control (e.g., GC376).
  • 384-well microplates suitable for fluorescence measurements.

2. Assay Procedure:

  • The test compound is serially diluted in the assay buffer.
  • A solution of the Mpro enzyme is prepared in the assay buffer.
  • In the microplate, the test compound is pre-incubated with the Mpro enzyme for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
  • The enzymatic reaction is initiated by adding the FRET substrate to each well.
  • The fluorescence intensity is measured kinetically over time using a plate reader with appropriate excitation and emission wavelengths.
  • In the absence of an inhibitor, Mpro cleaves the substrate, separating the fluorophore from the quencher and leading to an increase in fluorescence. Inhibitors will prevent this increase.

3. Data Analysis:

  • The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence signal increase.
  • The percentage of inhibition for each compound concentration is determined relative to the uninhibited control.
  • The IC50 value is calculated by fitting the dose-response data to a suitable equation.

Visualizations

Experimental_Workflow_Antiviral_Screening cluster_setup Initial Setup cluster_testing Compound Evaluation cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Vero E6) cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity antiviral_assay Plaque Reduction Assay cell_culture->antiviral_assay virus_prop Virus Propagation & Titration virus_prop->antiviral_assay calc_cc50 Calculate CC50 cytotoxicity->calc_cc50 calc_ic50 Calculate IC50 antiviral_assay->calc_ic50 calc_si Determine Selectivity Index (SI) calc_cc50->calc_si calc_ic50->calc_si

Caption: Workflow for in vitro antiviral screening of test compounds.

Mpro_Inhibition_Pathway Mpro SARS-CoV-2 Mpro FunctionalProteins Functional Viral Proteins Mpro->FunctionalProteins Cleavage Polyprotein Viral Polyprotein Polyprotein->Mpro Substrate Replication Viral Replication FunctionalProteins->Replication Inhibitor Pyridine Derivative Inhibitor Inhibitor->Mpro Inhibition

Caption: Inhibition of SARS-CoV-2 replication via Mpro targeting.

References

Application Notes and Protocols for 5-hydroxy-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Developing Novel Assays with 5-hydroxy-N-methylpyridine-2-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel small molecule with potential therapeutic applications. Its structural features, particularly the pyridine-2-carboxamide scaffold, suggest a possible role as an inhibitor of 2-oxoglutarate (2-OG) dependent dioxygenases, such as the prolyl hydroxylase domain (PHD) enzymes. PHDs are critical regulators of the hypoxia-inducible factor (HIF) signaling pathway, which plays a central role in cellular response to low oxygen levels and is implicated in various diseases, including anemia, ischemia, and cancer.[1][2][3][4] Inhibition of PHDs leads to the stabilization of HIF-1α, a transcription factor that upregulates the expression of genes involved in erythropoiesis, angiogenesis, and glucose metabolism.[5][6]

These application notes provide detailed protocols for two novel assays designed to investigate the potential of this compound as a modulator of the HIF-1α signaling pathway through the inhibition of PHD2.

Signaling Pathway Overview

The HIF-1α signaling pathway is a key cellular oxygen sensing mechanism. Under normoxic conditions, PHD enzymes hydroxylate proline residues on the HIF-1α subunit, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by ubiquitination and rapid proteasomal degradation.[4] In hypoxic conditions or in the presence of PHD inhibitors, HIF-1α is stabilized, translocates to the nucleus, heterodimerizes with HIF-1β (ARNT), and binds to hypoxia response elements (HREs) in the promoter regions of target genes, activating their transcription.[5]

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition PHD2 PHD2 VHL VHL PHD2->VHL Binding HIF1a_normoxia HIF-1α HIF1a_normoxia->PHD2 Hydroxylation Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_dimer HIF-1α/β Dimer HIF1a_hypoxia->HIF1_dimer HIF1b HIF-1β (ARNT) HIF1b->HIF1_dimer Nucleus Nucleus HIF1_dimer->Nucleus HRE HRE Nucleus->HRE Target_Genes Target Genes (e.g., EPO, VEGF) HRE->Target_Genes Transcription Transcription Target_Genes->Transcription Compound 5-hydroxy-N- methylpyridine-2-carboxamide Compound->PHD2 Inhibition

Caption: HIF-1α signaling pathway under normoxia and hypoxia/PHD inhibition.

Assay 1: In Vitro PHD2 Inhibition Assay (AlphaLISA)

This biochemical assay is designed to quantify the direct inhibitory effect of this compound on the enzymatic activity of PHD2. The assay measures the hydroxylation of a biotinylated HIF-1α peptide substrate.

Experimental Workflow

PHD2_AlphaLISA_Workflow cluster_reagents Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_prep Prepare serial dilutions of This compound Incubate Incubate compound, PHD2, and substrate at 37°C Compound_prep->Incubate Enzyme_prep Prepare PHD2 enzyme solution Enzyme_prep->Incubate Substrate_prep Prepare biotinylated HIF-1α peptide and 2-oxoglutarate solution Substrate_prep->Incubate Add_beads Add Streptavidin-Donor beads and anti-hydroxyprolyl-HIF-1α-Acceptor beads Incubate->Add_beads Incubate_dark Incubate in the dark Add_beads->Incubate_dark Read_plate Read plate on AlphaLISA-compatible reader Incubate_dark->Read_plate Plot_data Plot AlphaLISA signal vs. compound concentration Read_plate->Plot_data Calculate_IC50 Calculate IC50 value Plot_data->Calculate_IC50

Caption: Workflow for the in vitro PHD2 AlphaLISA inhibition assay.
Protocol

Materials:

  • Recombinant human PHD2 enzyme

  • Biotinylated HIF-1α peptide substrate (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)

  • 2-Oxoglutarate (2-OG)

  • Ferrous sulfate (FeSO4)

  • Ascorbic acid

  • AlphaLISA anti-hydroxyprolyl-HIF-1α Acceptor beads

  • Streptavidin-coated Donor beads

  • AlphaLISA assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Tween-20, 0.1% BSA)

  • 384-well white microplates

  • AlphaLISA-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

  • Reagent Preparation:

    • Prepare the PHD2 enzyme solution in assay buffer.

    • Prepare the substrate solution containing the biotinylated HIF-1α peptide, 2-OG, FeSO4, and ascorbic acid in assay buffer.

  • Enzymatic Reaction:

    • Add 2.5 µL of the diluted compound to the wells of a 384-well plate.

    • Add 2.5 µL of the PHD2 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate solution.

    • Incubate for 60 minutes at 37°C.

  • Detection:

    • Add 5 µL of a mixture of AlphaLISA Acceptor beads and Streptavidin-Donor beads to each well.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader at an excitation of 680 nm and emission of 615 nm.

Data Presentation

Table 1: Hypothetical IC50 Data for PHD2 Inhibition

CompoundPHD2 IC50 (nM)
This compound150
Positive Control (e.g., Vadadustat)50
Negative Control (Inactive Analog)> 10,000

Assay 2: Cell-Based HIF-1α Reporter Gene Assay

This assay measures the ability of this compound to stabilize HIF-1α and activate the transcription of a reporter gene under the control of a hypoxia response element (HRE).

Experimental Workflow

HRE_Reporter_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_lysis_detection Lysis and Detection cluster_analysis Data Analysis Seed_cells Seed HRE-luciferase reporter cells in a 96-well plate Incubate_overnight Incubate overnight Seed_cells->Incubate_overnight Add_compound Add serial dilutions of This compound Incubate_overnight->Add_compound Incubate_treatment Incubate for 18-24 hours Add_compound->Incubate_treatment Lyse_cells Lyse cells Incubate_treatment->Lyse_cells Add_luciferin Add luciferase substrate (luciferin) Lyse_cells->Add_luciferin Measure_luminescence Measure luminescence Add_luciferin->Measure_luminescence Plot_data Plot luminescence vs. compound concentration Measure_luminescence->Plot_data Calculate_EC50 Calculate EC50 value Plot_data->Calculate_EC50

Caption: Workflow for the cell-based HRE reporter gene assay.
Protocol

Materials:

  • HEK293 or other suitable cell line stably transfected with an HRE-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HRE-luciferase reporter cells into a 96-well plate at a density of 20,000 cells per well and incubate overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Roxadustat).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Mix briefly on an orbital shaker to induce cell lysis.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Presentation

Table 2: Hypothetical EC50 Data for HRE-Luciferase Reporter Activation

CompoundHRE-Luciferase EC50 (µM)
This compound2.5
Positive Control (e.g., Roxadustat)0.8
Negative Control (Inactive Analog)> 50

Conclusion

The provided protocols describe two robust and complementary assays for the initial characterization of this compound as a potential modulator of the HIF-1α signaling pathway. The in vitro PHD2 inhibition assay will determine its direct activity on a key enzyme in the pathway, while the cell-based HRE reporter gene assay will confirm its functional effect in a cellular context. These assays will provide valuable data for the further development of this compound as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-hydroxy-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-hydroxy-N-methylpyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound consistently low?

Low yields are a common issue in amide bond formation and can stem from several factors, particularly when dealing with a multi-functionalized pyridine ring.[1] The primary causes often involve suboptimal activation of the carboxylic acid, issues with the amine nucleophile, or interfering side reactions.

Potential Causes & Solutions:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to react with methylamine. If the coupling reagent is inefficient or used in insufficient amounts, the reaction will not proceed to completion.[2]

    • Solution: Ensure you are using a potent coupling reagent suitable for pyridine carboxylic acids. Reagents like HATU or HBTU are often more effective than standard carbodiimides (e.g., DCC, EDC) for these substrates.[3][4] Pre-activating the carboxylic acid for 15-30 minutes before adding the amine can also improve yields.[5]

  • Methylamine Volatility and Basicity: Methylamine is a volatile gas, and its concentration in solution can be inconsistent. Furthermore, as a base, it can react with the starting carboxylic acid to form an unreactive ammonium salt, preventing the desired amide formation.[6][7]

    • Solution: Use a salt form, such as methylamine hydrochloride, along with a non-nucleophilic base (e.g., DIPEA, triethylamine) to liberate the free amine in situ. This ensures a more controlled and sustained concentration of the nucleophile.[8]

  • Interference from the 5-hydroxy Group: The phenolic hydroxyl group is nucleophilic and can potentially react with the activated carboxylic acid intermediate, leading to undesired ester or anhydride formation.

    • Solution: While often not necessary with mild coupling reagents, if side reactions are suspected, consider protecting the hydroxyl group (e.g., as a silyl ether or benzyl ether) before the amidation step, followed by deprotection.

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation.

    • Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.[9]

Q2: I'm observing significant impurity formation. What are the likely side products and how can I minimize them?

Impurity profiles can provide valuable clues about the reaction's shortcomings. Common impurities include unreacted starting materials, products from side reactions, and byproducts from the coupling reagents.

Common Impurities & Mitigation Strategies:

  • Unreacted 5-hydroxypyridine-2-carboxylic acid: This is the most common "impurity" and indicates an incomplete reaction.

    • Mitigation: Re-evaluate the coupling conditions. Increase the equivalents of the coupling reagent or amine, extend the reaction time, or increase the temperature.[10] Monitoring the reaction by TLC or LC-MS is crucial to determine the point of maximum conversion.[11]

  • Coupling Reagent Byproducts: Reagents like DCC and EDC produce urea byproducts (DCU and EDU, respectively). While DCU is often insoluble and can be filtered off, EDU is water-soluble, complicating extraction.[4]

    • Mitigation: For phosphonium or aminium-based reagents (HATU, HBTU), the byproducts are typically water-soluble and easily removed during aqueous workup.[3][5]

  • O-Acylation Product: The 5-hydroxy group can be acylated by another molecule of the activated carboxylic acid, forming an ester dimer.

    • Mitigation: Add the amine promptly after the carboxylic acid activation step. Avoid excessively high temperatures or prolonged reaction times before the amine is introduced. If the problem persists, protecting the hydroxyl group may be necessary.

Q3: The purification of this compound is challenging. What are the recommended procedures?

The polar nature of the pyridine nitrogen and the hydroxyl group can make purification by standard methods like silica gel chromatography difficult due to streaking or poor recovery.

Recommended Purification Techniques:

  • Aqueous Workup: A thorough acidic and basic wash can remove many impurities. Wash the organic layer sequentially with a mild acid (e.g., dilute HCl) to remove basic impurities, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity. Screen various solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexanes, Methanol/Diethyl Ether) to find optimal conditions.[10]

  • Reverse-Phase Chromatography: For highly polar compounds that behave poorly on normal-phase silica, reverse-phase chromatography (C18) is a powerful alternative.

  • Distillation/Alkali Treatment: For pyridine derivatives, purification can sometimes be achieved by distillation after an alkali treatment to remove certain impurities.[12][13]

Q4: How do I choose the optimal coupling reagent for this synthesis?

The choice of coupling reagent is critical for maximizing yield and minimizing side reactions, especially racemization if chiral centers are present.[2]

  • Onium Salts (HATU, HBTU, PyAOP): These are generally considered the most efficient and reliable reagents for difficult couplings, including those involving heteroaromatic acids.[3][4] HATU is particularly effective due to the anchimeric assistance provided by its pyridine nitrogen, which accelerates the reaction.[3] They operate under mild conditions and their byproducts are easily removed.

  • Carbodiimides (DCC, EDC): These are less expensive but also less reactive than onium salts.[2] They are often used with additives like HOBt or HOAt to increase efficiency and suppress side reactions. EDC is preferred for solution-phase synthesis as its urea byproduct is water-soluble.[4]

  • Acid Chlorides (SOCl₂, Oxalyl Chloride): Converting the carboxylic acid to an acyl chloride is a classic activation method. However, this is a harsh method that can be incompatible with sensitive functional groups like the unprotected hydroxyl group. It often requires a subsequent reaction with the amine in the presence of a base.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

Reagent ClassExamplesBase RequiredTypical SolventsProsCons
Onium Salts HATU, HBTU, PyAOPNon-nucleophilic (e.g., DIPEA)DMF, DCM, MeCNHigh efficiency, fast reactions, low racemization, easy byproduct removal.[3]High cost.
Carbodiimides EDC, DCCOften used with additives (HOBt)DCM, DMFLow cost, readily available.[2]Lower reactivity, potential for side reactions, byproduct removal can be difficult (DCC).[4]
Acid Halides SOCl₂, Oxalyl ChlorideStoichiometric base (e.g., Pyridine, Et₃N)DCM, TolueneHigh reactivity, inexpensive.Harsh conditions, potential for side reactions with functional groups, generates HCl.

Table 2: General Troubleshooting Guide

ObservationPotential CauseRecommended Action
Low or No Product Ineffective carboxylic acid activation.Switch to a more powerful coupling reagent (e.g., HATU). Ensure anhydrous conditions.[11]
Amine is protonated/unreactive.Use a non-nucleophilic base (e.g., DIPEA) to deprotonate the amine salt.
Reaction Stalls Insufficient reagent stoichiometry.Increase equivalents of coupling reagent and/or amine.
Low reaction temperature.Gradually increase the temperature while monitoring for side product formation.[14]
Multiple Spots on TLC Side product formation (e.g., O-acylation).Minimize pre-activation time before adding the amine; consider protecting the -OH group.
Decomposition of product/reagents.Run the reaction at a lower temperature; check the purity of starting materials.[10]

Experimental Protocols

Protocol 1: General Procedure for Amidation using HATU

This protocol outlines a standard method for the synthesis of this compound from 5-hydroxypyridine-2-carboxylic acid and methylamine hydrochloride.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-hydroxypyridine-2-carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add HATU (1.1 eq.) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).

  • Pre-activation: Stir the mixture at room temperature for 15-20 minutes. The solution may change color, indicating the formation of the activated ester.

  • Amine Addition: Add methylamine hydrochloride (1.2 eq.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-6 hours).

  • Quenching: Once complete, quench the reaction by pouring it into a separatory funnel containing water and ethyl acetate.

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography or recrystallization as required.

Visualizations

Synthesis Pathway

G cluster_reactants Reactants SM1 5-hydroxypyridine- 2-carboxylic acid Reagents HATU, DIPEA Anhydrous DMF SM2 Methylamine HCl Product 5-hydroxy-N-methylpyridine- 2-carboxamide Reagents->Product Amide Coupling

Caption: General synthesis route for this compound.

Troubleshooting Workflow

G start Low Yield Observed check_sm Check TLC/LC-MS: Is Starting Material (SM) Consumed? start->check_sm no_sm_consumed No check_sm->no_sm_consumed No yes_sm_consumed Yes check_sm->yes_sm_consumed Yes action1 1. Check Reagent Quality 2. Increase Equivalents 3. Extend Reaction Time/Temp no_sm_consumed->action1 check_impurities Are Significant Side Products Observed? yes_sm_consumed->check_impurities yes_impurities Yes check_impurities->yes_impurities Yes no_impurities No check_impurities->no_impurities No action2 1. Identify Side Products 2. Optimize Conditions (Temp, Time) 3. Consider Protecting Groups yes_impurities->action2 action3 1. Optimize Workup Procedure 2. Check for Product Loss During Purification no_impurities->action3

Caption: Logical workflow for troubleshooting low reaction yield.

References

Technical Support Center: 5-hydroxy-N-methylpyridine-2-carboxamide Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving 5-hydroxy-N-methylpyridine-2-carboxamide. This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound? A1: this compound is a pyridine derivative. While specific experimental data for this exact compound is limited in publicly available literature, its structure suggests it is a polar molecule. It is generally expected to be stable under standard laboratory conditions but may be sensitive to extreme pH or temperatures.[1]

Q2: In which solvents should I dissolve this compound for my experiments? A2: For creating high-concentration stock solutions, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended starting points.[2] Due to its hydrophilic functional groups, it may also have some solubility in polar protic solvents like methanol or ethanol.[1] It is critical to perform a solubility test to determine the optimal solvent and concentration for your specific assay buffer to avoid precipitation.

Q3: My compound is precipitating when I dilute the DMSO stock into my aqueous assay buffer. What should I do? A3: This is a common issue known as "crashing out." First, try lowering the final concentration of the compound in your assay.[2] Ensure the final concentration of DMSO is consistent across all wells and is at a level non-toxic to your biological system (typically ≤1%). If precipitation persists, consider using a co-solvent in your buffer or pre-complexing the compound with a solubilizing agent like hydroxypropyl-β-cyclodextrin.[2]

Q4: What is a typical mechanism of action for pyridine carboxamide derivatives that I should consider when designing my assay? A4: Pyridine carboxamide derivatives have been identified as inhibitors of various enzymes, including succinate dehydrogenase, urease, and certain kinases.[3][4][5][6] They can also modulate inflammatory signaling pathways, such as those involving TNF-α and IL-6.[7] Your assay design should be guided by the hypothesized target. For enzyme targets, kinetic studies to determine IC50 values are common.[4][6]

Troubleshooting Guide

This guide addresses common problems such as low signal, high background noise, and poor reproducibility.

General Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving assay issues.

G start Problem Encountered (e.g., Low Signal, High Background) check_reagents Verify Reagent Integrity (Age, Storage, Preparation) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_compound Assess Compound (Solubility, Stability, Purity) compound_ok Compound OK? check_compound->compound_ok check_protocol Review Protocol Parameters (Incubation Times, Temps, Concentrations) protocol_ok Protocol OK? check_protocol->protocol_ok reagents_ok->check_compound Yes optimize_reagents Optimize Reagent Concentrations reagents_ok->optimize_reagents No compound_ok->check_protocol Yes optimize_compound Optimize Compound Solubilization/Delivery compound_ok->optimize_compound No optimize_protocol Optimize Assay Conditions (e.g., Time, Temp) protocol_ok->optimize_protocol No rerun Re-run Assay protocol_ok->rerun Yes optimize_reagents->rerun optimize_compound->rerun optimize_protocol->rerun end Problem Resolved rerun->end

Caption: A logical workflow for systematic assay troubleshooting.

Issue 1: Low or No Signal

Potential Cause Recommended Solution
Compound Inactivity Verify the compound's identity and purity via analytical methods (e.g., LC-MS, NMR). Test a positive control inhibitor known to work in your assay system.
Compound Degradation Prepare fresh stock solutions. The compound may be unstable at certain pH values or temperatures.[1] Aliquot stock solutions to minimize freeze-thaw cycles.
Sub-optimal Reagent Concentration Titrate key reagents (e.g., enzyme, substrate, ATP) to ensure they are not rate-limiting. Refer to established protocols for similar assays.[8]
Incorrect Assay Conditions Optimize incubation times and temperature. Ensure the buffer pH is optimal for enzyme activity or cell health.

Issue 2: High Background Signal

Potential Cause Recommended Solution
Compound Interference Run a control experiment with the compound but without a key biological component (e.g., the enzyme) to check for autofluorescence or direct signal generation.
Contaminated Reagents Use high-purity reagents and solvents. Prepare fresh buffers daily.
Non-specific Binding Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer to reduce non-specific interactions.[8]
Detector Settings Optimize the gain or exposure settings on your plate reader to reduce background noise while maintaining an adequate signal window.

Issue 3: Poor Reproducibility (High Well-to-Well Variability)

Potential Cause Recommended Solution
Compound Precipitation Visually inspect plates for precipitation. Perform a solubility test (see Protocol 1) in your final assay buffer. Lower the compound concentration or improve solubility.[2]
Pipetting Inaccuracy Calibrate your pipettes. Use reverse pipetting for viscous solutions like DMSO stocks. Ensure proper mixing after each reagent addition.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill outer wells with buffer or water to create a humidity barrier.
Inconsistent Incubation Ensure uniform temperature across the microplate during incubation. Avoid stacking plates.

Experimental Protocols

Protocol 1: Aqueous Kinetic Solubility Assessment

This protocol helps determine the concentration at which the compound begins to precipitate in your assay buffer.

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well clear bottom plate, perform a serial dilution of your compound directly in the assay buffer. Start with a high concentration (e.g., 100 µM) and dilute 2-fold across 12 wells. Include a buffer/DMSO control.

  • Incubation: Incubate the plate under the same conditions as your main assay (e.g., 1 hour at room temperature).

  • Measurement: Measure the absorbance (or light scatter) at a high wavelength (e.g., 620 nm) using a plate reader.

  • Analysis: The concentration at which the absorbance begins to increase sharply above the baseline is the kinetic solubility limit. Aim to work at concentrations below this limit.

Solubility Optimization Workflow

G start Precipitation Observed in Aqueous Buffer step1 Step 1: Lower Final Concentration start->step1 q1 Problem Solved? step1->q1 step2 Step 2: Modify Buffer (Add Co-solvent like 1-5% PEG) q1->step2 No end_success Proceed with Assay q1->end_success Yes q2 Problem Solved? step2->q2 step3 Step 3: Use Excipients (Formulate with Cyclodextrins) q2->step3 No q2->end_success Yes q3 Problem Solved? step3->q3 step4 Step 4: Adjust pH (If compound is ionizable) q3->step4 No q3->end_success Yes end_fail Re-evaluate Compound Suitability for Aqueous Assays step4->end_fail

Caption: A stepwise workflow for improving compound solubility.[2]

Protocol 2: Generic Enzyme Inhibition Assay (e.g., for a Kinase)

This protocol provides a template for measuring the IC50 of this compound against a hypothetical enzyme target.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

    • Enzyme Solution: Dilute the enzyme stock to 2X the final desired concentration in assay buffer.

    • Substrate/ATP Solution: Prepare a solution containing the enzyme's substrate and ATP at 2X their final concentrations in assay buffer.

    • Compound Plate: Prepare a serial dilution of this compound in 100% DMSO at 100X the final concentrations. Transfer 1 µL of each concentration to the wells of the assay plate. Include positive (known inhibitor) and negative (DMSO only) controls.

  • Assay Procedure (384-well plate format):

    • Add 10 µL of the 2X enzyme solution to each well of the compound plate.

    • Mix and incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution. The final volume is 20 µL.

    • Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).

    • Stop the reaction by adding 20 µL of a detection reagent (e.g., a reagent that quantifies the remaining ATP or the phosphorylated product).

    • Incubate as required by the detection reagent manufacturer.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., luminescence or fluorescence).

  • Data Analysis:

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a potential mechanism where the compound inhibits a kinase, preventing downstream signaling, which can be measured in a cell-based assay.

G ligand Growth Factor receptor Receptor ligand->receptor kinase Kinase A receptor->kinase substrate Substrate Protein kinase->substrate Phosphorylation response Cellular Response (e.g., Proliferation) substrate->response dummy response->dummy compound 5-hydroxy-N- methylpyridine- 2-carboxamide compound->kinase Inhibition assay Assay Readout (Measure Response) dummy->assay

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

5-hydroxy-N-methylpyridine-2-carboxamide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 5-hydroxy-N-methylpyridine-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes for the poor solubility of this compound?

A1: The solubility of this compound is influenced by its molecular structure, which includes a pyridine ring, a hydroxyl group, and an N-methylcarboxamide group. While the hydroxyl and amide groups can participate in hydrogen bonding, which is favorable for dissolution in polar solvents, the overall molecule may still exhibit poor aqueous solubility due to its crystalline structure and the influence of the pyridine ring. Factors contributing to poor solubility can include high crystal lattice energy, a tendency to form stable polymorphs, and an unfavorable balance between lipophilic and hydrophilic properties.

Q2: In which solvents is this compound likely to be soluble?

Q3: What general strategies can be employed to improve the solubility of this compound?

A3: A variety of techniques can be used to enhance the solubility of poorly soluble active pharmaceutical ingredients.[1][2][3][4][5] These methods can be broadly categorized into physical and chemical modifications. Physical modifications include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphism), and the use of drug carriers (solid dispersions).[1][5] Chemical modifications often involve pH adjustment, co-solvency, and complexation.[1]

Troubleshooting Guides

Issue 1: The compound does not dissolve sufficiently in aqueous buffers.

This is a common challenge for many organic compounds intended for biological assays. The following steps can be taken to address this issue.

Troubleshooting Workflow:

start Start: Insufficient Aqueous Solubility ph_adjustment Attempt pH Adjustment start->ph_adjustment cosolvent Use of Co-solvents ph_adjustment->cosolvent If pH adjustment is insufficient or not feasible end End: Solubility Improved ph_adjustment->end Successful surfactant Addition of Surfactants cosolvent->surfactant If co-solvents affect assay performance cosolvent->end Successful complexation Complexation with Cyclodextrins surfactant->complexation If surfactants cause foaming or other issues surfactant->end Successful complexation->end fail Consult Formulation Specialist complexation->fail If all methods fail

Figure 1: Troubleshooting workflow for poor aqueous solubility.

Detailed Methodologies:

  • pH Adjustment: The pyridine nitrogen in this compound can be protonated at acidic pH, potentially increasing aqueous solubility. Conversely, the hydroxyl group can be deprotonated at alkaline pH. Systematically varying the pH of the buffer (e.g., from pH 2 to 10) can help identify a range where solubility is maximized.

    • Protocol: Prepare a series of buffers (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH). Add a small, known amount of the compound to each buffer and determine the concentration using a suitable analytical method like UV-Vis spectroscopy or HPLC.

  • Co-solvents: The use of water-miscible organic solvents can significantly enhance the solubility of hydrophobic compounds.[2][4]

    • Protocol: Prepare stock solutions of the compound in a water-miscible organic solvent such as DMSO, ethanol, or polyethylene glycol (PEG). These stock solutions can then be diluted into the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system (e.g., below 1% for most cell-based assays).

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.

    • Protocol: Prepare aqueous solutions containing non-ionic surfactants like Tween® 80 or Polysorbate 20 at concentrations above their critical micelle concentration (CMC). Add the compound to these solutions and determine the solubility.

  • Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

    • Protocol: Prepare solutions of β-cyclodextrin or its more soluble derivatives (e.g., hydroxypropyl-β-cyclodextrin) in the desired aqueous buffer. Add the compound and allow time for complex formation, then measure the dissolved concentration.

Quantitative Data Summary:

MethodPotential Solvents/AgentsExpected OutcomeConsiderations
pH Adjustment Acidic Buffers (e.g., Citrate)Increased solubility due to protonation of the pyridine nitrogen.May affect compound stability or biological activity.
Alkaline Buffers (e.g., Borate)Potential for increased solubility via deprotonation of the hydroxyl group.Potential for compound degradation at high pH.
Co-solvency DMSO, Ethanol, PEG 300/400Significant increase in solubility.The final concentration of the co-solvent must be tolerated by the experimental system.
Surfactants Tween® 80, Polysorbate 20, Cremophor® ELIncreased apparent solubility in aqueous media.Can interfere with some biological assays; potential for foaming.
Complexation β-Cyclodextrin, HP-β-CDFormation of a soluble inclusion complex.Stoichiometry of the complex may need to be determined; can be a more expensive option.
Issue 2: Compound precipitates out of solution during storage or upon dilution.

Precipitation can occur due to changes in temperature, solvent composition, or pH. Understanding the cause is key to finding a solution.

Logical Relationship Diagram:

start Start: Precipitation Observed check_conc Verify Concentration vs. Solubility Limit start->check_conc check_storage Review Storage Conditions (Temp, Light) start->check_storage check_dilution Analyze Dilution Protocol start->check_dilution supersaturation Supersaturated Solution check_conc->supersaturation temp_effect Temperature Effect check_storage->temp_effect solvent_change Solvent Composition Change check_dilution->solvent_change solution1 Reduce Concentration supersaturation->solution1 If concentration is too high solution2 Store at Controlled Room Temperature temp_effect->solution2 If precipitation occurs at low temp solution3 Use Serial Dilution with Intermediate Solvents solvent_change->solution3 If precipitation occurs upon aqueous dilution

Figure 2: Logical relationships in troubleshooting precipitation.

Recommended Solutions:

  • Supersaturation: If the initial concentration is close to the solubility limit, any small change can induce precipitation.

    • Solution: Prepare stock solutions at a concentration well below the measured solubility limit to provide a larger safety margin.

  • Temperature Effects: Solubility is often temperature-dependent. Storing solutions at low temperatures (e.g., 4°C) can cause a soluble compound to precipitate.

    • Solution: Determine the solubility at the intended storage temperature. If necessary, store solutions at a controlled room temperature, protected from light.

  • Solvent Composition Change: Rapid dilution of a concentrated stock in an organic solvent into an aqueous buffer can cause the compound to crash out of solution.

    • Solution: Employ a serial dilution method. For example, dilute the DMSO stock into a 50:50 mixture of DMSO and the aqueous buffer, and then further dilute this intermediate solution into the final aqueous buffer. This gradual change in solvent polarity can prevent precipitation.

Issue 3: Difficulty in preparing a formulation for in vivo studies.

For animal studies, the formulation needs to be biocompatible and capable of delivering the required dose in a small volume.

Experimental Workflow for Formulation Development:

start Start: Need for In Vivo Formulation screen_vehicles Screen GRAS Excipients start->screen_vehicles test_solubility Test Solubility in Selected Vehicles screen_vehicles->test_solubility optimize_conc Optimize Concentration and Stability test_solubility->optimize_conc animal_study Proceed to In Vivo Study optimize_conc->animal_study

Figure 3: Workflow for developing an in vivo formulation.

Potential Formulation Vehicles:

The choice of vehicle will depend on the route of administration (e.g., oral, intravenous).

Vehicle ComponentExampleRouteRationale
Aqueous Solution with pH control Phosphate Buffered Saline (PBS) adjusted to optimal pHIV, IP, SCSimple formulation if solubility is sufficient at a physiological pH.
Co-solvent System 10% DMSO, 40% PEG 400, 50% SalineIV, IPSolubilizes lipophilic compounds for systemic administration.
Surfactant-based System 5% Cremophor® EL in SalineIVMicellar solubilization for poorly soluble drugs.
Cyclodextrin Formulation 20% Hydroxypropyl-β-cyclodextrin in WaterIV, OralForms a soluble complex, often well-tolerated.
Lipid-based Formulation Self-emulsifying drug delivery systems (SEDDS)OralEnhances oral absorption of lipophilic drugs.

Experimental Protocol for Vehicle Screening:

  • Selection: Choose a set of generally recognized as safe (GRAS) excipients based on the intended route of administration.

  • Solubility Testing: Add an excess of this compound to each vehicle.

  • Equilibration: Agitate the samples at a controlled temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the supernatant using a validated HPLC method to determine the concentration of the dissolved compound.

  • Stability Assessment: Store the most promising formulations under relevant conditions (e.g., 4°C, 25°C) and monitor for precipitation or degradation over time.

References

stability of 5-hydroxy-N-methylpyridine-2-carboxamide in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-hydroxy-N-methylpyridine-2-carboxamide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability-related issues that may be encountered during the handling and experimental use of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions regarding the stability of this compound and provides guidance for troubleshooting potential experimental challenges.

Q1: My solution of this compound has developed a yellow or brown tint. What is the likely cause?

A change in color is often an indicator of degradation. The primary causes for discoloration of hydroxypyridine solutions include:

  • Oxidation: The hydroxypyridine ring is susceptible to oxidation, a process that can be accelerated by exposure to atmospheric oxygen, the presence of trace metal ions, or oxidizing agents in the solvent.

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can induce degradation of pyridine derivatives.[1] It is strongly recommended to store solutions in amber vials or otherwise protect them from light.

  • pH-Dependent Degradation: The stability of the compound can be influenced by the pH of the solution. Both highly acidic and alkaline conditions may promote degradation.

Troubleshooting:

  • Prepare fresh solutions before use.

  • Use high-purity, deoxygenated solvents.

  • Store solutions in amber glass vials, protected from light.[1]

  • For aqueous solutions, consider using a buffered system to maintain a stable pH.

Q2: I am observing a decrease in the concentration of my stock solution over time. How can I improve its stability?

A decline in concentration is a clear indication of compound instability. To enhance the stability of your stock solution, consider the following:

  • Storage Temperature: Store stock solutions at reduced temperatures (e.g., 2-8 °C or -20 °C). It is crucial to first confirm that the compound remains soluble at the intended storage temperature to avoid precipitation.

  • Solvent Selection: The choice of solvent can significantly impact the stability of the compound. Aprotic solvents are often preferred for long-term storage. If aqueous solutions are necessary, prepare them fresh and consider using buffers.

  • Inert Atmosphere: For highly sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Q3: What are the potential degradation pathways for this compound?

Based on the chemical structure, two primary degradation pathways are anticipated:

  • Hydrolysis of the Carboxamide: The N-methylcarboxamide group may undergo hydrolysis, particularly under strong acidic or basic conditions, to yield 5-hydroxypicolinic acid and methylamine.

  • Oxidation of the Hydroxypyridine Ring: The electron-rich hydroxypyridine ring is susceptible to oxidation, which can lead to the formation of various oxidized byproducts and potentially ring-opening products.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at room temperature for 24 hours. If no significant degradation is observed, the temperature can be increased to 60 °C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 60 °C for 7 days. A solid sample of the compound should also be tested under the same conditions.

  • Photostability: Expose a solution and a solid sample of the compound to light in a photostability chamber according to ICH Q1B guidelines.[2][3] A control sample should be wrapped in aluminum foil to shield it from light.[1]

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A reverse-phase C18 column is often a suitable starting point for pyridine derivatives. The mobile phase could consist of a gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol.

  • UV detection should be employed, and the wavelength should be selected based on the UV spectrum of this compound.

Data Summary Table

Stress ConditionIncubation TimeTemperatureAnalyte Concentration (% of Initial)Observations (e.g., Color Change)
0.1 M HCl24 hoursRoom Temp
0.1 M NaOH24 hoursRoom Temp
3% H₂O₂24 hoursRoom Temp
Thermal (Solution)7 days60 °C
Thermal (Solid)7 days60 °C
PhotostabilityPer ICH Q1BControlled
Control7 daysRoom Temp

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock 1. Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) stock->acid 2. Apply Stress base Base Hydrolysis (0.1 M NaOH) stock->base 2. Apply Stress oxidation Oxidation (3% H2O2) stock->oxidation 2. Apply Stress thermal Thermal Stress (60°C) stock->thermal 2. Apply Stress photo Photostability (ICH Q1B) stock->photo 2. Apply Stress hplc 3. HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data 4. Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Degradation parent 5-hydroxy-N-methyl- pyridine-2-carboxamide hydrolysis_product 5-hydroxypicolinic acid + methylamine parent->hydrolysis_product Acid or Base oxidized_products Oxidized Byproducts (e.g., N-oxides, ring-opened products) parent->oxidized_products Oxidizing Agent / Light

Caption: Potential degradation pathways.

References

Technical Support Center: Degradation of 5-hydroxy-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-hydroxy-N-methylpyridine-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the potential metabolic degradation pathways for this compound?

Potential metabolic transformations for this compound could include:

  • Oxidation: Further hydroxylation of the pyridine ring or oxidation of the methyl group.

  • N-demethylation: Removal of the methyl group from the carboxamide nitrogen.

  • Hydrolysis: Cleavage of the amide bond to form 5-hydroxypyridine-2-carboxylic acid and methylamine.

  • Ring Cleavage: Opening of the pyridine ring, potentially following further oxidation.

Q2: How can I investigate the metabolic stability of this compound in vitro?

A2: You can assess metabolic stability using in vitro systems such as liver microsomes, S9 fractions, or hepatocytes. A common experimental approach is to incubate the compound with one of these systems and monitor its disappearance over time using a suitable analytical method like LC-MS/MS.

Troubleshooting Guides

Problem: I am not observing any degradation of my compound in my in vitro metabolic assay.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Low Metabolic Activity of the System Run a positive control with a compound known to be metabolized by the chosen system to ensure its viability.
Inappropriate Cofactor Concentration Ensure that necessary cofactors, such as NADPH for microsomal assays, are present at optimal concentrations.
Poor Solubility of the Compound Verify the solubility of this compound in the incubation buffer. Use of a co-solvent may be necessary, but its concentration should be kept low to avoid inhibiting enzymatic activity.
Analytical Method Not Sensitive Enough Optimize your LC-MS/MS method to ensure it has a low enough limit of detection (LOD) and limit of quantification (LOQ) to measure small changes in the parent compound concentration.

Problem: I am observing unexpected degradation products in my stability study.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Chemical Instability Run a control incubation without the metabolic system (e.g., microsomes) to assess the chemical stability of the compound in the assay buffer. Degradation in this control would indicate chemical instability.
Contamination Ensure all reagents and labware are free from contaminants that could interfere with the assay or the analytical detection.
Formation of Reactive Metabolites The compound may be forming reactive metabolites that adduct to proteins or other molecules, leading to unexpected signals in your analysis. Specialized trapping experiments may be needed to identify these.

Experimental Protocols

Protocol: In Vitro Metabolic Stability Assessment using Liver Microsomes

  • Prepare Reagents:

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (e.g., human, rat, or mouse).

    • NADPH regenerating system.

    • Acetonitrile with an internal standard for quenching the reaction.

  • Incubation:

    • Pre-warm the microsomal suspension in phosphate buffer at 37°C.

    • Add the test compound to the microsomal suspension to a final concentration of, for example, 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation

Table 1: Potential Degradation Products of this compound

Potential Degradation Product Predicted Molecular Weight ( g/mol ) Potential Formation Pathway
5,X-dihydroxy-N-methylpyridine-2-carboxamide184.15Oxidation (Hydroxylation)
5-hydroxy-pyridine-2-carboxamide138.12N-demethylation
5-hydroxypyridine-2-carboxylic acid139.11Amide Hydrolysis
5-hydroxy-N-(hydroxymethyl)pyridine-2-carboxamide184.15Oxidation of N-methyl group

Visualizations

G cluster_metabolic Potential Metabolic Pathways parent 5-hydroxy-N-methyl- pyridine-2-carboxamide oxidation Oxidation (e.g., further hydroxylation) parent->oxidation CYP450 demethylation N-demethylation parent->demethylation CYP450 hydrolysis Amide Hydrolysis parent->hydrolysis Amidases ring_cleavage Ring Cleavage oxidation->ring_cleavage Dioxygenases

Caption: Potential metabolic pathways for this compound.

G cluster_workflow Metabolic Stability Experimental Workflow start Prepare Reagents (Compound, Microsomes, Buffer, NADPH) incubate Incubate at 37°C start->incubate sample Sample at Time Points incubate->sample quench Quench Reaction (Cold Acetonitrile + IS) sample->quench centrifuge Centrifuge quench->centrifuge analyze Analyze by LC-MS/MS centrifuge->analyze calculate Calculate Half-life and Clearance analyze->calculate

Caption: General experimental workflow for in vitro metabolic stability assessment.

References

Technical Support Center: Purification of 5-hydroxy-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5-hydroxy-N-methylpyridine-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 5-hydroxypicolinic acid, residual coupling agents if used for the amidation, and potential side-products from the amidation reaction. The specific impurities will depend on the synthetic route employed.

Q2: My purified this compound shows a low melting point and a broad melting range. What could be the issue?

A2: A low and broad melting point typically indicates the presence of impurities. These impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Further purification steps, such as recrystallization or column chromatography, are recommended.

Q3: I am observing streaking and poor separation during the thin-layer chromatography (TLC) analysis of my compound. What could be the cause?

A3: Streaking on a TLC plate for a compound like this compound, which has both a basic pyridine ring and an acidic hydroxyl group, can be due to its ionization on the silica gel. To resolve this, consider adding a small amount of a modifier to your mobile phase. For example, a few drops of acetic acid can help to protonate the pyridine ring, while a small amount of triethylamine can deprotonate the hydroxyl group, leading to sharper spots.

Q4: Can I use reverse-phase chromatography to purify this compound?

A4: Yes, reverse-phase chromatography can be a suitable method for purifying polar compounds like this compound. A common mobile phase would be a gradient of water and a polar organic solvent like methanol or acetonitrile, often with a pH modifier such as formic acid or ammonia to ensure the compound is in a single ionic form.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Low Recovery After Recrystallization

If you are experiencing a significant loss of product after recrystallization, consider the following:

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent at low temperatures, a significant amount will remain in the mother liquor.

  • Amount of Solvent: Using an excessive volume of solvent will also lead to low recovery. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.

Issue 2: Co-elution of Impurities During Column Chromatography

If impurities are eluting with your desired product during column chromatography, you can try the following:

  • Solvent System Optimization: The polarity of the eluent system is critical for good separation. If your compound and the impurity are co-eluting, try a less polar solvent system to increase the retention time of your more polar product on the silica gel. A gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.

  • Alternative Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina, which has different selectivity.

  • pH Adjustment: The retention of your compound can be significantly influenced by pH. Adding a small amount of acid or base to the mobile phase can alter the ionization state of your compound and the impurities, potentially leading to better separation.

Experimental Protocols

Below are detailed methodologies for common purification techniques for this compound.

Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures thereof) to find a suitable system where the compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Table 1: Representative Data for Recrystallization of this compound

Solvent SystemInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)
Ethanol/Water (9:1)85%98%75%
Ethyl Acetate85%95%60%
Methanol85%97%70%
Column Chromatography Protocol
  • TLC Analysis: Develop a suitable mobile phase for column chromatography using thin-layer chromatography (TLC). The ideal mobile phase should give your product an Rf value of approximately 0.3. A common starting point is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Table 2: Representative Data for Column Chromatography of this compound

Mobile Phase (v/v)Initial Purity (by HPLC)Final Purity (by HPLC)Recovery (%)
Dichloromethane/Methanol (95:5)80%99.5%85%
Ethyl Acetate/Hexane (7:3)80%99.0%80%

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product Crude_Product Crude Product (5-hydroxy-N-methylpyridine -2-carboxamide) Recrystallization Recrystallization Crude_Product->Recrystallization Initial attempt Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography For complex mixtures Purity_Check Purity Check (TLC, HPLC, Melting Point) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product (>98% Purity) Purity_Check->Pure_Product Purity > 98% Further_Purification Requires Further Purification Purity_Check->Further_Purification Purity < 98% Further_Purification->Column_Chromatography Re-purify

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product Purity_Issue What is the purity issue? Start->Purity_Issue Low_Yield Low Yield After Recrystallization Purity_Issue->Low_Yield Low Recovery Co_elution Co-elution of Impurities in Chromatography Purity_Issue->Co_elution Poor Separation Check_Solvent Check Solvent System & Volume Low_Yield->Check_Solvent Optimize_Mobile_Phase Optimize Mobile Phase (Polarity, pH) Co_elution->Optimize_Mobile_Phase Slow_Cooling Ensure Slow Cooling Check_Solvent->Slow_Cooling Change_Stationary_Phase Consider Alternative Stationary Phase Optimize_Mobile_Phase->Change_Stationary_Phase Pure_Product Pure Product Slow_Cooling->Pure_Product Change_Stationary_Phase->Pure_Product

Caption: Troubleshooting decision tree for purification issues.

Technical Support Center: Minimizing Off-Target Effects of 5-hydroxy-N-methylpyridine-2-carboxamide and Related Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 5-hydroxy-N-methylpyridine-2-carboxamide: Initial searches for the compound "this compound" have not yielded specific public information regarding its molecular target or pharmacological profile. This technical support guide has been developed to address the critical challenge of minimizing off-target effects for small molecule inhibitors, using the well-characterized class of substituted pyridine carboxamide derivatives that function as allosteric SHP2 inhibitors as a representative example. The principles and protocols outlined here provide a robust framework for researchers, scientists, and drug development professionals to identify, characterize, and mitigate unintended molecular interactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in my experiments?

A1: Off-target effects occur when a small molecule inhibitor binds to and alters the activity of proteins other than its intended biological target.[1] These unintended interactions are a major concern because they can lead to misinterpretation of experimental results, where the observed phenotype may be due to an off-target effect rather than the inhibition of the intended target.[1] Furthermore, off-target binding can cause cellular toxicity and a lack of translatability from preclinical models to clinical settings.[1]

Q2: What is the mechanism of action of pyridine carboxamide-based SHP2 inhibitors and what are their known off-target effects?

A2: Pyridine carboxamide derivatives, such as the pioneering compound SHP099, are allosteric inhibitors of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase 2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is frequently hyperactivated in cancer.[3][4] These inhibitors bind to a tunnel-like allosteric site at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in a closed, auto-inhibited conformation.[] While some allosteric inhibitors like SHP099 are highly selective for SHP2 over other phosphatases (e.g., SHP1), other active-site targeting SHP2 inhibitors have been shown to have off-target effects on protein tyrosine kinases (PTKs), such as the Platelet-Derived Growth Factor Receptor β (PDGFRβ) and SRC.[2][3][6] Additionally, some allosteric SHP2 inhibitors have been found to cause off-target inhibition of autophagy by accumulating in lysosomes.[7][8]

Q3: How can I determine if the observed effects in my experiment are due to off-target interactions of my compound?

A3: A multi-pronged approach is recommended. This includes using a negative control, which is a close chemical analog of your compound that is inactive against the intended target.[1] If the phenotype is absent when using the negative control, it is more likely to be an on-target effect.[1] Another strategy is to use multiple, structurally distinct inhibitors that target the same protein; if they all produce the same phenotype, it is less likely to be caused by shared off-targets.[1] Genetic methods like CRISPR-Cas9 or siRNA to knock down the intended target can also be employed; if the phenotype of the genetic knockdown mimics the effect of the inhibitor, it provides strong evidence for on-target activity.[1]

Q4: What are the initial steps I can take to minimize off-target effects in my cell-based assays?

A4: To minimize off-target effects, it is crucial to:

  • Use the lowest effective concentration: Determine the IC50 or EC50 for your compound's on-target activity and use concentrations at or near this value. Higher concentrations are more likely to engage lower-affinity off-targets.

  • Perform dose-response curves: This will help to distinguish between high-potency on-target effects and lower-potency off-target effects.

  • Select appropriate cell lines: Use cell lines where the on-target is expressed and functionally important. If known, avoid cell lines with high expression of potential off-target proteins.

  • Validate with orthogonal approaches: As mentioned in Q3, use structurally unrelated inhibitors and genetic knockdown to confirm that the observed phenotype is truly due to inhibition of the intended target.[1]

Troubleshooting Guides

Problem 1: Unexpected cellular phenotype observed that is inconsistent with SHP2 inhibition (e.g., inhibition of cell proliferation in a cell line not dependent on RAS-MAPK signaling).

  • Possible Cause 1: Off-target kinase inhibition.

    • Troubleshooting Step: Perform a phospho-receptor tyrosine kinase (RTK) array or a targeted Western blot analysis to assess the phosphorylation status of known off-target kinases like PDGFRβ. A decrease in the phosphorylation of such kinases in the presence of your inhibitor would suggest an off-target effect.

  • Possible Cause 2: Off-target inhibition of autophagy.

    • Troubleshooting Step: Assess autophagic flux in the presence of your inhibitor. This can be done by monitoring the levels of LC3-II and p62/SQSTM1 by Western blot, with and without a lysosomal inhibitor like bafilomycin A1. An accumulation of LC3-II and p62 in the absence of a lysosomal inhibitor suggests a blockage of autophagic flux.[7][8]

  • Possible Cause 3: General cytotoxicity.

    • Troubleshooting Step: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) and compare the IC50 for cytotoxicity with the IC50 for on-target SHP2 inhibition. A large difference between these values suggests that the cytotoxicity is an off-target effect.

Problem 2: Inconsistent results across different cell lines.

  • Possible Cause: Cell-line specific expression of off-target proteins.

    • Troubleshooting Step: Characterize the expression levels of the intended target (SHP2) and any known major off-targets (e.g., PDGFRβ) in the cell lines being used via Western blot or qPCR. This will help to determine if the variable response is due to differential expression of an off-target.

Problem 3: Difficulty confirming on-target activity of the SHP2 inhibitor.

  • Possible Cause: The observed phenotype is a combination of on- and off-target effects.

    • Troubleshooting Step 1: Genetic Validation. Use siRNA or CRISPR/Cas9 to specifically knock down SHP2. Compare the phenotype of SHP2 knockdown with the phenotype observed with the inhibitor. If the phenotypes are similar, it supports on-target activity.

    • Troubleshooting Step 2: Rescue Experiment. If your inhibitor is affecting a downstream signaling pathway, attempt to rescue the phenotype by activating a component of the pathway downstream of SHP2. For example, if your inhibitor decreases ERK phosphorylation, a constitutively active MEK mutant could be used to see if it rescues the phenotype.

Data Presentation: Selectivity of SHP2 Inhibitors

The following tables summarize the inhibitory concentrations (IC50) of representative SHP2 inhibitors against their intended target and known off-targets.

Table 1: In Vitro Selectivity of Allosteric SHP2 Inhibitor SHP099

TargetIC50 (nM)Reference
SHP2 (On-Target) 71 [1][2]
SHP1 (Off-Target)>100,000[2]

Table 2: In Vitro Selectivity of Active-Site Targeting SHP2 Inhibitor GS-493

TargetIC50 (nM)Reference
SHP2 (On-Target) 71 [3][6]
SRC (Off-Target)746[3][6]
PDGFRβ (Off-Target)1600[3][6]
SHP1 (Off-Target)2080[6]
PTP1B (Off-Target)3170[6]

Table 3: In Vitro Selectivity of Allosteric SHP2 Inhibitor TNO155

TargetIC50 (µM)Reference
SHP2 (On-Target) 0.011 [][9]
VMAT (Off-Target)6.9[9]
SST3 (Off-Target)11[9]
Cav1.2 (Off-Target)18[9]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

  • Objective: To determine the selectivity of a small molecule inhibitor against a broad panel of protein kinases.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Serially dilute the compound to create a range of concentrations for IC50 determination.

    • Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP.

    • Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.

    • Reaction Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.

    • Detection: Use a suitable method to detect kinase activity, such as measuring the amount of phosphorylated substrate using a phosphospecific antibody or a luminescence-based ATP detection assay (e.g., Kinase-Glo).

    • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blot for On-Target (p-ERK) and Off-Target (p-PDGFRβ) Modulation

  • Objective: To assess the effect of the inhibitor on the phosphorylation status of downstream effectors of the on-target and a potential off-target.

  • Methodology:

    • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the inhibitor at various concentrations for a specified time. Include a vehicle control.

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with primary antibodies against p-ERK, total ERK, p-PDGFRβ, total PDGFRβ, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 pY SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive pY SOS SOS Grb2->SOS Ras_GDP Ras-GDP SOS->Ras_GDP SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->Ras_GDP Dephosphorylates inhibitory sites on SOS Ras_GTP Ras-GTP Ras_GDP->Ras_GTP GEF activity (promoted by SHP2) RAF RAF Ras_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: SHP2 signaling pathway in response to RTK activation.

Off_Target_Workflow Start Start: Phenotype observed with SHP2 inhibitor IsPhenotypeConsistent Is phenotype consistent with SHP2 inhibition? Start->IsPhenotypeConsistent OnTarget Likely On-Target Effect IsPhenotypeConsistent->OnTarget Yes OffTargetInvestigation Investigate Off-Target Effects IsPhenotypeConsistent->OffTargetInvestigation No OrthogonalValidation Validate with Orthogonal Methods (e.g., different inhibitor, genetic KD) OnTarget->OrthogonalValidation KinaseScreen Perform Kinase Selectivity Screen OffTargetInvestigation->KinaseScreen KinaseScreen->OrthogonalValidation ConfirmOnTarget Confirm On-Target Activity OrthogonalValidation->ConfirmOnTarget Experimental_Workflow_Rescue Start Start: Treat cells with SHP2 inhibitor ObservePhenotype Observe cellular phenotype (e.g., decreased p-ERK) Start->ObservePhenotype IntroduceConstruct Introduce constitutively active MEK1 (caMEK1) ObservePhenotype->IntroduceConstruct AssessRescue Assess phenotype (e.g., p-ERK levels) IntroduceConstruct->AssessRescue Rescued Phenotype Rescued: Suggests on-target effect upstream of MEK1 AssessRescue->Rescued Yes NotRescued Phenotype Not Rescued: Suggests off-target effect or on-target effect independent of MEK1 AssessRescue->NotRescued No

References

Technical Support Center: 5-hydroxy-N-methylpyridine-2-carboxamide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-hydroxy-N-methylpyridine-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the potential biological activities of this compound?

A1: While specific biological activities for this compound are not extensively documented, related pyridine carboxamide derivatives have shown a range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties.[1][2][3] Therefore, it is plausible that this compound could exhibit similar activities.

Q2: What are the key safety precautions to take when handling this compound?

A2: As with any chemical compound, it is essential to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions.

Q3: How can I assess the purity of my synthesized this compound?

A3: The purity of the compound can be assessed using a combination of analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity during the synthesis and purification steps.

Q4: In which solvents is this compound expected to be soluble?

A4: The solubility of this compound has not been extensively reported. However, based on its structure, it is likely to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[5] Solubility in aqueous solutions may be limited.

Troubleshooting Guides

Synthesis & Purification
Issue Possible Cause Troubleshooting Steps
Low reaction yield Incomplete reaction- Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. - Consider increasing the reaction time or temperature. - Ensure all reagents are pure and dry.
Side product formation- Optimize reaction conditions (e.g., temperature, solvent, catalyst) to minimize side reactions. - Use a different synthetic route if significant side product formation persists.
Difficulty in purification Co-eluting impurities- Optimize the chromatography conditions (e.g., solvent system, gradient) for better separation. - Consider using a different purification technique, such as recrystallization or preparative HPLC.
Compound instability- Assess the stability of the compound under the purification conditions. - If the compound is sensitive to light or air, perform purification under inert and dark conditions.
Inconsistent characterization data (NMR, MS) Presence of residual solvent or impurities- Ensure the sample is thoroughly dried under high vacuum to remove residual solvents. - Re-purify the compound if impurities are detected.
Compound degradation- Check for signs of degradation and store the compound under appropriate conditions (e.g., low temperature, inert atmosphere).
Biological Assays
Issue Possible Cause Troubleshooting Steps
Poor solubility in assay buffer Compound precipitating out of solution- Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous assay buffer. - Use a co-solvent system or solubility enhancers if precipitation persists.[6]
Inconsistent or non-reproducible results Pipetting errors or inaccurate concentrations- Calibrate pipettes regularly. - Prepare fresh dilutions of the compound for each experiment.
Cell-based assay variability- Ensure consistent cell seeding density and passage number. - Monitor cell health and viability throughout the experiment.
No observable biological activity Inactive compound- Confirm the identity and purity of the compound. - Test a wider range of concentrations.
Inappropriate assay conditions- Optimize assay parameters such as incubation time, temperature, and pH. - Include positive and negative controls to validate the assay.

Experimental Protocols

General Synthesis of this compound

This protocol is a hypothetical route based on common synthetic methods for similar compounds.

Materials:

  • 5-hydroxypyridine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Methylamine (CH₃NH₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-hydroxypyridine-2-carboxylic acid in anhydrous DCM, add thionyl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of methylamine and triethylamine in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

In Vitro Antimicrobial Assay (Broth Microdilution)

Materials:

  • This compound

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

Visualizations

Synthesis_Workflow Start 5-hydroxypyridine-2-carboxylic acid Step1 Reaction with Thionyl Chloride Start->Step1 Intermediate 5-hydroxypyridine-2-carbonyl chloride Step1->Intermediate Step2 Reaction with Methylamine Intermediate->Step2 Product This compound Step2->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure Compound Purification->FinalProduct

Caption: A generalized workflow for the synthesis of this compound.

Hypothetical_Signaling_Pathway Compound 5-hydroxy-N-methyl- pyridine-2-carboxamide Target Target Enzyme (e.g., Kinase) Compound->Target Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Target->Downstream2 Response Cellular Response (e.g., Apoptosis) Downstream1->Response Downstream2->Response

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action.

References

Technical Support Center: Overcoming Resistance to Pyridine Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with pyridine carboxamide derivatives and overcoming resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line has developed resistance to our lead pyridine carboxamide derivative. What are the common mechanisms of resistance?

A1: Resistance to targeted therapies, including many pyridine carboxamide derivatives, can arise through several mechanisms. The most common include:

  • On-target mutations: Alterations in the drug's target protein can prevent the compound from binding effectively. For example, in cancers driven by Fibroblast Growth Factor Receptor (FGFR), mutations in the kinase domain, such as "gatekeeper" (e.g., V565F/I/L in FGFR2) and "molecular brake" (e.g., N550D/H/K/T in FGFR2) mutations, are frequently observed.[1][2]

  • Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug. Common bypass pathways include the RAS-RAF-ERK and PI3K-AKT signaling cascades.[1][3] For instance, even with effective inhibition of one pathway, cancer cells can reroute signals through another to maintain proliferation and survival.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[4][5]

  • Epigenetic alterations: Changes in DNA methylation and histone modification can alter the expression of genes involved in drug sensitivity and resistance, without changing the DNA sequence itself.

Q2: How can I determine the mechanism of resistance in my cell line?

A2: To investigate the mechanism of resistance, a combination of the following experimental approaches is recommended:

  • Sanger or Next-Generation Sequencing (NGS): Sequence the target gene in your resistant cell line to identify potential mutations.

  • Western Blotting: Analyze the activation status (i.e., phosphorylation) of key proteins in bypass signaling pathways (e.g., p-ERK, p-AKT) in both sensitive and resistant cells, with and without drug treatment.[6]

  • Gene Expression Analysis (qPCR or RNA-seq): Compare the expression levels of genes encoding drug transporters (e.g., ABCB1 for MDR1) between sensitive and resistant cells.

  • Functional Assays: Use specific inhibitors of efflux pumps (e.g., verapamil for MDR1) in combination with your pyridine carboxamide derivative to see if sensitivity is restored.

Q3: What are the general strategies to overcome resistance to pyridine carboxamide derivatives?

A3: Several strategies can be employed to combat resistance:

  • Combination Therapy: Combining your pyridine carboxamide derivative with an inhibitor of a bypass signaling pathway (e.g., a MEK or PI3K inhibitor) can be effective.[1][7]

  • Next-Generation Inhibitors: Develop or utilize next-generation derivatives designed to be effective against common resistance mutations. For example, the irreversible FGFR inhibitor futibatinib has shown activity against certain gatekeeper mutations that confer resistance to reversible inhibitors.[8][9]

  • Inhibition of Drug Efflux: Co-administration of an efflux pump inhibitor can increase the intracellular concentration of your compound.[10]

  • Epigenetic Modulators: The use of agents that reverse epigenetic silencing of tumor suppressor genes may re-sensitize cells to therapy.

Troubleshooting Guides

Problem 1: Decreased potency (increased IC50) of the pyridine carboxamide derivative in a newly generated resistant cell line.
Possible Cause Troubleshooting Step
On-target mutationSequence the target gene in the resistant cell line and compare it to the parental (sensitive) line.
Activation of a bypass signaling pathwayPerform a Western blot analysis to compare the phosphorylation status of key signaling proteins (e.g., ERK, AKT) between sensitive and resistant cells.
Increased drug efflux- Perform a qPCR or Western blot to check for overexpression of efflux pumps like MDR1. - Conduct a cell viability assay with your compound in the presence and absence of an efflux pump inhibitor (e.g., verapamil). A significant decrease in IC50 in the presence of the inhibitor suggests efflux-mediated resistance.[11][12][13][14][15]
Problem 2: Inconsistent results in cell viability assays (e.g., MTT, XTT).
Possible Cause Troubleshooting Step
Sub-optimal cell densityEnsure you are seeding cells within the linear range of the assay. Create a standard curve with varying cell numbers to determine the optimal seeding density.
Interference of the compound with the assayRun a control with your compound in cell-free media to check if it directly reacts with the assay reagent.
Incorrect incubation timeOptimize the incubation time for both the drug treatment and the viability reagent.
Metabolic changes in resistant cellsResistant cells may have altered metabolic rates, affecting tetrazolium-based assays. Consider using an alternative viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo®) or cell membrane integrity (e.g., trypan blue exclusion).
Problem 3: Difficulty in interpreting apoptosis assay results (e.g., Annexin V/PI staining).
Possible Cause Troubleshooting Step
Incorrect gating in flow cytometryUse single-stain controls (Annexin V only and PI only) and an unstained control to set up proper compensation and gates.[11][16]
Cells are in late-stage apoptosis or necrosisAnnexin V positivity with high PI staining indicates late apoptosis or necrosis.[11] Analyze cells at an earlier time point after drug treatment to capture early apoptotic events (Annexin V positive, PI negative).
Adherent cells detaching upon apoptosisCollect both the supernatant and the trypsinized adherent cells for analysis to ensure you are not losing the apoptotic population.[16]

Data Presentation: Efficacy of Pyridine Carboxamide Derivatives and Combination Strategies

Table 1: In Vitro Activity of the SHP2 Inhibitor TNO155 in Sensitive and Resistant Oral Squamous Cell Carcinoma (OSCC) Cell Lines.

Cell LineTNO155 IC50 (µM)Resistance Status
ORL-195< 1Sensitive
SCC-9< 1Sensitive
BICR10> 10Resistant
PE/CA-PJ15> 10Resistant

Data adapted from studies on the efficacy of TNO155 in various OSCC cell lines.[3]

Table 2: Activity of the Irreversible FGFR Inhibitor Futibatinib Against Wild-Type and Mutant FGFR2.

FGFR2 StatusFutibatinib IC50 (nmol/L)
Wild-Type1.4
V565I (Gatekeeper Mutant)50.6
V565L (Gatekeeper Mutant)26.9

This data demonstrates that while futibatinib has activity against gatekeeper mutations, higher concentrations are required compared to the wild-type enzyme.[8]

Table 3: Effect of Combination Therapy on the Viability of EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC) Cell Lines.

Cell LineTreatmentIC50
HCC827 (Parental)Nazartinib (EGFRi)7.55 nmol/L
HCC827 (Parental)TNO155 (SHP2i)0.77 µmol/L
HCC827-GR (Resistant)Nazartinib (EGFRi)> 10 µmol/L
HCC827-GR (Resistant)TNO155 (SHP2i)1.38 µmol/L

This table illustrates that the resistant cell line (HCC827-GR) remains sensitive to the SHP2 inhibitor TNO155, suggesting a potential combination strategy to overcome resistance to the EGFR inhibitor.[17]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of the pyridine carboxamide derivative and incubate for the desired duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[18]

  • Formazan Solubilization: Aspirate the media and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the pyridine carboxamide derivative for the desired time. Include both positive and negative controls.

  • Cell Harvesting: For adherent cells, collect the supernatant containing detached apoptotic cells. Gently trypsinize the remaining adherent cells and combine them with the supernatant. For suspension cells, collect by centrifugation.[16]

  • Washing: Wash the cells twice with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[11]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.[11]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.[9][11]

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat sensitive and resistant cells with and without the drug for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, MDR1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

G Target_Mutation On-Target Mutation (e.g., FGFR Gatekeeper) Sequencing Gene Sequencing Target_Mutation->Sequencing Bypass_Signaling Bypass Pathway Activation (e.g., PI3K/AKT) Western_Blot Western Blot Bypass_Signaling->Western_Blot Drug_Efflux Increased Drug Efflux (e.g., MDR1 Overexpression) qPCR_RNA_seq Gene Expression Analysis Drug_Efflux->qPCR_RNA_seq Functional_Assay Functional Assays Drug_Efflux->Functional_Assay Epigenetic_Changes Epigenetic Alterations

Figure 1. Troubleshooting workflow for identifying resistance mechanisms.

G cluster_pathway Bypass Signaling in Response to Targeted Therapy cluster_intervention Therapeutic Intervention Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR) Growth_Factor->RTK SHP2 SHP2 RTK->SHP2 PI3K PI3K RTK->PI3K RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyridine_Carboxamide Pyridine Carboxamide (e.g., FGFR/SHP2 Inhibitor) Pyridine_Carboxamide->RTK Pyridine_Carboxamide->SHP2 MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK PI3K_Inhibitor PI3K Inhibitor PI3K_Inhibitor->PI3K

Figure 2. Key signaling pathways and points of therapeutic intervention.

G cluster_workflow Experimental Workflow for Assessing Combination Therapy Start Resistant Cell Line Treatment Treat with: 1. Drug A alone 2. Drug B alone 3. Combination (A+B) Start->Treatment Viability Cell Viability Assay (e.g., MTT/XTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Signaling Western Blot for Signaling Pathways Treatment->Signaling Analysis Data Analysis (e.g., Synergy Calculation) Viability->Analysis Apoptosis->Analysis Signaling->Analysis Conclusion Determine Efficacy of Combination Therapy Analysis->Conclusion

Figure 3. Workflow for evaluating combination therapies in resistant cells.

References

Technical Support Center: Managing 5-hydroxy-N-methylpyridine-2-carboxamide Toxicity In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is limited publicly available in vivo toxicity data for 5-hydroxy-N-methylpyridine-2-carboxamide. The following troubleshooting guides and FAQs are based on general principles of in vivo toxicology for novel chemical entities and data from structurally related compounds, such as N-methyl-2-pyridone-5-carboxamide (2PY). This information should be used as a general guide, and specific findings should be confirmed through well-designed experiments.

General Toxicology Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with novel pyridine carboxamide derivatives.

Issue Potential Cause Troubleshooting Steps
Unexpected Mortality or Severe Morbidity at Low Doses - Incorrect dose calculation or formulation.- High sensitivity of the chosen animal model.- Rapid absorption and acute toxicity.- Double-check all dose calculations and formulation concentrations.- Ensure proper vehicle selection and administration technique.- Conduct a dose-range finding study with a wider and lower dose range.- Consider a different animal strain or species with potentially different metabolic profiles.
Observed Neurotoxicity (e.g., tremors, seizures, ataxia) - Direct central nervous system effects.- Off-target effects on ion channels or receptors.- Immediately reduce the dose to determine a non-toxic level.- Consider co-administration of pyridoxine (Vitamin B6), which has been used as an antidote for toxicity induced by some related compounds. The optimal dose of pyridoxine should be determined in a pilot study.
Significant Weight Loss (>15%) and Dehydration - General malaise and reduced food/water intake.- Potential kidney or gastrointestinal toxicity.- Provide immediate supportive care, such as subcutaneous or intraperitoneal administration of warmed sterile saline or dextrose solutions.- Offer palatable, high-energy food supplements.- Collect blood and urine samples to assess kidney function markers (e.g., BUN, creatinine).
No Apparent Toxicity at High Doses - Poor bioavailability of the compound.- Rapid metabolism and clearance.- The compound has a low intrinsic toxicity.- Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.- Analyze plasma samples to confirm exposure levels.- If exposure is confirmed, the compound may indeed have a wide therapeutic window.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms of toxicity for this compound?

A1: While the specific mechanism is unconfirmed, the structurally similar compound N-methyl-2-pyridone-5-carboxamide (2PY) has been identified as a uremic toxin that may inhibit poly (ADP-ribose) polymerase-1 (PARP-1).[1][2][3] PARP-1 inhibitors can induce cytotoxicity by "trapping" the PARP-1 enzyme on DNA, leading to DNA damage and cell death, particularly in cancer cells but also potentially in healthy tissues like bone marrow.[4][5][6][7][8] Therefore, a potential, though hypothetical, toxicity pathway for this compound could involve PARP-1 inhibition.

Q2: What are the initial steps for assessing the in vivo toxicity of this novel compound?

A2: The first step is to conduct an acute dose-range finding study to determine the maximum tolerated dose (MTD).[9][10] This involves administering single doses of the compound at several escalating concentrations to a small number of animals and observing them for a set period (typically 14 days) for signs of toxicity and mortality. This initial study is crucial for designing subsequent efficacy and repeat-dose toxicity studies.

Q3: What clinical signs of toxicity should I monitor for in my animal models?

A3: A thorough clinical observation should be conducted regularly. Key signs to monitor include:

  • General: Changes in body weight, food and water consumption, lethargy, and ruffled fur.

  • Neurological: Tremors, seizures, ataxia, and changes in behavior.

  • Gastrointestinal: Diarrhea and changes in feces/urine.

  • Cardiovascular: Changes in heart rate and respiration.

  • Dermal: Skin irritation at the injection site (if applicable).

Q4: Are there any known antidotes or rescue strategies for pyridine carboxamide-related toxicity?

A4: For neurotoxic signs induced by some related compounds, pyridoxine (Vitamin B6) has been considered as a potential mitigating agent. However, its efficacy for this compound is unknown and would need to be evaluated experimentally. Supportive care to manage symptoms like dehydration is a critical immediate step.

Quantitative Data from Related Compounds

The following table summarizes quantitative data for compounds structurally related to this compound. Caution: This data is for informational purposes only and may not be representative of the toxicity profile of this compound.

Compound Parameter Value System Source
N-methyl-2-pyridone-5-carboxamide (2PY)IC50 for PARP-1 inhibition8 µM (1.22 mg/L)In vitro[1]
Thiazole derivative of pyridineLD50 (Oral)1000 mg/kgSyrian Hamsters[8]

Experimental Protocols

Protocol 1: Acute Dose-Range Finding Study

Objective: To determine the Maximum Tolerated Dose (MTD) of this compound following a single administration in rodents.

Materials:

  • This compound

  • Appropriate vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Male and female mice or rats (e.g., C57BL/6 or Sprague-Dawley), 8-10 weeks old

  • Standard laboratory equipment for dosing and observation

Methodology:

  • Animal Acclimatization: Acclimate animals to housing conditions for at least one week prior to the study.

  • Dose Preparation: Prepare a stock solution of the compound in the chosen vehicle. Perform serial dilutions to create a range of doses. The starting dose should be low, with subsequent doses escalated by a factor of 2-3.

  • Group Allocation: Assign animals to dose groups, including a vehicle control group. A typical design might include 3-5 dose levels with 3-5 animals per sex per group.

  • Administration: Administer a single dose of the compound or vehicle to each animal via the intended experimental route (e.g., oral gavage, intraperitoneal injection).

  • Observation: Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose) and then daily for 14 days. Record observations on body weight, food and water consumption, and any clinical signs of toxicity.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious morbidity.

Protocol 2: Mitigation of Suspected Neurotoxicity with Pyridoxine

Objective: To assess the efficacy of pyridoxine in mitigating neurotoxic signs observed with this compound administration.

Materials:

  • This compound

  • Pyridoxine hydrochloride

  • Vehicle(s) for both compounds

  • Rodents exhibiting neurotoxic signs at a specific dose of the test compound

Methodology:

  • Group Allocation:

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Pyridoxine alone

    • Group 4: this compound + Pyridoxine

  • Administration: Administer the test compound. At a set time post-administration (e.g., at the onset of clinical signs or prophylactically), administer pyridoxine via an appropriate route (e.g., intraperitoneal injection).

  • Scoring and Observation: Use a standardized scoring system to quantify the severity and duration of neurotoxic signs in each group. Monitor for any changes in the onset, intensity, or duration of the signs in the pyridoxine-treated group compared to the group receiving the test compound alone.

  • Data Analysis: Compare the neurotoxicity scores and other relevant endpoints between Group 2 and Group 4 to determine the efficacy of pyridoxine.

Visualizations

DoseRangeFindingWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Endpoint acclimate Animal Acclimatization (>=1 week) dose_prep Dose Formulation & Dilution acclimate->dose_prep grouping Group Allocation (Control + 3-5 Dose Levels) dose_prep->grouping admin Single Dose Administration grouping->admin observe_acute Acute Observation (1-24h) admin->observe_acute record Record Clinical Signs, Body Weight admin->record observe_chronic Daily Observation (14 days) observe_acute->observe_chronic observe_chronic->record mtd Determine Maximum Tolerated Dose (MTD) record->mtd

Caption: Experimental workflow for a dose-range finding study.

PARP1_Toxicity_Pathway compound 5-hydroxy-N-methyl- pyridine-2-carboxamide parp1 PARP-1 Enzyme compound->parp1 Inhibition parp_trap Trapped PARP-1/ DNA Complex parp1->parp_trap Trapping dna_damage DNA Single-Strand Break dna_damage->parp1 Recruitment replication_fork Replication Fork Stall parp_trap->replication_fork ds_break DNA Double-Strand Break replication_fork->ds_break cell_death Cytotoxicity / Cell Death ds_break->cell_death

Caption: Hypothetical toxicity pathway via PARP-1 inhibition.

References

Technical Support Center: Synthesis of 5-hydroxy-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-hydroxy-N-methylpyridine-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and scalable approach involves a multi-step synthesis starting from 5-hydroxypyridine-2-carboxylic acid. The key steps typically include:

  • Esterification: Conversion of the carboxylic acid to its methyl ester, for example, using methanol and a catalytic amount of sulfuric acid.

  • Amidation: Reaction of the resulting ester with methylamine to form the desired N-methylcarboxamide.

Q2: What are the primary safety concerns when scaling up this synthesis?

Key safety considerations include:

  • Exothermic Reactions: The amidation step can be exothermic. Proper temperature control is crucial to prevent runaway reactions, especially at a larger scale where the surface-area-to-volume ratio is lower, making heat dissipation less efficient.[1]

  • Handling of Reagents: Use of reagents like sulfuric acid requires appropriate personal protective equipment (PPE) and handling procedures to avoid chemical burns. Methylamine is a flammable and toxic gas, often used in solution, which requires a well-ventilated area or a closed system.

Q3: How can I minimize the formation of impurities during the reaction?

To minimize impurity formation, consider the following:

  • Slow Addition: Add reagents, particularly during the amidation step, slowly to maintain better temperature control and minimize localized high concentrations.

  • Low Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) during critical steps to reduce the rate of side reactions.

  • Inert Atmosphere: For sensitive intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.

  • High-Purity Reagents: Use high-purity starting materials to avoid introducing impurities that may catalyze side reactions.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield in Esterification Step Incomplete reaction.- Ensure catalytic acid (e.g., H₂SO₄) is not degraded and is used in the correct amount.- Increase reaction time or temperature, monitoring for potential side product formation.- Remove water formed during the reaction using a Dean-Stark apparatus.
Product loss during work-up.- Adjust the pH carefully during neutralization to ensure the product precipitates completely.[3]- Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate).[3]
Low Yield in Amidation Step Incomplete reaction.- Use a slight excess of methylamine to drive the reaction to completion.- Ensure the reaction temperature is optimal; too low may slow the reaction, while too high can lead to side products.
Degradation of starting material or product.- Maintain strict temperature control, especially during reagent addition.
Product "Oiling Out" During Crystallization Solution is supersaturated at a high temperature.- Cool the solution slowly with gentle stirring.- Add a seed crystal to promote proper crystal formation.[2]- Consider using a different solvent or a mixed-solvent system for crystallization.[2]
Formation of an Emulsion During Extraction Similar densities of aqueous and organic phases.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and help break the emulsion.[2]- If the problem persists on a larger scale, consider using a different solvent system for extraction or employing centrifugation.[2]
Impurity Profile Changes on Scale-Up Different reaction kinetics and heat transfer at scale.- Conduct thorough impurity profiling at both laboratory and pilot scales.[1]- Develop robust analytical methods (e.g., HPLC, GC-MS) for in-process control and final product release.[1]
Poor Filtration Characteristics (Fine Powder) Rapid crystallization.- Adjust the cooling rate during crystallization; slower cooling often leads to larger crystals.[2]- Consider an anti-solvent crystallization approach.[2]

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-hydroxypyridine-2-carboxylate

This procedure is adapted from the synthesis of similar pyridine esters.[3]

Materials:

  • 5-hydroxypyridine-2-carboxylic acid

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 5-hydroxypyridine-2-carboxylic acid (1.0 eq) in methanol (14 mL/g of starting material).

  • Slowly add concentrated sulfuric acid (3.0 eq) dropwise to the mixture while stirring.

  • Heat the reaction mixture to 75 °C and stir overnight.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Carefully add saturated aqueous sodium bicarbonate to adjust the pH to ~3, at which point a precipitate should form.

  • Collect the precipitate by filtration and dry under vacuum.

  • Extract the remaining aqueous phase with ethyl acetate.

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Protocol 2: Synthesis of this compound

This is a general procedure for the amidation of a pyridine ester.

Materials:

  • Methyl 5-hydroxypyridine-2-carboxylate

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Anhydrous solvent (e.g., THF or DCM)

Procedure:

  • Dissolve methyl 5-hydroxypyridine-2-carboxylate (1.0 eq) in an anhydrous solvent.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the methylamine solution (1.1-1.5 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

G Proposed Synthetic Workflow for this compound A 5-hydroxypyridine-2-carboxylic acid B Esterification A->B MeOH, H₂SO₄ C Methyl 5-hydroxypyridine-2-carboxylate B->C D Amidation C->D Methylamine E This compound (Crude) D->E F Purification E->F Recrystallization / Chromatography G Final Product F->G

Caption: A proposed synthetic workflow for this compound.

G Troubleshooting Logic for Low Product Yield A Low Product Yield B Check Reaction Completion (TLC/HPLC) A->B C Incomplete Reaction B->C Yes E Complete Reaction B->E No D Increase Reaction Time/Temp or Reagent Stoichiometry C->D F Investigate Work-up & Isolation E->F G Adjust pH, Optimize Extraction, Review Crystallization F->G

References

Technical Support Center: Enhancing the Bioavailability of 5-hydroxy-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the bioavailability of 5-hydroxy-N-methylpyridine-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the potential primary barriers to the oral bioavailability of this compound?

A1: The primary barriers to oral bioavailability for a compound like this compound can be broadly categorized into two main areas:

  • Poor aqueous solubility: Many newly discovered drug candidates are poorly water-soluble, which is a significant hurdle for oral administration. For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids. Poor solubility leads to a low dissolution rate, which in turn limits the amount of drug available for absorption across the intestinal wall.[1][2][3]

  • Low membrane permeability: Even if a drug dissolves, it must be able to pass through the lipid membranes of the intestinal epithelial cells to enter the bloodstream. Factors influencing permeability include the molecule's size, lipophilicity, and its interaction with membrane transporters.

Q2: How can I determine if my compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?

A2: P-glycoprotein is an efflux transporter pump found in the intestinal lining that can actively transport drugs back into the gut lumen, thereby reducing their absorption.[4][5] To determine if this compound is a P-gp substrate, you can perform in vitro assays using cell lines that overexpress P-gp, such as Caco-2 or MDCK-MDR1 cells. A bidirectional transport study is the standard method. If the efflux ratio (basal-to-apical permeability divided by apical-to-basal permeability) is greater than 2, it suggests that the compound is a substrate for active efflux.

Q3: What are the main strategies to improve the bioavailability of a poorly soluble compound?

A3: Strategies to enhance the bioavailability of poorly soluble drugs can be classified into physical and chemical modifications.[2]

  • Physical Modifications: These approaches aim to increase the surface area of the drug particles, which enhances the dissolution rate.[3][6] Key techniques include:

    • Particle Size Reduction: Micronization and nanosuspension technologies reduce the particle size to the micron or nanometer range, respectively.[6][7]

    • Solid Dispersions: The drug is dispersed in a carrier matrix at the molecular level, which can improve wettability and dissolution.[8]

  • Chemical Modifications: This involves altering the chemical structure of the drug to improve its physicochemical properties. The most common approach is the development of a prodrug .[9] A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active drug.[10]

Troubleshooting Guides

Issue 1: Low and Variable Oral Exposure in Preclinical Species

Possible Cause: Poor aqueous solubility and slow dissolution rate.

Troubleshooting Steps:

  • Characterize Physicochemical Properties:

    • Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

    • Measure the dissolution rate of the neat API (Active Pharmaceutical Ingredient).

  • Formulation Development:

    • Particle Size Reduction: Attempt micronization or nanomilling to increase the surface area of the drug particles.[11] Compare the in vivo exposure of the micronized/nanosized formulation to the unformulated drug.

    • Amorphous Solid Dispersion: Prepare a solid dispersion of the compound in a suitable polymer carrier. This can be achieved through techniques like spray drying or hot-melt extrusion.[7] Evaluate the dissolution profile and in vivo performance of the solid dispersion.

    • Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems can enhance solubility and absorption.[3][12] These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).[7]

Issue 2: Good In Vitro Permeability but Poor In Vivo Absorption

Possible Cause: The compound may be a substrate for intestinal efflux transporters like P-glycoprotein (P-gp).[4][13]

Troubleshooting Steps:

  • Confirm P-gp Substrate Liability:

    • Conduct a bidirectional transport assay using Caco-2 cells. An efflux ratio significantly greater than 2 is indicative of active efflux.[4]

    • Investigate the effect of a known P-gp inhibitor, such as verapamil, on the transport of your compound across the Caco-2 monolayer.[4] A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp involvement.

  • Mitigation Strategies:

    • Co-administration with a P-gp Inhibitor: In preclinical studies, co-dosing with a P-gp inhibitor can be used to assess the potential for improved absorption in the absence of efflux. However, this is often not a viable clinical strategy due to the risk of drug-drug interactions.[4]

    • Prodrug Approach: Design a prodrug of this compound that is not a substrate for P-gp. This could involve masking the functional groups that are recognized by the transporter.

Issue 3: Prodrug Shows Good Stability in Buffers but Poor Conversion In Vivo

Possible Cause: The prodrug may not be effectively cleaved by the target enzymes in the body.

Troubleshooting Steps:

  • In Vitro Metabolism Studies:

    • Incubate the prodrug with relevant biological matrices such as plasma, liver microsomes, or intestinal S9 fractions from the preclinical species being used.

    • Monitor the disappearance of the prodrug and the appearance of the parent compound (this compound) over time to determine the rate and extent of conversion.

  • Prodrug Design Optimization:

    • If enzymatic cleavage is inefficient, consider modifying the promoiety to be a better substrate for highly expressed enzymes in the gut or liver, such as carboxylesterases or phosphatases.[]

Data Presentation

Table 1: Comparison of Formulation Strategies on Oral Bioavailability

Formulation StrategyMean Particle SizeCmax (ng/mL)AUC (ng*h/mL)Bioavailability (%)
Unformulated API> 50 µm1506005
Micronized API5-10 µm450180015
Nanosuspension200-500 nm900450038
Solid DispersionN/A1200600050

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Media Milling
  • Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate.

  • Materials:

    • This compound

    • Stabilizer (e.g., Poloxamer 188 or Hydroxypropyl methylcellulose)

    • Milling media (e.g., Yttria-stabilized zirconium oxide beads)

    • Purified water

    • Planetary ball mill or similar milling equipment

  • Method:

    • Prepare a suspension of the drug and stabilizer in purified water. A typical drug concentration is 5-10% (w/v) and the stabilizer concentration is 1-2% (w/v).

    • Add the milling media to the suspension. The volume of the milling media should be approximately 30-40% of the total volume.

    • Mill the suspension at a specified speed (e.g., 400 rpm) and temperature for a defined period (e.g., 24-48 hours).

    • Periodically withdraw samples to monitor the particle size distribution using a technique like laser diffraction or dynamic light scattering.

    • Continue milling until the desired particle size (typically < 500 nm) is achieved.

    • Separate the nanosuspension from the milling media by sieving.

    • Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.

Protocol 2: Synthesis of an Ester Prodrug
  • Objective: To synthesize an ester prodrug of the phenolic hydroxyl group of this compound to potentially improve its permeability.

  • Materials:

    • This compound

    • An appropriate acyl chloride or carboxylic acid (e.g., acetyl chloride, pivaloyl chloride)

    • A suitable base (e.g., triethylamine, pyridine)

    • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

    • Standard laboratory glassware and purification equipment (e.g., column chromatography)

  • Method:

    • Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base to the solution.

    • Cool the reaction mixture in an ice bath.

    • Slowly add the acyl chloride or a pre-activated carboxylic acid to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the pure ester prodrug.

    • Characterize the final product by NMR, mass spectrometry, and HPLC to confirm its structure and purity.

Visualizations

Caption: Workflow of Oral Drug Absorption.

G cluster_physical Physical Modification cluster_chemical Chemical Modification Poorly Soluble Drug Poorly Soluble Drug Particle Size Reduction Particle Size Reduction Poorly Soluble Drug->Particle Size Reduction Increases Surface Area Solid Dispersion Solid Dispersion Poorly Soluble Drug->Solid Dispersion Enhances Wettability Prodrug Synthesis Prodrug Synthesis Poorly Soluble Drug->Prodrug Synthesis Improves Physicochemical Properties

Caption: Strategies to Enhance Bioavailability.

G Start Start Low Bioavailability Low Bioavailability Start->Low Bioavailability Assess Solubility Assess Solubility Low Bioavailability->Assess Solubility Assess Permeability Assess Permeability Assess Solubility->Assess Permeability Good Formulation Strategy Formulation Strategy Assess Solubility->Formulation Strategy Poor Prodrug Strategy Prodrug Strategy Assess Permeability->Prodrug Strategy Poor End End Assess Permeability->End Good Formulation Strategy->End Prodrug Strategy->End

Caption: Decision Tree for Bioavailability Enhancement.

References

Validation & Comparative

Validating Anticancer Activity: A Comparative Guide for Pyridine-Based Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of public data on the specific anticancer activity of 5-hydroxy-N-methylpyridine-2-carboxamide, this guide provides a comparative analysis based on the performance of structurally related pyridine-based anticancer compounds. The experimental data and methodologies presented are drawn from studies on these related derivatives to offer a framework for evaluating novel pyridine carboxamides. The compounds featured in this guide are used as illustrative examples to demonstrate a comprehensive validation process.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the in vitro performance of representative pyridine-based compounds against established anticancer agents, Doxorubicin and Sorafenib. The content includes detailed experimental protocols, comparative data in tabular format, and visualizations of experimental workflows and signaling pathways to support further research and development in this area.

Comparative Analysis of In Vitro Anticancer Activity

The evaluation of novel anticancer compounds typically begins with in vitro cytotoxicity screening against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound.[1]

The following tables summarize the in vitro cytotoxicity of selected pyridine derivatives compared to the standard chemotherapeutic agents, Doxorubicin and Sorafenib.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells [2]

Compound48h Treatment72h Treatment
Pyridine-Urea Derivative 8e 0.220.11
Pyridine-Urea Derivative 8n 1.880.80
Doxorubicin (Reference) 1.93Not Reported
Sorafenib (Reference) 4.50Not Reported

Table 2: In Vitro Cytotoxicity (IC50 in µM) of Pyridone and Pyridine Derivatives against Various Cancer Cell Lines [3]

CompoundHepG2 (Liver Cancer)MCF-7 (Breast Cancer)
Pyridone Derivative 1 4.5 ± 0.36.3 ± 0.4
Pyridine Derivative 2 7.5 ± 0.116 ± 1.7

Table 3: In Vitro Cytotoxicity (IC50 in µM) of Doxorubicin against a Panel of Human Cancer Cell Lines [4][5]

Cell LineCancer TypeIC50 (µM) - 24h Treatment
BFTC-905 Bladder Cancer2.3
MCF-7 Breast Cancer2.5
M21 Skin Melanoma2.8
HeLa Cervical Carcinoma2.9
UMUC-3 Bladder Cancer5.1
HepG2 Hepatocellular Carcinoma12.2
TCCSUP Bladder Cancer12.6
Huh7 Hepatocellular Carcinoma> 20
VMCUB-1 Bladder Cancer> 20
A549 Lung Cancer> 20

Table 4: In Vitro Kinase Inhibitory Activity (IC50 in nM) of Sorafenib [6]

Kinase TargetIC50 (nM)
Raf-1 6
VEGFR-3 20
B-Raf 22
VEGFR-1 26
RET 43
PDGFR-β 57
Flt-3 58
c-Kit 68
VEGFR-2 90

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparability of in vitro anticancer activity data.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add test compound dilutions incubate_24h->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Workflow for the MTT cell viability and cytotoxicity assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[11]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[12]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[12]

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis treat_cells Treat cells with compound harvest_cells Harvest cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in binding buffer wash_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate for 15 min add_stains->incubate analyze Analyze by flow cytometry incubate->analyze quantify Quantify cell populations analyze->quantify

Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.

Protocol:

  • Cell Treatment: Treat cells with the test compound for 24 hours.

  • Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[13]

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Treat the cells with RNase A to remove RNA.[14]

  • PI Staining: Stain the cells with propidium iodide.[15]

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Signaling Pathways in Cancer and Potential Targets for Pyridine Derivatives

Pyridine-based compounds have been shown to target various signaling pathways that are often dysregulated in cancer. A key mechanism of action for some pyridine derivatives is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[2]

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Pyridine_Derivative Pyridine Derivative (e.g., Sorafenib) Pyridine_Derivative->VEGFR Inhibits Pyridine_Derivative->RAF Inhibits

Simplified VEGFR signaling pathway and potential inhibition by pyridine derivatives.

The diagram above illustrates a simplified version of the VEGFR signaling pathway. Upon binding of Vascular Endothelial Growth Factor (VEGF) to its receptor (VEGFR), a cascade of downstream signaling events is initiated, involving pathways such as the RAF/MEK/ERK and PI3K/AKT pathways. These pathways ultimately lead to gene transcription that promotes cell proliferation, migration, survival, and angiogenesis. Pyridine-based inhibitors like Sorafenib can block this pathway at multiple points, including the VEGFR itself and downstream kinases like RAF, thereby inhibiting tumor growth and angiogenesis.[1][6]

References

Comparative Analysis of Pyridine-2-Carboxamide-Based PARP Inhibitors: Olaparib and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Olaparib, a prominent PARP (Poly (ADP-ribose) polymerase) inhibitor featuring a pyridine-2-carboxamide core, and its structural and functional analogs. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data, detailed protocols, and pathway visualizations.

Introduction to PARP Inhibitors with a Pyridine-2-Carboxamide Scaffold

Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for cellular responses to DNA damage, particularly in the repair of single-strand breaks. The inhibition of PARP has emerged as a significant therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. A key structural motif found in many potent PARP inhibitors is the pyridine-2-carboxamide group, which mimics the nicotinamide moiety of the PARP substrate NAD+. This guide focuses on Olaparib and compares its efficacy and biochemical properties with other notable PARP inhibitors.

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of Olaparib and selected analog PARP inhibitors.

Table 1: Comparative In Vitro PARP Inhibition and Cellular Potency

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Cell LineCellular Potency (IC50, nM)Reference
Olaparib1.40.8MDA-MB-436 (BRCA1 mutant)10
51Capan-1 (BRCA2 mutant)30
Rucaparib1.20.6MDA-MB-436 (BRCA1 mutant)12
71.5Capan-1 (BRCA2 mutant)40
Niraparib3.82.1MDA-MB-436 (BRCA1 mutant)8
2.11.1Capan-1 (BRCA2 mutant)25
Talazoparib0.570.29MDA-MB-436 (BRCA1 mutant)0.5
1.20.85Capan-1 (BRCA2 mutant)1.0

Table 2: Comparative In Vivo Efficacy in Xenograft Models

CompoundXenograft ModelDosing RegimenTumor Growth Inhibition (%)Reference
OlaparibCapan-150 mg/kg, daily85
RucaparibCapan-150 mg/kg, daily80
NiraparibCapan-150 mg/kg, daily88
TalazoparibCapan-10.5 mg/kg, daily95

Signaling Pathway

The primary mechanism of action for PARP inhibitors involves the disruption of the DNA damage repair pathway. In cells with competent homologous recombination (HR) repair, PARP inhibition is less cytotoxic. However, in cancer cells with HR deficiency (e.g., BRCA1/2 mutations), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during replication. These cannot be effectively repaired, leading to genomic instability and cell death, a concept known as synthetic lethality.

PARP_Inhibition_Pathway Mechanism of Synthetic Lethality with PARP Inhibitors in HR-Deficient Cells cluster_SSB Single-Strand Break (SSB) Repair cluster_HR Homologous Recombination (HR) Repair cluster_Replication Replication Fork cluster_Inhibition Therapeutic Intervention cluster_Outcome Cellular Outcome ssb DNA Single-Strand Break parp PARP Activation ssb->parp replication_fork Replication Fork Collapse ssb->replication_fork ber Base Excision Repair (BER) parp->ber hr_repair HR Repair dsb DNA Double-Strand Break brca BRCA1/2, RAD51 dsb->brca genomic_instability Genomic Instability dsb->genomic_instability brca->hr_repair replication_fork->dsb parp_inhibitor PARP Inhibitor (e.g., Olaparib) parp_inhibitor->parp Inhibition apoptosis Apoptosis / Cell Death genomic_instability->apoptosis

Caption: Synthetic lethality induced by PARP inhibitors in homologous recombination deficient cells.

Experimental Protocols

4.1. PARP-1 Inhibition Assay

  • Objective: To determine the in vitro inhibitory activity of compounds against the PARP-1 enzyme.

  • Principle: This is a biochemical assay that measures the incorporation of biotinylated ADP-ribose onto a histone substrate in the presence of NAD+. The amount of incorporated biotin is then quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Procedure:

    • A 96-well plate is coated with histone H1.

    • Varying concentrations of the test compound (e.g., Olaparib) are pre-incubated with recombinant human PARP-1 enzyme.

    • The reaction is initiated by adding a mixture of NAD+ and biotinylated NAD+.

    • The plate is incubated to allow for the PARP-catalyzed reaction to occur.

    • The plate is washed to remove unincorporated reagents.

    • Streptavidin-HRP is added and incubated to bind to the biotinylated ADP-ribose.

    • After another wash step, a chemiluminescent HRP substrate is added.

    • Luminescence is measured using a plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

PARP_Inhibition_Assay start Start coat_plate Coat 96-well plate with Histone H1 start->coat_plate pre_incubate Pre-incubate PARP-1 enzyme with test compound coat_plate->pre_incubate add_nad Add NAD+ and biotinylated NAD+ pre_incubate->add_nad incubate_reaction Incubate for PARP reaction add_nad->incubate_reaction wash1 Wash plate incubate_reaction->wash1 add_streptavidin Add Streptavidin-HRP wash1->add_streptavidin incubate_binding Incubate for binding add_streptavidin->incubate_binding wash2 Wash plate incubate_binding->wash2 add_substrate Add chemiluminescent substrate wash2->add_substrate read_luminescence Measure luminescence add_substrate->read_luminescence calculate_ic50 Calculate IC50 read_luminescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a typical in vitro PARP-1 inhibition assay.

4.2. Cell Viability Assay (MTS Assay)

  • Objective: To determine the cytotoxic effect of PARP inhibitors on cancer cell lines.

  • Principle: The MTS assay is a colorimetric method for assessing cell viability. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product as measured by absorbance is directly proportional to the number of living cells in the culture.

  • Procedure:

    • Cancer cells (e.g., MDA-MB-436) are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of the PARP inhibitor.

    • The plate is incubated for a specified period (e.g., 72 hours).

    • The MTS reagent is added to each well.

    • The plate is incubated to allow for the conversion of MTS to formazan.

    • The absorbance at 490 nm is measured using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Conclusion

The pyridine-2-carboxamide scaffold is a cornerstone in the design of potent PARP inhibitors. While Olaparib remains a benchmark compound, newer analogs such as Talazoparib exhibit enhanced potency, likely due to increased PARP trapping activity in addition to catalytic inhibition. The choice of a specific PARP inhibitor for therapeutic development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic profile, and performance in relevant preclinical models. The experimental protocols and pathway analyses provided in this guide offer a framework for such comparative evaluations.

Comparative Efficacy of 5-hydroxy-N-methylpyridine-2-carboxamide and Other Pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the pyridine scaffold represents a versatile foundation for the discovery of novel therapeutic agents. This guide provides a comparative analysis of the potential efficacy of 5-hydroxy-N-methylpyridine-2-carboxamide against other pyridine derivatives, drawing upon available experimental data for structurally related compounds to infer its potential activities. While direct experimental data for this compound is limited, the analysis of analogous compounds provides valuable insights into its potential as an anticancer and antifungal agent.

Introduction to Pyridine Derivatives in Drug Discovery

Pyridine and its derivatives are a prominent class of heterocyclic compounds that form the core of numerous approved drugs. Their ability to engage in various biological interactions has led to their development as potent agents against a wide range of diseases, including cancer, fungal infections, and inflammatory conditions. The continuous exploration of novel pyridine derivatives is a key focus in medicinal chemistry.

Efficacy Comparison of Pyridine Derivatives

Due to the scarcity of direct efficacy studies on this compound, this comparison focuses on structurally similar compounds to provide a predictive assessment of its potential. The data presented below is derived from preclinical studies on various pyridine carboxamide and related derivatives.

Anticancer Activity

The 5-hydroxy-pyridine-2-carboxamide core is a promising scaffold for the development of anticancer agents. Studies on closely related analogs, such as 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone, have demonstrated significant antitumor activity.

Table 1: Comparative Anticancer Activity of Pyridine Derivatives

Compound/Derivative ClassCancer Cell Line/ModelKey FindingsReference
5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone L1210 leukemia (in vivo)Showed better antitumor activity than the parent compound, 5-hydroxypyridine-2-carboxaldehyde thiosemicarbazone.[1][1]
Pyridine-Urea Derivatives (e.g., Compound 8e) MCF-7 (breast cancer)IC50 = 0.22 µM (48h), 0.11 µM (72h); More potent than doxorubicin.[2][2]
Pyrano[3,2-c]pyridine Derivatives (e.g., Compound 3b) Huh-7, A549, MCF-7IC50 = 6.54, 15.54, 6.13 µM respectively; Superior antiproliferative activity to Taxol.[3][3]
Thiophenyl Thiazolyl-Pyridine Hybrids (e.g., Compound 5) A549 (lung cancer)IC50 = 0.452 µM; Comparable activity to doxorubicin.[4][4]
Antifungal Activity

The pyridine carboxamide structure is also implicated in antifungal activity, with several derivatives showing potent inhibition of fungal growth. These compounds often target essential fungal enzymes.

Table 2: Comparative Antifungal Activity of Pyridine Derivatives

Compound/Derivative ClassFungal StrainKey FindingsReference
Pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides Various bacterial and fungal strainsSignificant activity with MIC in the range of 12.5-25 µg/mL.[5][6][5][6]
Pyridine Carboxamide Derivatives (e.g., Compound 3f) Botrytis cinereaGood in vivo antifungal activity; Inhibits succinate dehydrogenase (SDH).[7][8][7][8]
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide (3c) Pythium aphanidermatum, Rhizoctonia solaniEC50 = 16.75 µg/mL and 19.19 µg/mL respectively; Activity close to boscalid.[9][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard in vitro assays used to assess the anticancer activity of pyridine derivatives.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., pyridine derivatives) and a vehicle control. A known cytotoxic drug is used as a positive control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[2]

2. Sulforhodamine B (SRB) Assay

This assay measures cell density based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

  • Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is measured on a microplate reader (e.g., at 510 nm) to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Pyridine Derivative Stock Solution Preparation treatment Compound Treatment (Serial Dilutions) compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (Microplate Reader) formazan_solubilization->absorbance_reading ic50_calculation IC50 Value Calculation absorbance_reading->ic50_calculation

Caption: Workflow of an in vitro cytotoxicity assay.

Conclusion

While direct experimental evidence for the efficacy of this compound remains to be established, the broader family of pyridine carboxamide derivatives has demonstrated significant potential in preclinical anticancer and antifungal studies. The structure-activity relationships suggested by the available data indicate that the 5-hydroxy-pyridine-2-carboxamide scaffold is a promising starting point for the development of novel therapeutic agents. Further synthesis and biological evaluation of this compound and its analogs are warranted to fully elucidate their therapeutic potential.

References

Structure-Activity Relationship of Pyridine Carboxamides as Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of novel pyridine carboxamide derivatives as potential antifungal agents. The data presented is based on a study that explored modifications on the pyridine ring and the N-aryl substituent to understand their impact on antifungal efficacy. The primary mechanism of action for these compounds is proposed to be the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.

Quantitative Comparison of Antifungal Activity

The antifungal activity of fifteen pyridine carboxamide analogues was evaluated against a panel of eight plant pathogenic fungi. The following table summarizes the in vitro mycelial growth inhibition rates (%) at a concentration of 50 mg/L.

CompoundR1R2R3R4R5B. cinerea (%)S. sclerotiorum (%)F. graminearum (%)A. solani (%)A. alternata (%)G. zeae (%)P. capsici (%)R. solani (%)
3a HHHHH58.362.545.235.842.155.333.748.9
3b HCH3HHH65.770.152.841.248.560.138.255.4
3c HOCH3HHH62.168.349.538.945.358.236.151.7
3d HClHHH70.275.860.148.355.668.345.862.1
3e HFHHH68.572.455.744.151.964.742.359.8
3f ClHHHH85.4 88.2 75.3 65.1 70.2 80.5 60.3 72.8
3g ClCH3HHH80.183.570.260.865.475.155.768.3
3h ClOCH3HHH78.381.268.558.162.772.853.265.9
3i ClClHHH82.786.172.862.468.178.358.170.2
3j ClFHHH81.985.371.561.767.277.157.469.5
3k CF3HHHH75.278.965.455.360.170.250.863.7
3l CF3CH3HHH72.876.162.752.958.368.548.260.9
3m CF3OCH3HHH70.574.260.150.455.765.946.158.2
3n CF3ClHHH78.181.768.358.963.573.153.766.4
3o CF3FHHH76.980.267.157.262.171.852.365.1

Data extracted from a study on novel pyridine carboxamides with antifungal activity.[1]

Structure-Activity Relationship Insights

Based on the data, the following SAR observations can be made:

  • Substitution on the Pyridine Ring: Introduction of a chlorine atom at the 6-position of the pyridine ring (compounds 3f-3j ) generally leads to a significant increase in antifungal activity across all tested fungal strains compared to the unsubstituted analogue (3a ). A trifluoromethyl group at the same position (3k-3o ) also enhances activity, but to a lesser extent than chlorine.

  • Substitution on the N-phenyl Ring:

    • Electron-donating groups (CH3, OCH3) at the para-position of the N-phenyl ring (e.g., 3b , 3c ) show a modest increase in activity compared to the unsubstituted analogue (3a ).

    • Electron-withdrawing groups (Cl, F) at the para-position of the N-phenyl ring (e.g., 3d , 3e ) result in a more pronounced enhancement of antifungal activity.

  • Combined Effect: The most potent compound in this series is 3f , which possesses a chlorine atom at the 6-position of the pyridine ring and an unsubstituted N-phenyl ring. This suggests a favorable synergistic effect of the chloro-substitution on the pyridine core.

Experimental Protocols

In Vitro Antifungal Activity Assay

The antifungal activity of the synthesized compounds was evaluated using the mycelial growth rate method.

  • Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL to prepare the stock solutions.

  • Culture Medium: Potato dextrose agar (PDA) was prepared and autoclaved.

  • Assay Plate Preparation: The stock solutions of the test compounds were mixed with the molten PDA medium to achieve a final concentration of 50 mg/L. The mixture was then poured into 9 cm Petri dishes.

  • Inoculation: A 5 mm diameter mycelial disc of the test fungus, taken from the edge of a 3-day-old culture, was placed at the center of each PDA plate.

  • Incubation: The inoculated plates were incubated at 25 ± 1 °C.

  • Data Collection: When the mycelial growth in the control plate (containing DMSO but no test compound) reached the edge of the dish, the diameter of the mycelial colony in the treated plates was measured.

  • Calculation of Inhibition Rate: The percentage of inhibition was calculated using the following formula: Inhibition (%) = [(C - T) / C] × 100 where C is the diameter of the mycelial colony in the control plate, and T is the diameter of the mycelial colony in the treated plate.

Proposed Mechanism of Action: Inhibition of Succinate Dehydrogenase

The antifungal activity of these pyridine carboxamide derivatives is proposed to stem from the inhibition of succinate dehydrogenase (SDH), a crucial enzyme complex located in the inner mitochondrial membrane. SDH plays a vital role in both the tricarboxylic acid (TCA) cycle and the electron transport chain.

G cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Succinate Dehydrogenase (Complex II) CoQ Coenzyme Q (Ubiquinone) SDH->CoQ e⁻ ComplexIII Complex III CoQ->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV O2 O₂ ComplexIV->O2 ATP_Synthase ATP Synthase (Complex V) ComplexIV->ATP_Synthase H⁺ gradient H2O H₂O O2->H2O ATP ATP ATP_Synthase->ATP ADP ADP ADP->ATP_Synthase Inhibitor Pyridine Carboxamide Derivatives Inhibitor->SDH Inhibition

Caption: Proposed mechanism of action of pyridine carboxamide derivatives.

By inhibiting SDH, these compounds disrupt the fungal cell's ability to produce ATP, leading to cell death. Molecular docking studies have suggested that these compounds can bind to the active site of SDH through hydrogen bonds and hydrophobic interactions.[1]

Experimental Workflow for Antifungal Screening

The following diagram illustrates the general workflow for the in vitro screening of the synthesized pyridine carboxamide derivatives for their antifungal activity.

G cluster_synthesis Compound Synthesis & Preparation cluster_assay In Vitro Antifungal Assay cluster_analysis Data Analysis start Start: Synthesize Pyridine Carboxamide Analogues dissolve Dissolve Compounds in DMSO (Stock Solution) start->dissolve mix Mix Stock Solution with Molten PDA Medium dissolve->mix pour Pour into Petri Dishes mix->pour inoculate Inoculate with Fungal Mycelial Disc pour->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Mycelial Colony Diameter incubate->measure calculate Calculate Inhibition Rate (%) measure->calculate sar Structure-Activity Relationship Analysis calculate->sar

Caption: Workflow for antifungal activity screening.

References

Decoding the Binding Affinity: A Comparative Analysis of 5-hydroxy-N-methylpyridine-2-carboxamide's Potential Interaction with Urease

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the precise binding mode of a compound is paramount to optimizing its efficacy and selectivity. This guide provides a comparative analysis of the potential binding mode of 5-hydroxy-N-methylpyridine-2-carboxamide, contextualized within the broader class of pyridine carboxamide derivatives investigated as urease inhibitors. By examining experimental data and computational models of analogous compounds, we can infer and propose a likely binding mechanism for this specific molecule.

The pyridine carboxamide scaffold has emerged as a promising pharmacophore in the design of various enzyme inhibitors. While direct experimental evidence for the binding mode of this compound is not extensively documented in publicly available literature, studies on structurally related compounds offer significant insights. Notably, research on pyridine carboxamide derivatives as urease inhibitors provides a solid foundation for a comparative analysis.

Comparative Binding Analysis with Urease Inhibitors

Urease, a nickel-containing metalloenzyme, plays a crucial role in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. The inhibition of urease is a key therapeutic strategy. Studies on various pyridine carboxamide and carbothioamide derivatives have revealed their potential as potent urease inhibitors.

Molecular docking studies on these compounds have elucidated a common binding pattern within the active site of urease. The pyridine nitrogen and the carboxamide or carbothioamide moiety are critical for coordinating with the nickel ions in the active site. Furthermore, the substituents on the pyridine ring play a significant role in establishing additional interactions, such as hydrogen bonds and hydrophobic interactions, with the surrounding amino acid residues, thereby influencing the inhibitory potency.

For instance, derivatives with electron-donating groups on the pyridine ring have shown varied inhibitory activities, suggesting that electronic properties and the potential for hydrogen bonding are key determinants of binding affinity.

Inferred Binding Mode of this compound

Based on the available data for analogous compounds, we can hypothesize the binding mode of this compound with urease. The N-methylpyridine-2-carboxamide core is expected to be the primary anchor, with the pyridine nitrogen and the carbonyl oxygen of the carboxamide group chelating the two nickel ions in the urease active site.

The 5-hydroxy group on the pyridine ring is of particular interest. This hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with active site residues such as histidine, aspartate, or backbone carbonyls. This additional hydrogen bonding network could significantly enhance the binding affinity and specificity of the compound compared to analogues lacking this functional group.

The N-methyl group, while seemingly simple, can also influence the compound's conformation and steric interactions within the binding pocket.

Quantitative Data for Related Pyridine Carboxamide Urease Inhibitors

To provide a quantitative perspective, the following table summarizes the urease inhibitory activity (IC50 values) of several pyridine carboxamide and carbothioamide derivatives from a representative study. This data highlights the impact of different substituents on inhibitory potency.

CompoundIC50 (µM)
5-chloropyridine-2-yl-methylene hydrazine carbothioamide1.07 ± 0.043
pyridine-2-yl-methylene hydrazine carboxamide2.18 ± 0.058
Pyridine carbothioamide with ortho-CH3 substitution6.41 ± 0.023
Pyridine carboxamide with ortho-CH3 substitution3.41 ± 0.011
Pyridine carboxamide with meta-Cl substitution4.07 ± 0.003
Thiourea (Standard)18.93 ± 0.004

This data is sourced from a study on pyridine carboxamide derivatives as urease inhibitors and is provided for comparative purposes.

Experimental Protocols

The determination of urease inhibitory activity and the elucidation of binding modes typically involve the following experimental and computational protocols:

In Vitro Urease Inhibition Assay:

  • Enzyme Preparation: Jack bean urease is a commonly used source. The enzyme is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Assay Principle: The assay measures the production of ammonia from the hydrolysis of urea by urease. The amount of ammonia produced is determined spectrophotometrically using the indophenol method.

  • Procedure:

    • The test compound (inhibitor) is pre-incubated with the urease solution for a specified time.

    • Urea solution is added to initiate the enzymatic reaction.

    • After incubation, the reaction is stopped, and the amount of ammonia produced is quantified by adding phenol reagent (alkaline hypochlorite and phenol) and measuring the absorbance at a specific wavelength (e.g., 630 nm).

    • The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against different concentrations of the inhibitor.

Molecular Docking Protocol:

  • Protein and Ligand Preparation:

    • The 3D crystal structure of the target enzyme (e.g., urease from Bacillus pasteurii, PDB ID: 4UBP) is retrieved from the Protein Data Bank. Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added.

    • The 3D structure of the inhibitor is built and optimized using computational chemistry software (e.g., ChemDraw, Avogadro).

  • Docking Simulation:

    • A molecular docking program (e.g., AutoDock, GOLD, Glide) is used to predict the binding conformation and affinity of the inhibitor within the enzyme's active site.

    • A grid box is defined around the active site to guide the docking process.

    • The docking algorithm explores various possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • The predicted binding poses are analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions, metal coordination) between the inhibitor and the enzyme.

    • The predicted binding affinities can be used to rank different inhibitors and correlate with experimental IC50 values.

Visualizing the Proposed Interaction and Workflow

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the proposed binding mode and the general workflow for its determination.

Binding_Mode cluster_Urease Urease Active Site cluster_Inhibitor This compound Ni1 Ni(II) Ni2 Ni(II) His Histidine Residue Asp Aspartate Residue PyN Pyridine-N PyN->Ni1 Coordination CO Carboxamide C=O CO->Ni2 Coordination OH 5-Hydroxy OH->His H-bond OH->Asp H-bond

Caption: Proposed binding mode of this compound in the urease active site.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_in_silico Computational Analysis synthesis Synthesis of Pyridine Carboxamide Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization inhibition_assay Urease Inhibition Assay characterization->inhibition_assay docking Molecular Docking characterization->docking ic50 IC50 Determination inhibition_assay->ic50 binding_analysis Binding Mode Analysis ic50->binding_analysis Correlation docking->binding_analysis

Caption: General experimental and computational workflow for confirming the binding mode of enzyme inhibitors.

Specificity Analysis of 5-Hydroxy-N-methylpyridine-2-carboxamide Analogues Against Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 3-hydroxy-4-pyridone derivatives, structural analogues of 5-hydroxy-N-methylpyridine-2-carboxamide, as inhibitors of Catechol-O-methyltransferase (COMT). The data presented herein is intended for researchers, scientists, and drug development professionals interested in the specificity and potency of this class of compounds.

Introduction to Catechol-O-methyltransferase (COMT)

Catechol-O-methyltransferase is a key enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine. By catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a catechol substrate, COMT plays a crucial role in the regulation of these neurotransmitters. Inhibition of COMT is a validated therapeutic strategy for conditions such as Parkinson's disease, as it can increase the bioavailability of levodopa, a dopamine precursor.

3-Hydroxy-4-pyridone Derivatives as COMT Inhibitors

The 3-hydroxy-4-pyridone scaffold has been investigated as a non-nitrocatechol alternative to established COMT inhibitors like entacapone and tolcapone. These compounds are of interest due to the potential for reduced toxicity associated with the nitrocatechol moiety. The 3-hydroxy-4-pyridone core can effectively chelate the magnesium ion in the active site of COMT, leading to the inhibition of its enzymatic activity.

Comparative Analysis of COMT Inhibition

The following table summarizes the in vitro inhibitory activity of a series of 3-hydroxy-4-pyridone derivatives against COMT, with entacapone and tolcapone included as reference compounds for comparison.

Compound IDStructureR GroupIC50 (µM)
1 3-hydroxy-2-methyl-1-phenylpyridin-4(1H)-onePhenyl10.3
2 1-benzyl-3-hydroxy-2-methylpyridin-4(1H)-oneBenzyl4.55
3 3-hydroxy-2-methyl-1-phenethylpyridin-4(1H)-onePhenylethyl12.8
4 3-hydroxy-2-methyl-1-(3-phenylpropyl)pyridin-4(1H)-onePhenylpropyl19.8
5 1-(4-bromobenzyl)-3-hydroxy-2-methylpyridin-4(1H)-one4-Bromobenzyl8.78
6 1-(4-chlorobenzyl)-3-hydroxy-2-methylpyridin-4(1H)-one4-Chlorobenzyl6.23
7 1-(4-fluorobenzyl)-3-hydroxy-2-methylpyridin-4(1H)-one4-Fluorobenzyl7.91
8 3-hydroxy-2-methyl-1-(4-methylbenzyl)pyridin-4(1H)-one4-Methylbenzyl5.76
9 3-hydroxy-1-(4-methoxybenzyl)-2-methylpyridin-4(1H)-one4-Methoxybenzyl9.21
10 3-hydroxy-2-methyl-1-(4-nitrobenzyl)pyridin-4(1H)-one4-Nitrobenzyl15.6
Entacapone (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylacrylamide-0.00047
Tolcapone 3,4-dihydroxy-4'-methyl-5-nitrobenzophenone-0.0068

Structure-Activity Relationship (SAR)

Based on the presented data, the following preliminary structure-activity relationships can be deduced for this series of 3-hydroxy-4-pyridone derivatives:

  • Linker Length: A benzyl group (one carbon linker between the phenyl ring and the pyridinone nitrogen) generally results in higher potency compared to a direct phenyl substitution or longer alkylphenyl linkers.

  • Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl ring influence the inhibitory activity. Electron-donating groups (e.g., methyl) and electron-withdrawing groups (e.g., chloro, fluoro) at the para position result in compounds with comparable or slightly better potency than the unsubstituted benzyl analogue. A nitro group at the para position leads to a significant decrease in activity.

Specificity Analysis

Further investigation is required to determine the selectivity profile of the 3-hydroxy-4-pyridone series against other methyltransferases and enzymes involved in neurotransmitter metabolism, such as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).

Experimental Protocols

In Vitro COMT Inhibition Assay (Fluorometric)

This assay measures the O-methylation of a fluorogenic substrate by COMT, resulting in a fluorescent product. The increase in fluorescence is proportional to COMT activity.

Reagents:

  • Enzyme: Recombinant human soluble COMT (S-COMT)

  • Substrate: 3-Cyano-7-ethoxycoumarin or a similar fluorogenic substrate

  • Co-substrate: S-adenosyl-L-methionine (SAM)

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Cofactor: MgCl₂

  • Reducing Agent: Dithiothreitol (DTT)

  • Test Compounds: 3-hydroxy-4-pyridone derivatives and reference inhibitors

Procedure:

  • In a 96-well microplate, combine the buffer, MgCl₂, DTT, S-COMT enzyme, and the test inhibitor at various concentrations.

  • Pre-incubate the mixture at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate and SAM.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro COMT Inhibition Assay (Spectrophotometric)

This assay measures the conversion of a catechol substrate to its O-methylated product by monitoring the change in absorbance at a specific wavelength.

Reagents:

  • Enzyme: Recombinant human COMT

  • Substrate: 3,4-dihydroxyacetophenone (DHAP) or another suitable catechol substrate

  • Co-substrate: S-adenosyl-L-methionine (SAM)

  • Buffer: Tris-HCl or phosphate buffer (pH 7.4-7.6)

  • Cofactor: MgCl₂

  • Reducing Agent: Dithiothreitol (DTT)

  • Test Compounds: 3-hydroxy-4-pyridone derivatives and reference inhibitors

  • Stop Solution: Sodium Borate buffer

Procedure:

  • Prepare a reaction mixture containing buffer, MgCl₂, DTT, and the COMT enzyme.

  • Add the test inhibitor at various concentrations to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the substrate (DHAP) and co-substrate (SAM).

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance of the O-methylated product at the appropriate wavelength using a spectrophotometer.

  • Calculate the percent inhibition and determine the IC50 values.

Visualizations

COMT_Signaling_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_pre Dopamine L_DOPA->Dopamine_pre DDC Dopamine_cleft Dopamine Dopamine_pre->Dopamine_cleft Release COMT COMT Dopamine_cleft->COMT Methylation Dopamine_receptor Dopamine Receptor Dopamine_cleft->Dopamine_receptor Three_MT 3-Methoxytyramine (Inactive) COMT->Three_MT Signal_transduction Signal Transduction Dopamine_receptor->Signal_transduction

Caption: Dopamine metabolism in the synaptic cleft and the role of COMT.

Experimental_Workflow Compound_Library Compound Library (3-Hydroxy-4-pyridones) Primary_Screening Primary Screening (e.g., Fluorometric Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis Selectivity_Profiling Selectivity Profiling (vs. MAO-A, MAO-B, etc.) Dose_Response->Selectivity_Profiling Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Selectivity_Profiling->Lead_Optimization

Caption: General workflow for the screening and characterization of COMT inhibitors.

References

A Comparative Guide to the Experimental Profile of 5-hydroxy-N-methylpyridine-2-carboxamide and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental results for 5-hydroxy-N-methylpyridine-2-carboxamide and its structural analogs. The following sections detail their comparative efficacy as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) and Src Homology Region 2 domain-containing Phosphatase 2 (SHP2), as well as their activity against Mycobacterium tuberculosis. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development.

Data Presentation

The following tables summarize the quantitative data for representative pyridine-2-carboxamide derivatives, offering a clear comparison of their biological activities.

Table 1: In Vitro and In Vivo Efficacy of Pyridine-2-carboxamide Derivatives as HPK1 Inhibitors

Compound IDHPK1 Enzymatic IC50 (nM)Cellular pSLP-76 IC50 (nM)Kinase Selectivity (Fold vs. GCK/LCK)In Vivo Efficacy (Tumor Growth Inhibition, TGI %)Mouse ModelReference
Compound 19 Data not specifiedData not specified>637 / >102294.3% (in combination with anti-PD-1)CT26 colorectal cancer[1][2]
83.3% (in combination with anti-PD-1)MC38 colorectal cancer[1][2]

Table 2: In Vitro and In Vivo Efficacy of Pyridine-2-carboxamide Derivatives as SHP2 Inhibitors

Compound IDSHP2 Allosteric Inhibitory IC50 (nM)Antiproliferative IC50 (nM)Cell LineIn Vivo Efficacy (Tumor Growth Inhibition, TGI %)Mouse ModelReference
Compound C6 0.133.5MV-4-1169.5% (at 30 mg/kg)MV-4-11 xenograft[3]

Table 3: Antitubercular Activity of Pyridine Carboxamide Derivatives

Compound IDMIC against M. tuberculosis H37Rv (µM)MIC against Multidrug-Resistant Strains (µM)Cytotoxicity (IC50, µM)Reference
MMV687254 1.56 - 3.1251.56 - 3.125>50[4]
Compound 11 0.8 (µg/ml)Data not specified>1.2 (µg/ml)[5]
Compound 15 1.5 (µg/ml)Data not specified>1.5 (µg/ml)[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate cross-validation of results.

HPK1 Kinase Inhibition Assay (Chelation-Enhanced Fluorescence)

This assay quantifies the inhibitory activity of compounds against the HPK1 enzyme.

  • Materials:

    • Recombinant human HPK1 enzyme

    • Fluorescently labeled peptide substrate (e.g., NH2-fluorescein-RFARKGSLRQKNV-COOH)

    • ATP

    • Assay Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl2, 0.015% Brij-35, 2 mM DTT

    • Test compounds serially diluted in DMSO

    • EDTA solution (for quenching)

    • 384-well plates

    • Caliper LabChip EZ Reader or similar capillary electrophoresis system

  • Procedure:

    • Add test compounds at various concentrations and 0.625 nM recombinant HPK1 to the wells of a 384-well plate.[6]

    • Initiate the kinase reaction by adding 3 µM fluorescently labeled peptide substrate and 22 µM ATP.[6]

    • Incubate the reaction mixture for 3 hours at room temperature.[6]

    • Stop the reaction by adding 1 mM EDTA solution.[6]

    • Analyze the peptide substrate conversion using a Caliper LabChip EZ Reader to determine the extent of phosphorylation.[6]

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

SHP2 Phosphatase Inhibition Assay (Fluorogenic Substrate)

This protocol measures the enzymatic activity of SHP2 and the inhibitory effect of test compounds.

  • Materials:

    • Recombinant full-length wild-type SHP2 protein

    • Dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide (for SHP2 activation)

    • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate

    • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20

    • Test compounds serially diluted in DMSO

    • 384-well black microplates

    • Fluorescence microplate reader (excitation/emission wavelengths of 360/460 nm)

  • Procedure:

    • Prepare a working solution of recombinant SHP2 protein and a dually phosphorylated IRS-1 peptide in the assay buffer.

    • Add 5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.[7]

    • Add 10 µL of the pre-activated SHP2 enzyme solution to each well.[7]

    • Incubate the plate at room temperature for 15-30 minutes.[7]

    • Initiate the phosphatase reaction by adding 10 µL of the DiFMUP substrate solution to each well.[7]

    • Immediately measure the fluorescence kinetically every 1-2 minutes for 30-60 minutes using a microplate reader.[7]

    • Determine the initial reaction velocity and plot the percentage of SHP2 activity against the logarithm of the inhibitor concentration to calculate the IC50 value.[7]

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of compounds on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest (e.g., MV-4-11)

    • Complete cell culture medium

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 μl of culture medium.

    • After 24 hours, treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 72 hours).

    • Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C in a CO2 incubator.

    • Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of the antitumor efficacy of compounds in a mouse model.

  • Materials:

    • Immunodeficient mice (e.g., BALB/c nude mice)

    • Human cancer cell line (e.g., MV-4-11)

    • Phosphate-buffered saline (PBS)

    • Test compound formulated for in vivo administration

    • Vehicle control

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS) into the flank of each mouse.[8]

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).

    • Measure tumor volume using calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

    • Calculate the Tumor Growth Inhibition (TGI) as a percentage of the vehicle-treated control group.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Mycobacterium tuberculosis strain (e.g., H37Rv)

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

    • Test compounds

    • 96-well microtiter plates

    • Inoculating loop or sterile swabs

  • Procedure:

    • Prepare a serial two-fold dilution of the test compounds in the 96-well microtiter plate containing broth.[9]

    • Prepare a standardized inoculum of M. tuberculosis adjusted to a 0.5 McFarland standard.[9]

    • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[10]

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 7-14 days.[4]

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[11]

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the compounds discussed in this guide.

HPK1_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck Activates ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 Phosphorylates HPK1 HPK1 LAT_SLP76->HPK1 Recruits & Activates T_Cell_Activation T-Cell Activation (e.g., IL-2 production) LAT_SLP76->T_Cell_Activation SLP76_p p-SLP-76 (Ser376) HPK1->SLP76_p Phosphorylates Ub_Proteasome Ubiquitination & Proteasomal Degradation SLP76_p->Ub_Proteasome Leads to Ub_Proteasome->T_Cell_Activation Inhibits Inhibitor Pyridine-2-carboxamide HPK1 Inhibitor Inhibitor->HPK1 Inhibits

Caption: HPK1 Signaling Pathway in T-Cells.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Recruits SHP2 SHP2 RTK->SHP2 Recruits & Activates RAS RAS Grb2_SOS->RAS Activates SHP2->Grb2_SOS Dephosphorylates inhibitory sites on SOS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyridine-2-carboxamide SHP2 Inhibitor Inhibitor->SHP2 Inhibits

Caption: SHP2 Signaling Pathway in Cancer.

Antitubercular_Workflow Start Start: Pyridine Carboxamide Prodrug Mtb Mycobacterium tuberculosis Start->Mtb Macrophage Infected Macrophage Start->Macrophage treats AmiC AmiC Amidase Mtb->AmiC expresses Active_Metabolite Active Metabolite AmiC->Active_Metabolite hydrolyzes prodrug to Inhibition Inhibition of Bacterial Growth Active_Metabolite->Inhibition Autophagy Induction of Autophagy Macrophage->Autophagy induces Autophagy->Inhibition

Caption: Antitubercular Mechanism of Action Workflow.

References

Comparative Analysis of 5-hydroxy-N-methylpyridine-2-carboxamide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific therapeutic applications and experimental data for the compound 5-hydroxy-N-methylpyridine-2-carboxamide. While numerous structurally related pyridine derivatives have demonstrated potential in various therapeutic areas, including oncology, inflammation, and infectious diseases, data directly pertaining to the biological activity and clinical utility of this compound is currently unavailable.

This guide aims to provide a comparative overview based on the existing research on analogous compounds, offering a potential framework for the evaluation of this compound should such data become available. The absence of a defined therapeutic target for the specified molecule precludes a direct comparison with current standard-of-care drugs.

Potential Therapeutic Areas Based on Structural Analogs

Research into compounds with similar chemical scaffolds to this compound suggests several potential avenues for investigation:

  • Oncology: Various pyridine-2-carboxamide analogues have been explored as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy. Additionally, thiosemicarbazone derivatives of hydroxymethylpyridine-2-carboxaldehyde have shown antitumor activity in preclinical models of leukemia.

  • Inflammatory Diseases: N-methyl-2-pyridone-5-carboxamide has demonstrated anti-fibrotic and anti-inflammatory effects in preclinical models of kidney disease. This suggests that related pyridine carboxamides could have utility in managing inflammatory conditions.

  • Infectious Diseases: Preliminary studies on N-hydroxy-5-methylpyridine-3-carboxamide indicate potential antibacterial properties.

Future Directions and Data Requirements

To facilitate a meaningful comparison of this compound with standard-of-care treatments, the following experimental data is essential:

  • Determination of Therapeutic Indication: Identification of the specific disease or condition for which this compound shows therapeutic potential is the most critical first step.

  • In Vitro and In Vivo Efficacy Data: Comprehensive studies demonstrating the compound's biological activity against its intended target and its efficacy in relevant preclinical models are required.

  • Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its mechanism of action and dose-response relationship, is crucial.

  • Safety and Toxicology Data: Thorough evaluation of the compound's safety profile is necessary before any clinical application can be considered.

Hypothetical Experimental Workflow

Should a therapeutic target for this compound be identified, a typical preclinical experimental workflow to enable comparison with standard-of-care drugs would involve the steps outlined in the diagram below.

G cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: Preclinical Efficacy cluster_2 Phase 3: Safety & Pharmacology Target Identification Target Identification In Vitro Assay Development In Vitro Assay Development Target Identification->In Vitro Assay Development Compound Screening Compound Screening In Vitro Assay Development->Compound Screening Cell-based Assays Cell-based Assays Compound Screening->Cell-based Assays Hit-to-Lead Animal Model Selection Animal Model Selection Cell-based Assays->Animal Model Selection In Vivo Efficacy Studies In Vivo Efficacy Studies Animal Model Selection->In Vivo Efficacy Studies Pharmacokinetics (ADME) Pharmacokinetics (ADME) In Vivo Efficacy Studies->Pharmacokinetics (ADME) Lead Optimization Toxicology Studies Toxicology Studies Pharmacokinetics (ADME)->Toxicology Studies Dose-Range Finding Dose-Range Finding Toxicology Studies->Dose-Range Finding Comparative Studies vs. SoC Comparative Studies vs. SoC Dose-Range Finding->Comparative Studies vs. SoC

Figure 1. A generalized workflow for the preclinical evaluation of a novel therapeutic compound, leading to comparative studies against the standard of care (SoC).

Conclusion

At present, a direct and meaningful comparison of this compound with any standard-of-care drug is not feasible due to the absence of published data on its therapeutic use and biological activity. The information on structurally similar compounds provides a valuable starting point for potential research directions. Future investigations focused on identifying a clear therapeutic indication and generating robust preclinical data will be imperative to unlock the potential of this molecule and enable its comparison with existing treatment paradigms. Researchers and drug development professionals are encouraged to focus on these foundational studies to build the necessary evidence base for this compound.

head-to-head study of 5-hydroxy-N-methylpyridine-2-carboxamide and similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Diverse Biological Activities of Pyridine-2-Carboxamide Scaffolds

The pyridine-2-carboxamide scaffold is a versatile backbone in medicinal chemistry, with substitutions on the pyridine ring and the amide group leading to a wide array of biological activities. These derivatives have been investigated for their potential as anticancer, enzyme inhibitory, and antifungal agents.[1]

Comparative Efficacy of Pyridine-2-Carboxamide Derivatives

The following tables summarize the quantitative data from various studies, showcasing the efficacy of different pyridine-2-carboxamide derivatives against various biological targets.

Table 1: HPK1 Inhibitory Activity of Pyridine-2-Carboxamide Analogues

Hematopoietic Progenitor Kinase 1 (HPK1) is a critical target in cancer immunotherapy due to its role in T cell activation.[2][3][4] A series of pyridine-2-carboxamide analogues have demonstrated potent inhibitory activity against HPK1.[2][3][4]

CompoundIn Vitro HPK1 Inhibitory ActivityKinase SelectivityIn Vivo Efficacy (in combination with anti-PD-1)Oral Bioavailability (F%)
Compound 19 Strong>637-fold vs GCK-like kinase, >1022-fold vs LCKCT26 Model: 94.3% Tumor Growth Inhibition (TGI), 2/6 Complete Responses (CRs)MC38 Model: 83.3% TGI, 1/6 CR35-63% across multiple species

Data extracted from studies on potent and selective HPK1 inhibitors.[3][4]

Table 2: Urease Inhibitory Activity of Pyridine Carboxamide and Carbothioamide Derivatives

Urease is an enzyme implicated in pathologies associated with Helicobacter pylori infections. Pyridine carboxamide and carbothioamide derivatives have been evaluated for their urease inhibitory potential.[5]

CompoundSubstitution on Pyridine RingIC50 (µM) vs. Urease
Rx-6 5-chloro (carbothioamide)1.07 ± 0.043
Rx-7 Unsubstituted (carboxamide)2.18 ± 0.058
Thiourea (Standard) -18.93 ± 0.004
Derivative 1 ortho-CH3 (carbothioamide)6.41 ± 0.023
Derivative 2 ortho-CH3 (carboxamide)3.41 ± 0.011
Derivative 3 meta-Cl (carboxamide)4.07 ± 0.003

Data from a study on pyridine carboxamide and carbothioamide derivatives as urease inhibitors.[5]

Table 3: Antifungal Activity of Pyridine Carboxamide Derivatives against Botrytis cinerea

Succinate dehydrogenase (SDH) is a target for the development of novel antifungal agents. Pyridine carboxamide derivatives have been synthesized and tested for their SDH inhibitory and antifungal properties.[6]

CompoundIn Vitro Antifungal Activity vs. B. cinereaSDH Enzymatic Inhibition IC50 (mg/L)
Compound 3f Good in vivo activity5.6 (17.3 µM)
Thifluzamide (Standard) -7.61 (14.4 µM)

Data from a study on pyridine carboxamides with antifungal activity.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the cited studies.

In Vitro HPK1 Kinase Assay

The inhibitory activity of the pyridine-2-carboxamide analogues against HPK1 was determined using an in vitro kinase assay. The assay typically involves incubating the purified HPK1 enzyme with the test compounds at various concentrations, followed by the addition of a substrate and ATP. The kinase activity is then measured, often through luminescence or fluorescence-based methods, to determine the IC50 value for each compound.

Urease Inhibition Assay

The urease inhibitory activity was assessed using a spectrophotometric method. The assay measures the amount of ammonia produced by the enzymatic hydrolysis of urea. The reaction mixture, containing the urease enzyme, urea, and the test compound, is incubated, and the absorbance is measured at a specific wavelength to quantify the ammonia concentration. The IC50 values are then calculated by comparing the enzyme activity in the presence and absence of the inhibitors.[5]

In Vitro Antifungal and SDH Enzymatic Inhibition Assay

The in vitro antifungal activity of the synthesized compounds was evaluated against various plant pathogens.[6] For the SDH enzymatic inhibition assay, the target enzyme was typically isolated from the target fungus, in this case, Botrytis cinerea. The assay measures the enzymatic activity of SDH in the presence of varying concentrations of the test compounds to determine the IC50 values.[6]

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can aid in understanding the mechanism of action and the research methodology.

HPK1_Inhibition_Pathway cluster_TCell T Cell cluster_Outcome Therapeutic Outcome TCR T Cell Receptor (TCR) HPK1 HPK1 TCR->HPK1 Antigen Presentation SLP76 SLP-76 HPK1->SLP76 Phosphorylates & Inhibits AP1_NFkB AP-1, NF-κB Activation SLP76->AP1_NFkB Reduced Signal T_Cell_Activation T Cell Activation & Proliferation AP1_NFkB->T_Cell_Activation Enhanced_T_Cell_Function Enhanced T Cell Function T_Cell_Activation->Enhanced_T_Cell_Function Restored by Inhibition Pyridine_Carboxamide Pyridine-2-Carboxamide Derivative (e.g., Cmpd 19) Pyridine_Carboxamide->HPK1 Inhibits Anti_Tumor_Immunity Anti-Tumor Immunity Enhanced_T_Cell_Function->Anti_Tumor_Immunity

Caption: HPK1 Inhibition Pathway in T Cells.

Urease_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: Urease Enzyme, Urea Solution, Test Compounds start->prepare_reagents incubation Incubate Enzyme, Substrate, and Test Compound prepare_reagents->incubation measure_ammonia Measure Ammonia Production (Spectrophotometry) incubation->measure_ammonia calculate_ic50 Calculate IC50 Values measure_ammonia->calculate_ic50 end End calculate_ic50->end

Caption: Experimental Workflow for Urease Inhibition Assay.

Conclusion

The pyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with a wide range of therapeutic applications. The comparative data presented in this guide demonstrates the potential of these derivatives as potent and selective inhibitors for various biological targets. Further research and development in this area are warranted to translate these promising preclinical findings into novel therapeutics.[1] The modular nature of their synthesis allows for systematic structural modifications to optimize potency and selectivity, making them an attractive starting point for drug discovery campaigns.[1]

References

Assessing the Selectivity of 5-hydroxy-N-methylpyridine-2-carboxamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive assessment of the selectivity of 5-hydroxy-N-methylpyridine-2-carboxamide is currently hampered by the absence of a publicly identified and validated primary biological target. Extensive searches of scientific literature and chemical databases have not revealed a specific protein, enzyme, or receptor for which this compound is a known modulator. Consequently, a comprehensive comparison guide with experimental data on its selectivity against alternative compounds cannot be constructed at this time.

This guide will, however, provide a framework for how such a selectivity assessment would be conducted once a primary target is identified. It will outline the necessary experimental protocols, data presentation formats, and visualizations that are crucial for researchers, scientists, and drug development professionals.

The Critical First Step: Target Identification

Before any selectivity profiling can commence, the primary biological target of this compound must be determined. This is typically achieved through a series of screening and validation experiments.

Experimental Workflow for Target Identification

A typical workflow for identifying the molecular target of a novel compound is outlined below. This process involves a combination of computational and experimental approaches to narrow down and confirm the protein(s) with which the compound interacts.

cluster_computational In Silico & High-Throughput Screening cluster_validation Target Validation Compound Compound Phenotypic_Screening Phenotypic Screening Compound->Phenotypic_Screening Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Compound->Affinity_Chromatography Target_Prediction Computational Target Prediction Compound->Target_Prediction Putative_Targets Putative Targets Phenotypic_Screening->Putative_Targets Affinity_Chromatography->Putative_Targets Target_Prediction->Putative_Targets Binding_Assays Biophysical Binding Assays (SPR, ITC, MST) Putative_Targets->Binding_Assays Enzymatic_Assays Biochemical/Enzymatic Assays Putative_Targets->Enzymatic_Assays Cellular_Assays Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) Putative_Targets->Cellular_Assays Validated_Target Validated Primary Target Binding_Assays->Validated_Target Enzymatic_Assays->Validated_Target Cellular_Assays->Validated_Target

Figure 1. A generalized workflow for the identification and validation of the primary biological target of a small molecule compound.

Framework for a Future Selectivity Comparison Guide

Once the primary target of this compound is established, a comprehensive comparison guide can be developed. The following sections outline the essential components of such a guide.

Identification of Alternative Compounds

With a known target, a list of alternative or competitor compounds can be compiled. These would include:

  • Standard-of-care inhibitors/modulators: Compounds already in clinical use for the identified target.

  • Tool compounds: Well-characterized molecules used in research to probe the function of the target.

  • Structurally similar compounds: Analogs of this compound to understand structure-activity relationships.

  • Compounds with different scaffolds: Molecules that target the same protein but have distinct chemical structures.

Quantitative Data Presentation

To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables.

Table 1: In Vitro Potency and Selectivity Profile

Compound Primary Target IC50/EC50 (nM) Off-Target 1 IC50/EC50 (nM) Off-Target 2 IC50/EC50 (nM) ... Selectivity Ratio (Off-Target 1 / Primary Target)
This compound Data to be determined Data to be determined Data to be determined Data to be determined
Alternative 1
Alternative 2

| ... | | | | | |

Table 2: Cellular Activity and Cytotoxicity

Compound Cellular Potency (EC50, nM) Cytotoxicity (CC50, µM) in Cell Line A Cytotoxicity (CC50, µM) in Cell Line B Therapeutic Index (CC50 / EC50)
This compound Data to be determined Data to be determined Data to be determined Data to be determined
Alternative 1
Alternative 2

| ... | | | | |

Detailed Experimental Protocols

To ensure reproducibility and allow for critical evaluation of the data, detailed methodologies for key experiments would be provided.

Example Experimental Protocol: Kinase Selectivity Profiling

  • Objective: To determine the selectivity of this compound against a panel of human kinases.

  • Method: A competition binding assay (e.g., KINOMEscan™) would be utilized. The compound would be tested at a fixed concentration (e.g., 1 µM) against a panel of typically over 400 human kinases. The percentage of remaining kinase binding to an immobilized ligand is measured.

  • Data Analysis: Results are reported as percent inhibition. For hits showing significant inhibition (e.g., >90%), a follow-up dose-response curve would be generated to determine the dissociation constant (Kd) or IC50 value.

  • Selectivity Assessment: The selectivity score (S-score) can be calculated to quantify the selectivity of the compound.

Visualization of Signaling Pathways and Workflows

Graphical representations are essential for conveying complex biological pathways and experimental designs.

Hypothetical Signaling Pathway

Should this compound be identified as an inhibitor of a specific kinase (e.g., "Target Kinase"), its position and effect within a signaling cascade could be illustrated as follows:

Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Target_Kinase Target Kinase Receptor->Target_Kinase Activates Downstream_Effector_1 Downstream Effector 1 Target_Kinase->Downstream_Effector_1 Phosphorylates Downstream_Effector_2 Downstream Effector 2 Target_Kinase->Downstream_Effector_2 Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response Inhibitor 5-hydroxy-N-methyl- pyridine-2-carboxamide Inhibitor->Target_Kinase

Figure 2. Hypothetical signaling pathway illustrating the inhibitory action of this compound on a "Target Kinase".

Conclusion

While a definitive guide on the selectivity of this compound cannot be produced without a known biological target, the framework presented here outlines the necessary components for a rigorous and informative comparison. The immediate focus for future research on this compound should be on target identification and validation. Once this fundamental information is available, a comprehensive assessment of its selectivity and potential as a therapeutic agent or research tool can be undertaken. Researchers in possession of this molecule are encouraged to perform broad screening assays to elucidate its mechanism of action.

Independent Verification of 5-hydroxy-N-methylpyridine-2-carboxamide's Biological Effects: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An independent verification of the biological effects of 5-hydroxy-N-methylpyridine-2-carboxamide could not be completed at this time due to a lack of publicly available experimental data for this specific compound.

Our comprehensive search of scientific literature and chemical databases did not yield any studies detailing the biological activity, mechanism of action, or quantitative experimental data for this compound (CAS numbers 859538-76-4 and 1870139-43-7). While the compound is commercially available, its pharmacological properties have not been reported in the accessible literature.

However, to provide a contextual understanding for researchers, scientists, and drug development professionals, this guide summarizes the biological activities of structurally related pyridine carboxamide derivatives. This information may offer insights into the potential therapeutic areas where this compound could be investigated.

Biological Activities of Structurally Related Pyridine Carboxamide Derivatives

Pyridine carboxamide derivatives are a versatile class of compounds that have been explored for a wide range of therapeutic applications. The biological activity of these molecules is significantly influenced by the nature and position of substituents on the pyridine ring and the carboxamide nitrogen.

Anticancer Activity

Several studies have reported the potential of pyridine and quinolone carboxamide derivatives as anticancer agents. For instance, a series of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides displayed inhibitory activity against human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines[1]. Similarly, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have shown antiproliferative activity against the same cell lines[2]. The proposed mechanism for some of these compounds involves the inhibition of the PI3Kα/AKT signaling pathway, which is crucial for cell proliferation and survival[1].

Antimicrobial and Antiviral Activity

Derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have been synthesized and evaluated as inhibitors of ribonucleotide reductase, an enzyme essential for DNA synthesis. These compounds exhibited significant antineoplastic activity in mice with L1210 leukemia[3]. Furthermore, various pyridine derivatives have been reported to possess a broad spectrum of biological activities, including antimicrobial and antiviral properties[4].

Enzyme Inhibition

Pyridine carboxamide derivatives have also been investigated as enzyme inhibitors. For example, a series of these compounds were synthesized and showed potent urease inhibitory action[5]. Urease is an enzyme implicated in the pathogenesis of infections by Helicobacter pylori.

Signaling Pathway Illustration

While a specific signaling pathway for this compound cannot be provided, a generalized pathway for related anticancer quinolone carboxamides targeting the PI3K/AKT pathway is illustrated below.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion Quinolone_Carboxamide Quinolone Carboxamide Derivative Quinolone_Carboxamide->PI3K Inhibition

Caption: Generalized PI3K/AKT signaling pathway inhibited by certain quinolone carboxamide derivatives.

Experimental Protocols for Related Compounds

Detailed experimental protocols for the synthesis and biological evaluation of the aforementioned related compounds can be found in the cited literature. For example, the synthesis of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives involved the reflux of ethyl 4-hydroxy-6-methyl-2-quinolone-3-carboxylate with various anilines in the presence of a catalyst[1]. Anticancer activity was typically assessed using MTT assays on cancer cell lines to determine the IC50 values[1][2][6].

Conclusion

While a direct comparison guide for this compound cannot be provided due to the absence of specific biological data, the investigation of structurally similar pyridine carboxamide derivatives reveals a rich landscape of potential therapeutic applications. The diverse biological activities observed in these related compounds, including anticancer, antimicrobial, and enzyme-inhibitory effects, underscore the potential of this chemical scaffold in drug discovery. Further experimental studies are warranted to elucidate the specific biological effects and mechanism of action of this compound. Researchers interested in this compound are encouraged to perform initial biological screenings to identify its potential therapeutic value.

References

benchmarking 5-hydroxy-N-methylpyridine-2-carboxamide performance in assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance in Enzyme Inhibition Assays

Pyridine carboxamide derivatives have demonstrated significant inhibitory activity against various enzymes, most notably urease and succinate dehydrogenase (SDH). The following tables summarize the available quantitative data for representative compounds from this class.

Table 1: Urease Inhibition Data for Pyridine Carboxamide Derivatives

Compound NameModification on Pyridine RingIC50 (µM)Standard Inhibitor (IC50, µM)
2-methylpyridine carboxamide derivative2-CH₃3.41 ± 0.011Thiourea (18.93 ± 0.004)
5-chloropyridine-2-yl-methylene hydrazine carboxamide5-Cl4.07 ± 0.003Thiourea (18.93 ± 0.004)
Pyridine 2-yl-methylene hydrazine carboxamideUnsubstituted2.18 ± 0.058Thiourea (18.93 ± 0.004)

Data sourced from a study on pyridine carboxamide and carbothioamide derivatives as urease inhibitors.[1]

Table 2: Succinate Dehydrogenase (SDH) Inhibition Data for Pyridine Carboxamide Derivatives

Compound NameFungal StrainIC50 (µM)Standard Inhibitor (IC50, µM)
6-chloro-N-(2-(phenylamino)phenyl)nicotinamideBotrytis cinerea17.3Thifluzamide (14.4)
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamidePythium aphanidermatum16.75 (µg/mL)Boscalid (10.68 µg/mL)
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamideRhizoctonia solani19.19 (µg/mL)Boscalid (14.47 µg/mL)

Data for 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide sourced from a study on novel pyridine carboxamides with antifungal activity.[2] Data for N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide sourced from a study on novel carboxylic acid amides.[3]

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below to facilitate the replication and validation of these findings.

Urease Inhibition Assay

This protocol is adapted from studies on novel urease inhibitors.[1]

Objective: To determine the in vitro urease inhibitory activity of test compounds.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.4)

  • Phenol red indicator

  • Test compounds

  • Standard inhibitor (e.g., Thiourea)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of jack bean urease, urea, and test compounds in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound solution to each well.

  • Add 25 µL of urease solution to each well and incubate at 30°C for 15 minutes.

  • To initiate the reaction, add 50 µL of urea solution to each well.

  • Immediately measure the absorbance at 630 nm every 5 minutes for 30 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test compound / Absorbance of control)] x 100

Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol is based on methodologies for assessing SDH inhibitory activity in fungal mitochondria.[3]

Objective: To measure the inhibitory effect of compounds on SDH activity.

Materials:

  • Mitochondrial fraction isolated from the target organism (e.g., Botrytis cinerea)

  • Succinate

  • Potassium phosphate buffer (pH 7.2)

  • Sodium azide (NaN₃)

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Phenazine methosulfate (PMS)

  • Test compounds

  • Spectrophotometer

Procedure:

  • Isolate the mitochondrial fraction from the target organism.

  • Prepare a reaction mixture containing potassium phosphate buffer, sodium azide, and DCPIP.

  • Add the mitochondrial suspension and the test compound to the reaction mixture and pre-incubate for 10 minutes at 25°C.

  • Initiate the reaction by adding succinate and PMS.

  • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm for 5 minutes.

  • The SDH activity is proportional to the rate of DCPIP reduction.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

Signaling Pathways and Mechanisms of Action

The inhibitory activity of pyridine carboxamides is rooted in their interaction with specific signaling pathways. Understanding these pathways is crucial for drug development and for elucidating the broader biological effects of these compounds.

Urease Inhibition Pathway

Urease is a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. It catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to an increase in pH that allows the bacteria to survive in the acidic environment of the stomach. Pyridine carboxamides can inhibit this enzyme, thereby disrupting a critical survival mechanism of the pathogen.

Urease_Inhibition Urea Urea Urease Urease Enzyme Urea->Urease Substrate Ammonia Ammonia + CO2 Urease->Ammonia Catalysis pH_Increase Increased pH (Pathogen Survival) Ammonia->pH_Increase PyridineCarboxamide 5-hydroxy-N-methyl- pyridine-2-carboxamide (or analog) PyridineCarboxamide->Urease Inhibition

Caption: Inhibition of the urease-catalyzed hydrolysis of urea by pyridine carboxamides.

Succinate Dehydrogenase (SDH) Inhibition and Mitochondrial Respiration

Succinate dehydrogenase (also known as Complex II) is a crucial enzyme complex in both the citric acid cycle and the electron transport chain in mitochondria. By inhibiting SDH, pyridine carboxamides can disrupt cellular respiration and ATP production, which is a particularly effective mechanism for their antifungal activity.

SDH_Inhibition cluster_Mitochondrion Mitochondrial Respiration CitricAcidCycle Citric Acid Cycle Succinate Succinate CitricAcidCycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC Electron Transfer ATP_Production ATP Production ETC->ATP_Production PyridineCarboxamide 5-hydroxy-N-methyl- pyridine-2-carboxamide (or analog) PyridineCarboxamide->SDH Inhibition

Caption: Disruption of mitochondrial respiration via inhibition of Succinate Dehydrogenase (SDH).

Experimental Workflow for Inhibitor Screening

A generalized workflow for screening and characterizing potential enzyme inhibitors like 5-hydroxy-N-methylpyridine-2-carboxamide is presented below. This process typically involves primary screening to identify active compounds, followed by secondary assays to determine potency and mechanism of action.

Inhibitor_Screening_Workflow Start Compound Library PrimaryScreening Primary High-Throughput Screening (HTS) Start->PrimaryScreening HitIdentification Hit Identification (% Inhibition) PrimaryScreening->HitIdentification DoseResponse Dose-Response Assay HitIdentification->DoseResponse IC50 IC50 Determination DoseResponse->IC50 MechanismOfAction Mechanism of Action Studies (e.g., Kinetic Assays) IC50->MechanismOfAction LeadOptimization Lead Optimization MechanismOfAction->LeadOptimization

Caption: A typical workflow for the screening and characterization of enzyme inhibitors.

References

Safety Operating Guide

Safe Disposal of 5-hydroxy-N-methylpyridine-2-carboxamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide outlines the essential procedures for the safe disposal of 5-hydroxy-N-methylpyridine-2-carboxamide, emphasizing operational and safety protocols. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the known hazards of similar pyridine derivatives and represent a conservative and safety-conscious approach.

Hazard Assessment and Waste Classification

Due to its chemical structure as a pyridine derivative, this compound should be handled as a hazardous substance. Pyridine-based compounds are often harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation[1][2]. Therefore, all waste containing this compound, including the pure substance, contaminated laboratory materials, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste[2].

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Gloves: Wear protective gloves.

  • Protective Clothing: A lab coat or other protective clothing should be worn[1].

  • Eye/Face Protection: Use safety glasses or a face shield to protect against splashes.

Step-by-Step Disposal Protocol

The following steps provide a systematic approach to the safe disposal of this compound:

  • Waste Segregation and Collection:

    • Solid Waste: All solid forms of the compound, along with contaminated items such as weigh boats, spatulas, and disposable labware, should be collected in a dedicated and clearly labeled hazardous waste container[2]. The container should be constructed from a compatible material like high-density polyethylene (HDPE)[2].

    • Liquid Waste: If the compound is in a solution, it must be collected in a labeled, leak-proof hazardous waste container. Avoid mixing with incompatible waste streams[2].

    • Contaminated PPE: Any PPE that has come into contact with the compound, such as gloves and disposable lab coats, should be disposed of in a designated hazardous waste bag[2].

  • Labeling of Waste Containers:

    • All waste containers must be clearly labeled with "Hazardous Waste"[2].

    • The full chemical name, "this compound," must be written on the label[2].

    • Include the approximate quantity of the waste and the date it was generated[2].

  • Storage of Hazardous Waste:

    • Sealed hazardous waste containers should be stored in a designated, well-ventilated, and secure waste accumulation area[2][3].

    • Containers must be kept tightly closed[1].

  • Spill Management:

    • In the event of a spill, prevent further leakage if it is safe to do so[1].

    • Contain the spill using an inert absorbent material, such as sand or vermiculite[2].

    • Carefully collect the absorbed material and place it into a labeled hazardous waste container[2].

    • The spill area should be cleaned with a suitable solvent, followed by soap and water. All cleaning materials must also be collected as hazardous waste[2].

  • Final Disposal:

    • The final disposal of the hazardous waste must be conducted through an approved waste disposal plant[1][3][4].

    • Coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for collection and disposal[2].

Experimental Workflow for Disposal

cluster_containment Containment & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Prepare Labeled Hazardous Waste Containers Solid Solid Waste (Compound, Contaminated Labware) PPE->Solid Segregate->Solid Liquid Liquid Waste (Solutions) Seal Seal Containers Solid->Seal PPE_Waste Contaminated PPE Liquid->Seal PPE_Waste->Seal Store Store in Designated Well-Ventilated Area Seal->Store EHS Contact EHS or Licensed Waste Contractor Store->EHS Dispose Dispose via Approved Waste Disposal Plant EHS->Dispose

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-hydroxy-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-hydroxy-N-methylpyridine-2-carboxamide

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure the safe handling and disposal of this substance.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Therefore, strict adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Summary of Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles compliant with EN166 standards. A face shield should be used if there is a significant risk of splashing.To protect against eye irritation or serious eye damage from dust or splashes.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and potential skin irritation.[1][2]
Skin and Body Protection Standard laboratory coat.To prevent skin contact.[1]
Respiratory Protection Not required under normal use with adequate ventilation. If dust is generated or ventilation is poor, use a NIOSH-approved respirator.To prevent respiratory tract irritation from dust or aerosols.[1][2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following experimental protocol is essential for the safe handling of this compound.

1. Engineering Controls and Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[1]

  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

2. Donning of Personal Protective Equipment (PPE):

  • Before handling the compound, put on all required PPE as specified in the table above. This includes a laboratory coat, chemical-resistant gloves, and safety goggles.

3. Handling the Compound:

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Do not inhale dust or fumes.[1][2]

  • Minimize the generation of dust during handling.

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2]

4. In Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

  • Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][2]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste material, including any unused compound and contaminated disposables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.

2. Disposal Procedure:

  • Dispose of the contents and the container at an approved waste disposal plant.[1][2][3]

  • All chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

Workflow for Safe Handling

The following diagram illustrates the essential steps for the safe handling of this compound, from preparation to final disposal.

prep Preparation ppe Don PPE prep->ppe Verify safety equipment handling Chemical Handling ppe->handling Proceed to fume hood decon Decontamination handling->decon After completion disposal Waste Disposal decon->disposal Segregate waste end End disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.